molecular formula C14H22N2O B1675312 Lidocaine CAS No. 137-58-6

Lidocaine

カタログ番号: B1675312
CAS番号: 137-58-6
分子量: 234.34 g/mol
InChIキー: NNJVILVZKWQKPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lidocaine is the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline. It has a role as a local anaesthetic, an anti-arrhythmia drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a monocarboxylic acid amide, a tertiary amino compound and a member of benzenes. It is functionally related to a glycinamide.
Ever since its discovery and availability for sale and use in the late 1940s, this compound has become an exceptionally commonly used medication. In particular, this compound's principal mode of action in acting as a local anesthetic that numbs the sensations of tissues means the agent is indicated for facilitating local anesthesia for a large variety of surgical procedures. It ultimately elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations. In doing so, however, it can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others. As a result, this compound is also considered a class Ib anti-arrhythmic agent. Nevertheless, this compound's local anesthetic action sees its use in many medical situations or circumstances that may benefit from its action, including the treatment of premature ejaculation. Regardless, this compound is currently available as a relatively non-expensive generic medication that is written for in millions of prescriptions internationally on a yearly basis. It is even included in the World Health Organization's List of Essential Medicines.
This compound is an Amide Local Anesthetic and Antiarrhythmic. The physiologic effect of this compound is by means of Local Anesthesia.
This compound is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. This compound stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.
This compound Patch is a transdermal patch containing a 5 percent aqueous base solution of the synthetic amide-type anesthetic this compound with analgesic activity. Upon topical application and transdermal delivery, the active ingredient this compound binds to and blocks voltage-gated sodium channels in the neuronal cell membrane;  this compound-mediated stabilization of neuronal membranes inhibits the initiation and conduction of nerve impulses and produces a reversible local anesthesia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and has 23 approved and 105 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of procaine but its duration of action is shorter than that of bupivacaine or prilocaine. This compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. This compound alters signal conduction in neurons by blocking the fast voltage gated sodium (Na+) channels in the neuronal cell membrane that are responsible for signal propagation. With sufficient blockage the membrane of the postsynaptic neuron will not depolarize and will thus fail to transmit an action potential. This creates the anaesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their birth in the first place.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
See also: this compound Hydrochloride (active moiety of);  Ranolazine (related);  Etidocaine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride)
Record name Lidocaine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045166
Record name Lidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L
Record name SID855682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder

CAS No.

137-58-6
Record name Lidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidocaine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lidocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C, 68.5 °C
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lidocaine's Mechanism of Action on Voltage-Gated Sodium Channels: From Pore Block to Allosteric Gating Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, the archetypal local anesthetic and Class Ib antiarrhythmic agent, exerts its clinical effects through a sophisticated and multifaceted interaction with voltage-gated sodium channels (Nav channels). Its mechanism transcends simple pore occlusion, involving a nuanced, state-dependent binding process that is allosterically coupled to the channel's core gating machinery. This guide provides an in-depth exploration of this mechanism, synthesizing decades of biophysical and pharmacological research. We will deconstruct the principles of state-dependent blockade, pinpoint the molecular determinants of the inner pore binding site, and elucidate the allosteric effects of this compound on the channel's voltage-sensing domains. Furthermore, we will examine the basis of its isoform-specific actions and provide detailed experimental protocols for researchers to probe these interactions. This document is intended for scientific professionals seeking a comprehensive understanding of how this compound achieves its profound physiological effects.

The Foundational Principle: The Modulated Receptor Hypothesis

The therapeutic efficacy of this compound is rooted in its ability to selectively target neurons and cardiomyocytes that are hyperactive. This selectivity is not achieved by recognizing specific cell types, but by recognizing the state of the Nav channels within them. The Modulated Receptor Hypothesis , first proposed by Hille, provides the essential framework for understanding this phenomenon.[1] It posits that the Nav channel can exist in several distinct conformations—primarily resting , open , and inactivated —and that this compound's binding affinity for its receptor is dramatically different for each state.[1][2]

This compound exhibits a low affinity for channels in the resting state, which predominate in quiescent cells.[3] However, its affinity is significantly higher for channels in the open and, particularly, the inactivated states.[2][4][5] This has two critical consequences:

  • Voltage-Dependent Block: As the cell membrane is depolarized, more channels transition from the resting to the open and inactivated states. This conformational shift exposes the high-affinity binding site, thus increasing the degree of block.[6]

  • Use-Dependent (Phasic) Block: In rapidly firing cells, such as those transmitting pain signals or driving a cardiac arrhythmia, Nav channels cycle through the open and inactivated states more frequently.[1][6] this compound binds during these states and dissociates slowly from the channel. With each successive action potential, more channels become bound to this compound before they can recover to the resting state, leading to a cumulative, frequency-dependent inhibition.[7][8]

This elegant mechanism allows this compound to preferentially inhibit pathological electrical activity while sparing normally functioning tissues.

G cluster_0 Nav Channel States cluster_1 This compound Interaction Resting Resting State (Membrane Polarized) Open Open State (Depolarization) Resting->Open Activation Open->Resting Deactivation Inactivated Inactivated State (Sustained Depolarization) Open->Inactivated Inactivation Inactivated->Resting Recovery (Repolarization) Lido_Resting This compound (Low Affinity) Lido_Resting->Resting Weak Binding Lido_High This compound (High Affinity) Lido_High->Open Strong Binding Lido_High->Inactivated Strongest Binding

Figure 1: State-dependent binding of this compound to Nav channels.

The Molecular Locus of Action: An Inner Pore Binding Site

This compound accesses its binding site from the intracellular side of the membrane.[4][9] As a tertiary amine, it exists in equilibrium between a lipid-soluble (neutral) form and a charged (cationic) form. The neutral form traverses the cell membrane, after which the intracellular pH favors re-protonation to the active cationic form that binds within the channel's inner pore.[8][10]

Mutagenesis studies have meticulously mapped the local anesthetic binding site to the S6 transmembrane segments of the four homologous domains (DI-DIV), which line the inner vestibule of the pore.[4] Two residues are of paramount importance for high-affinity, use-dependent block:

  • A Phenylalanine in Domain IV (DIV-S6): This aromatic residue (e.g., F1759 in the human cardiac Nav1.5 channel) is considered the most critical determinant of use-dependent block.[11] Mutating this single amino acid can dramatically reduce or abolish this compound's affinity.[11]

  • A Tyrosine in Domain IV (DIV-S6): Located nearby (e.g., Y1766 in Nav1.5), this residue also contributes significantly to the binding pocket.[8]

These aromatic residues are thought to interact with this compound via hydrophobic and π-electron interactions.[8] The bound, positively charged this compound molecule is positioned to physically occlude the ion permeation pathway and/or electrostatically repel incoming Na+ ions, thus preventing the generation of an action potential.[12][13][14]

G cluster_0 Nav Channel Pore (Cross-Section) cluster_1 This compound Pathway Pore Extracellular Space Selectivity Filter (DEKA) Inner Vestibule / Cavity Activation Gate Intracellular Space S6_Helices DI-S6 DII-S6 DIII-S6 DIV-S6 BindingSite Lido_Neutral This compound (Neutral) Lido_Cationic This compound (Cationic) Lido_Neutral->Lido_Cationic Crosses Membrane & Re-protonates Lido_Cationic->BindingSite Binds

Figure 2: this compound's access to its binding site in the inner pore.

A Deeper Mechanism: Allosteric Modulation of Voltage-Sensing Machinery

While pore block is the ultimate outcome, this compound's interaction with the channel is far more intricate. Binding of the drug is allosterically coupled to the movement of the channel's voltage-sensing domains (VSDs), the structures responsible for detecting changes in membrane potential and initiating gating.[15][16] Each of the four domains contains a voltage sensor comprised of the S1-S4 segments, with the S4 segment containing positively charged residues that move outward upon depolarization.

Gating current measurements, which directly track the movement of these S4 segments, have revealed that this compound's binding has a profound effect on the VSDs of Domain III and Domain IV .[1][15][17]

Specifically, this compound binding stabilizes the S4 segments of DIII and, to a lesser extent, DIV in their activated (outward/depolarized) conformation .[15][16] This "locking" of the voltage sensors has several key biophysical consequences:

  • Reduced Gating Charge (Qmax): By immobilizing the DIII and DIV voltage sensors, this compound prevents their contribution to the total gating charge movement, resulting in a measurable reduction of up to 30-40% in the maximal gating charge (Qmax).[15][17][18]

  • Altered Gating Kinetics: This stabilization promotes entry into and slows recovery from inactivated states, contributing to the use-dependent effect.[9][15] It challenges the older hypothesis that this compound simply traps the channel in a fast-inactivated state, suggesting instead that it stabilizes a distinct drug-bound conformation that may favor slow inactivation.[2][6][15]

This allosteric modulation demonstrates that this compound is not a simple pore plug but an active modulator of the channel's entire gating apparatus.

Isoform Specificity: Why Tissue Responses Differ

This compound exhibits varying potencies across the different Nav channel isoforms, which explains its differential effects on cardiac, skeletal muscle, and neuronal tissues.[9] For instance, cardiac (Nav1.5) channels are intrinsically more sensitive to this compound than skeletal muscle (Nav1.4) channels.[9][19][20] Similarly, within peripheral nerves, Nav1.8 channels are more sensitive to this compound block than Nav1.7 channels.[7][21][22]

This isoform specificity arises not from major differences in the core binding site residues (the DIV-S6 phenylalanine is highly conserved), but from subtle variations in the intrinsic gating properties of each channel subtype.[6][20] Factors such as the voltage-dependence of activation and the kinetics of fast and slow inactivation differ between isoforms.[20] Because this compound's affinity is tightly coupled to these gating processes, these intrinsic differences are sufficient to alter the drug's apparent affinity and blocking characteristics for each specific channel type.

Channel IsoformPrimary LocationTypical this compound EC50 (Tonic Block)Key Gating Properties Influenced by this compound
Nav1.5 Cardiac Muscle~100-200 µMHighly sensitive; block is strongly coupled to activation and slow inactivation gating.[19][20]
Nav1.7 Peripheral Nociceptors~450 µMSignificant hyperpolarizing shift in steady-state inactivation; less effect on activation.[7][21][22]
Nav1.8 Peripheral Nociceptors~104 µMMore sensitive than Nav1.7; causes a depolarizing shift in steady-state activation.[7][21][22]
Nav1.4 Skeletal MuscleHigher than Nav1.5Less sensitive than cardiac isoform, partly due to differences in voltage-dependent gating.[6][20]

Note: EC50 values can vary based on experimental conditions (e.g., holding potential, temperature).

Experimental Validation: Protocols for Characterizing this compound's Action

The mechanistic details described above were elucidated through rigorous biophysical techniques. For laboratories aiming to study this compound or develop novel Nav channel blockers, the following protocols provide a self-validating system to characterize drug action.

Protocol 1: Characterizing State- and Use-Dependent Block with Whole-Cell Patch-Clamp

Causality & Rationale: This technique provides direct control over the cell's membrane potential while measuring the resulting ionic current through the Nav channels. By manipulating voltage protocols, we can force channels to occupy different states (resting, open, inactivated) and assess this compound's affinity for each, thereby quantifying both tonic and use-dependent block. Using a heterologous expression system (e.g., HEK293 cells) allows for the study of a single, defined Nav channel isoform in isolation.

Detailed Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the desired human Nav channel α-subunit (e.g., Nav1.5) and an auxiliary β1-subunit using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify successfully transfected cells.

    • Plate cells onto glass coverslips and allow 24-48 hours for protein expression.

  • Electrophysiological Recording:

    • Prepare solutions:

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

      • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Note: CsF is used to block potassium channels and stabilize the voltage clamp.

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a GFP-positive cell and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocols & Data Acquisition:

    • Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).

    • Tonic Block Protocol:

      • Apply a brief (e.g., 50 ms) depolarizing pulse to a voltage that elicits a peak current (e.g., -10 mV) at a low frequency (e.g., 0.1 Hz).

      • Record the stable peak current under control conditions.

      • Perfuse the cell with the external solution containing a known concentration of this compound until a new steady-state current is reached.

      • Calculate tonic block as: 1 - (Peak Current_this compound / Peak Current_Control).

    • Use-Dependent Block Protocol:

      • From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to -10 mV).

      • Record the current response to each pulse in the train, both in control solution and in the presence of this compound.

      • Normalize the peak current of each pulse to the peak current of the first pulse in the train. The progressive decline in the normalized current in the presence of this compound demonstrates use-dependent block.

  • Data Analysis:

    • Construct dose-response curves for tonic block to determine the IC50.

    • Plot the normalized peak current against the pulse number to visualize the kinetics of use-dependent block.

G cluster_0 Workflow: Whole-Cell Patch-Clamp cluster_1 Voltage Protocols A HEK293 Cell Culture & Transfection (Nav α + β) B Transfer to Recording Chamber (Inverted Microscope) A->B C Achieve Giga-Seal & Whole-Cell Configuration with Pipette B->C D Set Holding Potential (-120 mV) C->D P1 Tonic Block: Low Frequency Pulses (0.1 Hz) D->P1 P2 Use-Dependent Block: High Frequency Pulse Train (10 Hz) D->P2 E Record Currents (Control vs. This compound) P1->E P2->E F Data Analysis: Calculate % Block, IC50, Use-Dependence Kinetics E->F

Figure 3: Experimental workflow for patch-clamp analysis of this compound block.
Protocol 2: Conceptual Overview of Gating Current Measurement

Causality & Rationale: To validate the claim that this compound allosterically modulates the VSDs, one must measure their movement directly. Ionic currents are the result of gating, but gating currents are the gating process. These are small, transient capacitive currents generated by the movement of the charged S4 segments within the membrane's electric field. Isolating them provides direct proof of VSD immobilization.

Methodological Principles:

  • Elimination of Ionic Currents: The primary challenge is that gating currents are several orders of magnitude smaller than ionic currents. Therefore, all ionic currents must be eliminated.

    • Sodium currents are blocked by using a high concentration of a pore blocker like tetrodotoxin (TTX) in the external solution.

    • All other permeant ions (e.g., Na+, K+) are replaced with large, impermeant ions (e.g., N-methyl-D-glucamine (NMDG) externally, Cs+ internally).

  • Subtraction of Linear Capacitance: The cell membrane has a linear capacitance that must be subtracted to reveal the non-linear gating currents. This is typically done using a P/4 or P/N subtraction protocol, where hyperpolarizing pulses (which do not activate VSDs) are scaled and subtracted from the current elicited by a depolarizing test pulse.

  • Data Interpretation: The remaining current is the gating current. By integrating this current over time, one can calculate the total charge moved (Q) at a given voltage. Plotting Q against voltage generates a Q-V curve. A reduction in the maximal charge (Qmax) in the presence of this compound provides direct evidence for the immobilization of the S4 voltage sensors.[15][16]

G cluster_0 Isolating Gating Currents Total Total Measured Current Ionic Ionic Current (I_Na) Capacitive Linear Capacitive Current Gating Gating Current (I_g) Block_Ionic Block with TTX & Ion Replacement Total->Block_Ionic - I_Na Subtract_Cap Subtract with P/N Pulse Protocol Block_Ionic->Subtract_Cap - Linear Capacitance Subtract_Cap->Gating = Isolated I_g

Figure 4: Principle of isolating gating currents from total membrane current.

Conclusion and Future Perspectives

The mechanism of action of this compound on voltage-gated sodium channels is a paradigm of modern pharmacology, illustrating the principles of state-dependent drug interaction and allosteric modulation. It is not merely a physical blocker but a sophisticated modulator of channel gating, binding preferentially to active and inactivated channels at a well-defined inner pore site and, in doing so, immobilizing the voltage sensors of domains III and IV.[11][15] This complex interplay is the source of its clinical power.

Understanding this detailed mechanism provides a crucial foundation for the rational design of next-generation Nav channel inhibitors. By targeting the unique gating properties of specific isoforms implicated in disease states like chronic pain (e.g., Nav1.7, Nav1.8), it is possible to develop more selective therapeutics with improved efficacy and reduced side effects, carrying forward the legacy of insight that began with this compound.[23]

References

  • Dr.Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?
  • Fozzard, H. A., Sheets, M. F., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 68. [Link]
  • Vedantham, V., & Cannon, S. C. (1999). The Position of the Fast-Inactivation Gate during this compound Block of Voltage-gated Na+ Channels. Journal of General Physiology, 113(1), 7–16. [Link]
  • Sheets, M. F., & Hanck, D. A. (2003). Molecular Action of this compound on the Voltage Sensors of Sodium Channels. Journal of General Physiology, 121(2), 163–175. [Link]
  • Bean, B. P. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 1), 11. [Link]
  • Sheets, M. F., Fozzard, H. A., Lipkind, G. M., & Hanck, D. A. (2009). Using this compound and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity.
  • Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576-584. [Link]
  • Hanck, D. A., & Sheets, M. F. (1995). This compound alters activation gating of cardiac Na channels. The Journal of general physiology, 106(4), 601–616. [Link]
  • Wang, S. Y., et al. (2017). This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British Journal of Pharmacology, 174(1), 72-84. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?[Link]
  • Zamponi, G. W., Doyle, D. D., & French, R. J. (1993). State-dependent block underlies the tissue specificity of this compound action on batrachotoxin-activated cardiac sodium channels. Biophysical Journal, 65(1), 80–84. [Link]
  • Balser, J. R., et al. (1998). Isoform-specific this compound block of sodium channels explained by differences in gating. Biophysical Journal, 74(1), 215-226. [Link]
  • Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576-584. [Link]
  • Wang, G. K., & Wang, S. Y. (2017). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 126(4), 758-771. [Link]
  • Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(10), E2252-E2260. [Link]
  • Butterworth, J. F., & Strichartz, G. R. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]
  • Bankston, J. R., & Kass, R. S. (2020). This compound Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 392-400. [Link]
  • Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. ProQuest. [Link]
  • Fozzard, H. A., et al. (2011). Molecular model of this compound in its binding site in the Na channel inner pore.
  • Nau, C., & Wang, G. K. (2004). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current topics in medicinal chemistry, 4(1), 55-65. [Link]
  • Scheuer, T. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of Physiology, 581(Pt 3), 885. [Link]
  • Fozzard, H. A., & Sheets, M. F. (2004). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels.
  • Anesthesia Key. (n.d.). Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. [Link]
  • Muroi, Y., & Chanda, B. (2009). A schematic of the sodium channel and chemical structures of local anesthetics.
  • Sheets, M. F., & Hanck, D. A. (2003). Molecular Action of this compound on the Voltage Sensors of Sodium Channels. Journal of General Physiology. [Link]
  • Patel, M. K., et al. (2023). Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of this compound Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. Journal of Young Pharmacists, 15(3), 421-428. [Link]
  • Prezi. (n.d.). The Effect of this compound on Voltage-Gated Sodium Channels in Dentistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Lidocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Lidocaine hydrochloride stands as a cornerstone of modern local anesthesia and antiarrhythmic therapy. Its clinical efficacy is fundamentally dictated by its distinct molecular architecture and resultant physicochemical properties. This guide offers an in-depth exploration of this compound hydrochloride, designed for researchers, scientists, and drug development professionals. We will dissect its molecular structure, elucidate the chemical properties that govern its behavior, detail its mechanism of action at the molecular level, and provide robust, validated analytical methodologies for its characterization. This document is structured to provide not just data, but a causal understanding of how molecular attributes translate into pharmacological function and analytical behavior.

Molecular Structure and Chemical Identity

The efficacy and function of any active pharmaceutical ingredient (API) begin with its molecular structure. This compound hydrochloride's structure is a masterclass in medicinal chemistry, balancing lipophilic and hydrophilic features to achieve optimal interaction with its biological target.

This compound is an amino amide-type local anesthetic, a class distinguished by the amide linkage connecting an aromatic ring to an amino group[1][2]. This contrasts with the ester linkage found in older anesthetics like procaine, rendering this compound more stable against hydrolysis by plasma esterases and contributing to its longer duration of action[3].

The core structure consists of three key components:

  • A Lipophilic Aromatic Group: A 2,6-dimethylphenyl ring provides the necessary hydrophobicity to facilitate passage through the lipid-rich neuronal membrane[4][5].

  • An Intermediate Amide Linkage: This bond is crucial for the molecule's stability and classification[2].

  • A Hydrophilic Tertiary Amine Group: A diethylamino group which, in its hydrochloride salt form, is protonated and charged. This hydrophilic portion is essential for water solubility and interaction with the sodium channel from within the neuron[5][6].

This amphipathic nature is the key to its function, allowing it to exist in both charged (ionized) and uncharged (free base) forms, a critical aspect for reaching its site of action[5].

Table 1: Molecular Identifiers for this compound Hydrochloride

IdentifierValueSource(s)
Chemical Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride[1]
IUPAC Name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride[4]
CAS Number 73-78-9 (for hydrochloride); 6108-05-0 (for monohydrate)[4][7]
Molecular Formula C₁₄H₂₃ClN₂O (as hydrochloride)[5][8][9]
Molecular Weight 270.8 g/mol (hydrochloride); 288.82 g/mol (monohydrate)[5][8]

Physicochemical Properties: The Foundation of Function

The bulk chemical properties of this compound hydrochloride dictate its formulation, stability, and pharmacokinetic profile. Understanding these parameters is critical for drug development and quality control.

Table 2: Key Physicochemical Properties of this compound Hydrochloride

PropertyValueSignificance in Pharmaceutical ContextSource(s)
Appearance White to off-white crystalline powderA primary indicator of purity and identity for raw material quality control.[2][3][5]
Melting Point 75-79°C (monohydrate); 80-82°C (anhydrous)A sharp melting point is a key criterion for purity assessment according to pharmacopeial standards.[3][5][7]
Solubility Freely soluble in water and ethanol; insoluble in ether.High water solubility is essential for formulating aqueous injectable solutions.[3] Solubility is pH-dependent.[10][3][6][7]
pKa ~7.8This value is critical for its mechanism of action. At physiological pH (~7.4), a significant portion exists as the uncharged base, allowing it to cross the nerve membrane. Inside the cell (lower pH), it re-equilibrates to the charged, active form.[6]
pH (aqueous solution) 5.0 - 7.0The pH of the formulation affects both drug stability and patient comfort upon injection. Buffering is often required.
Stability Profile

This compound hydrochloride demonstrates considerable stability. Forced degradation studies, conducted according to ICH guidelines, show it is highly resistant to degradation under dry heat and photolytic conditions[11][12]. It is also very stable in standard acidic and alkaline hydrolytic conditions[11]. However, degradation can be induced under strong oxidative stress (e.g., with 3% H₂O₂), and specific degradation products can form in the presence of strong acids like trifluoroacetic acid[11][12][13]. When formulated with epinephrine, the stability of the mixture is reduced, necessitating shorter expiry dates and refrigerated storage[14].

Mechanism of Action: A Molecular Blockade

This compound's anesthetic effect is achieved by preventing the generation and conduction of nerve impulses[1][15][16]. This is accomplished through a direct interaction with voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[15][17][18].

The process follows a well-defined pathway:

  • Membrane Permeation: Following administration, this compound hydrochloride, in equilibrium with its uncharged free base form, diffuses across the lipid bilayer of the nerve cell membrane[5].

  • Intracellular Re-ionization: Once inside the neuron (axoplasm), the lower intracellular pH causes the molecule to become protonated, reverting to its active, cationic form[6].

  • Sodium Channel Binding: From the inner side of the membrane, the cationic this compound molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel[16]. It has a higher affinity for channels in the open or inactivated states than for those in the resting state[16][17].

  • Inhibition of Sodium Influx: This binding blocks the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential[5][15][18].

  • Blockade of Conduction: By preventing depolarization from reaching the threshold potential, the neuron cannot generate or propagate an action potential. This results in a failure to transmit the pain signal to the brain, leading to local anesthesia[17][18].

This entire signaling cascade can be visualized as follows:

Lidocaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Axoplasm) Lido_Base This compound (Base) Na_Channel Voltage-Gated Na+ Channel Lido_Base->Na_Channel Diffusion (Lipophilic) Lido_Ion_Int This compound (Cation) Lido_Base->Lido_Ion_Int Protonation Lido_Ion_Ext This compound (Cation) Lido_Ion_Ext->Lido_Base Equilibrium (pKa ~7.8) Block Blockade of Na+ Influx Na_Channel->Block Inhibition Lido_Ion_Int->Na_Channel Binds to Internal Receptor Injection This compound HCl Injection Injection->Lido_Ion_Ext Dissociation No_AP No Action Potential Block->No_AP Prevents Depolarization

Caption: Mechanism of action for this compound hydrochloride at the neuronal membrane.

Experimental Protocols for Characterization

To ensure the identity, purity, and potency of this compound hydrochloride, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification and stability assessment.

Protocol: Quantification of this compound Hydrochloride by RP-HPLC

This protocol is based on established, validated methods for the determination of this compound hydrochloride in pharmaceutical formulations[19][20].

Objective: To determine the concentration of this compound HCl in a sample using a reversed-phase HPLC method with UV detection.

Materials:

  • This compound Hydrochloride Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)

  • Sample containing this compound HCl (e.g., injectable solution, jelly)

Instrumentation:

  • HPLC system with UV detector

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by dissolving potassium phosphate monobasic in HPLC-grade water (e.g., 1M solution)[8].

    • Mix the buffer and acetonitrile in a specified ratio (e.g., 63:37 v/v buffer:acetonitrile)[8].

    • Adjust the pH to the target value (e.g., pH 7.0) using orthophosphoric acid or sodium hydroxide[8].

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound HCl Reference Standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected sample concentration range (e.g., 20-500 µg/mL)[8].

  • Sample Preparation:

    • For Injectable Solutions: Dilute the sample accurately with the mobile phase to a final concentration within the calibration range.

    • For Jellies/Ointments: Accurately weigh a quantity of the sample, transfer to a volumetric flask, add diluent, and sonicate to ensure complete dissolution and extraction of the API before diluting to the final volume.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[19][20]

    • Detection Wavelength: 254 nm[19][20]

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C[19][20]

  • Analysis and Data Processing:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Calculate the concentration of this compound HCl in the samples by interpolating their peak areas from the linear regression of the calibration curve.

The general workflow for this analytical procedure is visualized below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Mobile_Phase 1. Prepare Mobile Phase HPLC_Setup 4. Equilibrate HPLC System Mobile_Phase->HPLC_Setup Standards 2. Prepare Calibration Standards Inject_Std 5. Inject Standards & Build Curve Standards->Inject_Std Sample 3. Prepare Test Sample Inject_Spl 6. Inject Sample Sample->Inject_Spl Integration 7. Integrate Peak Areas Inject_Std->Integration Inject_Spl->Integration Calculation 8. Calculate Concentration Integration->Calculation Report 9. Generate Report Calculation->Report

Caption: Standard experimental workflow for the quantification of this compound HCl via HPLC.

Conclusion

This compound hydrochloride's enduring utility in medicine is a direct consequence of its elegantly designed molecular structure. The interplay between its lipophilic aromatic ring, stable amide linkage, and ionizable amine group grants it the precise physicochemical properties—amphipathicity, pKa, and solubility—required to effectively traverse the neuronal membrane and block sodium channels. The molecule's inherent stability simplifies formulation but requires careful consideration, especially in multi-component mixtures. The analytical methods detailed herein provide a robust framework for ensuring the quality, potency, and safety of this essential medication, underpinning its continued success in clinical practice and future drug development endeavors.

References

  • Vertex AI Search. (2023). This compound hydrochloride: mechanism of action, pharmacokinetics and activities.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind this compound HCl: How it Works as a Local Anesthetic.
  • Wikipedia. (2024). This compound.
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Dr. Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?
  • Al-Salman, H. N. K., et al. (2017). Estimation of this compound-HCl in Pharmaceutical drugs by HPLC- UV System. American Journal of PharmTech Research, 7(1).
  • Semantic Scholar. (n.d.). Quantitative Determination of this compound Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection.
  • Oxford Academic. (n.d.). Development of an RP-HPLC Method for the Determination of this compound Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method.
  • Taylor & Francis Online. (n.d.). A validated liquid chromatographic method for simultaneous quantification of this compound hydrochloride and Diltiazem hydrochloride.
  • Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659-669.
  • DailyMed. (n.d.). This compound Hydrochloride.
  • PubMed Central. (n.d.). A High-Performance Liquid Chromatography Assay Method for the Determination of this compound in Human Serum.
  • National Cancer Institute. (n.d.). Definition of this compound hydrochloride.
  • Der Pharma Chemica. (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry and Properties of this compound Hydrochloride (CAS 73-78-9).
  • Mol-Instincts. (n.d.). This compound hydrochloride 73-78-9 wiki.
  • ChemicalBook. (2025). This compound hydrochloride | 73-78-9.
  • Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 659-669.
  • ChemicalBook. (2026). This compound | 137-58-6.
  • PubChem. (n.d.). This compound Hydrochloride.
  • Canadian Journal of Hospital Pharmacy. (2009). Buffered this compound Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes.
  • Taylor & Francis Online. (n.d.). Stability Indicating Assay of this compound Hydrochloride in Solution.
  • PubChem. (n.d.). This compound.
  • Solubility of Things. (n.d.). This compound hydrochloride.
  • Waters Corporation. (n.d.). USP Method Modernization for this compound Formulations Using XBridge Columns and Different LC Systems.
  • The Good Scents Company. (n.d.). This compound hydrochloride.
  • PCCA. (2021). This compound vs. This compound HCl.
  • ChemicalBook. (2025). This compound hydrochloride | 6108-05-0.
  • Waters Corporation. (n.d.). USP Method Modernization for this compound Formulations Using XBridge Columns and Different LC Systems.
  • Advanced Materials Technology. (n.d.). USP Method Improvements for HPLC of this compound and Related Impurities.
  • Juniper Publishers. (2024). Determination of this compound hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples.

Sources

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lidocaine in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop - Understanding Lidocaine's Preclinical Journey

This compound, a ubiquitous local anesthetic and antiarrhythmic agent, serves as a cornerstone in both clinical practice and preclinical research.[1] Its well-characterized, yet complex, pharmacokinetic (PK) and metabolic profile makes it an invaluable tool compound, often employed as a probe for hepatic cytochrome P450 (CYP) activity.[1][2] For drug development professionals, a thorough understanding of this compound's disposition in preclinical models is not merely academic; it is fundamental to designing robust safety and efficacy studies, interpreting data with confidence, and ultimately, predicting human outcomes.[3][4]

This guide moves beyond textbook descriptions to provide a field-proven perspective on evaluating the pharmacokinetics and metabolism of this compound. We will explore the "why" behind experimental choices, dissect key methodologies, and present a framework for generating reliable, translatable data in a preclinical setting. All research involving animals must adhere to institutional and national guidelines for animal care and use.[5][6][7]

Section 1: The Metabolic Fate of this compound - A Multi-Enzyme Endeavor

This compound undergoes extensive and rapid first-pass metabolism, primarily in the liver, with less than 5% of the parent drug excreted unchanged.[1][8] Understanding these biotransformation pathways is critical, as the resulting metabolites are not only markers of clearance but also possess pharmacological and toxicological activity.[8][9]

Primary Metabolic Pathways

The two principal routes of this compound metabolism are:

  • Oxidative N-de-ethylation: This is the major initial pathway, converting this compound to its primary active metabolite, monoethylglycinexylidide (MEGX).[5][8] MEGX is subsequently de-ethylated to form a second active metabolite, glycinexylidide (GX).[8][9]

  • Aromatic Hydroxylation: A secondary pathway involves the hydroxylation of the aromatic ring, primarily forming 3-hydroxythis compound.[1][5]

In addition to these, direct hydrolysis of the amide bond by carboxylesterases can form 2,6-xylidine, which itself can be a substrate for further metabolism and has been associated with potential toxicity, such as methemoglobinemia.[8][10]

Key Enzymatic Players: A Tale of Two CYPs (and More)

The biotransformation of this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes.

  • CYP1A2 and CYP3A4: In humans, both CYP1A2 and CYP3A4 are the major isoforms responsible for the N-de-ethylation of this compound to MEGX.[8][11][12] At therapeutic concentrations, CYP1A2 appears to be the dominant enzyme, while the contribution of CYP3A4 becomes more significant at higher concentrations.[11][12] This dual-enzyme dependency is a crucial consideration for predicting drug-drug interactions.[1][13]

  • Species-Specific CYPs: It is imperative to recognize that the specific CYP isoforms involved can vary between preclinical species. For instance, in rats, CYP2B1 has been shown to contribute to this compound N-de-ethylation in the lungs.[14] This highlights the importance of species selection and characterization in preclinical studies.

  • Carboxylesterases: As mentioned, enzymes like rat liver carboxylesterase ES-10 can directly hydrolyze this compound to 2,6-xylidine, a pathway independent of CYP activity.[10]

The following diagram illustrates the primary metabolic cascade of this compound.

Lidocaine_Metabolism This compound This compound MEGX Monoethylglycinexylidide (MEGX) (Active) This compound->MEGX N-de-ethylation (CYP1A2, CYP3A4) Hydroxythis compound 3-OH-Lidocaine This compound->Hydroxythis compound Aromatic Hydroxylation (CYP1A2 > CYP3A4) Xylidine 2,6-Xylidine This compound->Xylidine Amide Hydrolysis (Carboxylesterases) GX Glycinexylidide (GX) (Active) MEGX->GX N-de-ethylation (CYP-mediated) GX->Xylidine Hydrolysis

Caption: Primary metabolic pathways of this compound.

Section 2: Comparative Pharmacokinetics in Preclinical Models

The choice of animal model is a critical decision point in drug development.[7] Species differences in drug metabolism and physiology can significantly impact pharmacokinetic profiles, influencing both safety margins and the translation of efficacy data.

Species-Specific Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound across several common preclinical species. It is important to note that these values can vary based on the dose, route of administration, and specific study conditions (e.g., anesthetized vs. awake animals).[15][16]

ParameterRatDogHorseCat (Awake)Rhesus Monkey
Elimination Half-Life (t½) ~1.5 - 2.5 h~1.3 h[9]~3.8 h[5][17]~1.3 h[15]~1.4 h[18]
Clearance (CL) High2.4 L/kg/h[9]HighHighHigh
Volume of Distribution (Vd) ModerateModerateModerateLow (Central)[15]Moderate
Primary Metabolites MEGX, 3-OH-LID[14]MEGX, GX[9]MEGX, GX, 3-OH-LID[5][17]MEGX[15]MEGX
Key CYP Enzymes (Inferred) CYP2B1 (Lung)[14]CYP3A-like, CYP1A-like[19]CYP3A-like (inferred)[5]N/ACYP3A-like, CYP1A-like

Data compiled from multiple sources. Direct comparison should be made with caution due to varying study designs.

Causality Behind Species Differences
  • Enzyme Expression and Activity: Differences in the expression levels and catalytic activity of CYP enzymes are the primary drivers of metabolic variation. For example, dogs are known to have high CYP3A activity, contributing to the rapid clearance of many drugs, including this compound.[19]

  • Hepatic Blood Flow: As a drug with a high hepatic extraction ratio, this compound's clearance is sensitive to changes in liver blood flow.[20] Species with higher relative liver blood flow may exhibit faster clearance.

  • Protein Binding: The extent of plasma protein binding can influence the volume of distribution and the fraction of unbound drug available for metabolism and pharmacological effect. Articaine, for example, has higher protein binding (95%) compared to this compound (65%), which contributes to its longer duration of action.[21]

  • Age and Disease State: Young animals may be less sensitive to this compound toxicity due to a higher volume of distribution.[22] Pathological states, such as diabetic neuropathy in rats or liver disease in rabbits, can alter both the pharmacokinetics and pharmacodynamics of this compound.[23][24][25]

Section 3: Methodologies for Preclinical Assessment - A Practical Guide

A robust preclinical assessment of this compound pharmacokinetics and metabolism requires a multi-faceted approach, combining in vivo studies with in vitro assays and validated bioanalytical methods.

In Vivo Pharmacokinetic Study Design

The objective of an in vivo PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.[3]

Step-by-Step Protocol: IV Bolus PK Study in Rats

  • Animal Model Selection: Use adult male Sprague-Dawley rats (250-300g). Justification: This strain is widely used in toxicology and pharmacokinetic studies, with a large historical database.

  • Acclimatization: Acclimate animals for at least 3-5 days prior to the study in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular or femoral vein 1-2 days prior to dosing. This reduces stress and improves data quality compared to methods like tail-nicking.

  • Dose Formulation: Prepare a sterile solution of this compound HCl in 0.9% saline at a concentration suitable for administering a dose of 2 mg/kg in a low volume (e.g., 1 mL/kg).

  • Dosing: Administer the dose as a single, rapid bolus via the tail vein or indwelling catheter. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points. A typical schedule would be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, CL, Vd, t½).

Caption: Workflow for a typical preclinical in-vivo PK study.

In Vitro Metabolism Assays

In vitro systems are essential for dissecting metabolic pathways and identifying the enzymes involved, providing a mechanistic basis for the in vivo data.

Step-by-Step Protocol: this compound Metabolism in Rat Liver Microsomes

  • Reagent Preparation:

    • Thaw cryopreserved rat liver microsomes (RLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Prepare stock solutions of this compound and a positive control substrate in a suitable solvent (e.g., methanol).

  • Incubation Setup:

    • In a 96-well plate, pre-warm the RLM suspension (final protein concentration e.g., 0.5 mg/mL) and buffer to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system and this compound (final concentration e.g., 5 µM). The final incubation volume is typically 100-200 µL.

  • Time Course:

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., 2 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for bioanalysis.

  • Data Analysis:

    • Quantify the depletion of this compound and the formation of metabolites (e.g., MEGX) over time using LC-MS/MS.

    • Calculate the rate of metabolism and the in vitro half-life.

InVitro_Metabolism Reagents Prepare Reagents (Microsomes, Buffer, NADPH, this compound) PreIncubate Pre-incubate Microsomes (37°C, 5 min) Reagents->PreIncubate Initiate Initiate Reaction (Add NADPH & this compound) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction at Time Points (Acetonitrile + IS) Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis (Parent Depletion & Metabolite Formation) Process->Analyze Calculate Calculate In Vitro t½ and CLint Analyze->Calculate

Caption: Experimental workflow for in-vitro metabolism studies.

Bioanalytical Methods: The Gold Standard

Accurate and precise quantification of this compound and its metabolites in biological matrices is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity, selectivity, and speed.[26][27][28][29][30]

Key Considerations for a Robust LC-MS/MS Method:

  • Sample Preparation: The goal is to remove interfering matrix components (proteins, phospholipids) while efficiently recovering the analytes. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but can be less clean. Acetonitrile is a common precipitant.[26]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Requires optimization of pH and solvent (e.g., ethyl acetate, methyl tert-butyl ether).[27][28]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. Cation exchange or reversed-phase cartridges are often used.[26][30]

  • Chromatography: A C18 reversed-phase column is typically used to separate this compound from its metabolites and endogenous interferences.[26][27] A gradient elution with a mobile phase of acetonitrile and water, both containing a modifier like formic acid or ammonium acetate, is common.[26][27]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[26] Specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for each analyte and the internal standard, ensuring high selectivity.[26]

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[6]

Conclusion: Integrating Preclinical Data for Clinical Translation

The preclinical investigation of this compound's pharmacokinetics and metabolism is a foundational exercise for any drug development professional. It provides a tangible, well-understood case study in the principles of ADME. By carefully selecting animal models, designing robust in vivo and in vitro experiments, and employing validated, high-integrity bioanalytical methods, researchers can generate data that is not only scientifically sound but also provides a reliable basis for predicting clinical outcomes.[4] Understanding the nuances of this compound's journey through preclinical models equips scientists with the critical thinking and technical expertise necessary to navigate the complexities of novel drug development programs.

References

  • Miyazaki, M., et al. (1995). Metabolism of this compound by rat pulmonary cytochrome P450. PubMed. [Link]
  • Niemi, M. (2007). Cytochrome P450-mediated drug interactions affecting this compound. CORE. [Link]
  • Pichini, S., et al. (2016). Flexible Method for Analysis of this compound and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Lindgren, S., et al. (2002). Involvement of liver carboxylesterases in the in vitro metabolism of this compound. PubMed. [Link]
  • Ohnishi, T., et al. (2000).
  • Thorn, C. F., et al. (2021). This compound Pathway, Pharmacokinetics. ClinPGx. [Link]
  • Asoh, T., et al. (2000). A study of the in vitro interaction between this compound and premedications using human liver microsomes. PubMed. [Link]
  • Sotornik, I., et al. (2003).
  • Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of this compound and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. (n.d.).
  • Knych, H. K., et al. (2023). Pharmacokinetics and metabolism of this compound HCl 2% with epinephrine in horses following a palmar digital nerve block. PubMed Central. [Link]
  • Maes, A., et al. (2007).
  • Pilli, N. R., et al. (2019). Simultaneous quantification of this compound and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PubMed Central. [Link]
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]
  • Preclinical Pharmacokinetics in Drug Development. (n.d.). Allucent. [Link]
  • Bargetzi, M. J., et al. (1989). This compound metabolism in human liver microsomes by cytochrome P450IIIA4. PubMed. [Link]
  • This compound Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. (n.d.).
  • Ahmad, N., et al. (2022).
  • Wilcke, J. R., et al. (1983). Pharmacokinetics of this compound and its active metabolites in dogs. PubMed. [Link]
  • Denson, D. D., et al. (1981). A comparison of intravenous and subarachnoid this compound pharmacokinetics in the rhesus monkey. PubMed. [Link]
  • FDA. (2018). Step 2: Preclinical Research. FDA.gov. [Link]
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. [Link]
  • Thomasy, S. M., et al. (2005).
  • Pharmacokinetics of this compound and its active metabolite, monoethylglycinexylidide, after intravenous administration of this compound to awake and isoflurane-anesthetized cats. (n.d.).
  • te Hennepe, W. G., et al. (2018).
  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. [Link]
  • Wang, J. S., et al. (2000).
  • Takino, K., et al. (2011).
  • Viljoen, A., & Marais, F. (2007). Serum concentrations of this compound and its metabolites after prolonged infusion in healthy horses. PubMed. [Link]
  • Van den Bossche, L., et al. (2018). Evaluation of serum this compound/monoethylglycylxylidide concentration to assess shunt closure in dogs with extrahepatic portosystemic shunts. PubMed Central. [Link]
  • te Hennepe, W. G., et al. (2018).
  • Involvement of CYP1A2 and CYP3A4 in this compound N-Deethylation and 3-Hydroxylation in Humans. (n.d.).
  • Serum Concentrations of this compound and Its Metabolites MEGX and GX During and After Prolonged Intravenous Infusion of this compound in Horses after Colic Surgery. (n.d.).
  • Chapter 18: Cytochrome P450 3A4 and this compound Metabolism. (n.d.). Liposuction 101. [Link]
  • Knych, H. K., et al. (2023). Pharmacokinetics and metabolism of this compound HCl 2% with epinephrine in horses following a palmar digital nerve block. eScholarship. [Link]
  • Pharmacokinetics of this compound after intravenous administration to cows. (n.d.).
  • Martin, D. G., et al. (1998). Topical anesthetic-induced methemoglobinemia and sulfhemoglobinemia in macaques: a comparison of benzocaine and this compound. PubMed. [Link]
  • Articaine and this compound: how their chemical properties can impact your clinical use. (n.d.). VivaRep. [Link]
  • Cytochrome P450 1A2 is a major determinant of this compound metabolism in vivo: Effects of liver function. (n.d.).
  • Benowitz, N., et al. (1974). This compound disposition kinetics in monkey and man; I. Prediction by a perfusion model. Semantic Scholar. [Link]
  • Cheung, H. Y., et al. (2011).
  • Mishier, J. M., et al. (1975). Comparison of two this compound preparations by in vivo assay methods. PubMed. [Link]
  • Comparison of this compound metabolism for different anesthesia techniques in rabbits with liver disease. (n.d.).
  • In vivo studies of programmed release of this compound adjacent the sciatic... (n.d.).
  • In Vitro and In Vivo Effect of this compound on Rat Muscle-Derived Cells for Treatment of Stress Urinary Incontinence. (n.d.).

Sources

An In-Depth Technical Guide to Exploring the Anti-inflammatory Effects of Lidocaine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the anti-inflammatory properties of lidocaine in a laboratory setting. We will delve into the molecular mechanisms, present detailed experimental protocols, and offer insights into data interpretation, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.

Introduction: Beyond Anesthesia, a Potent Anti-inflammatory Agent

This compound, a widely used local anesthetic, is increasingly recognized for its significant anti-inflammatory and immunomodulatory effects.[1][2][3] Its ability to temper excessive immune responses positions it as a subject of great interest for therapeutic applications beyond pain management.[2][4] The anti-inflammatory actions of this compound are multifaceted, involving the modulation of various inflammatory cells and signaling pathways.[4][5] This guide will equip you with the necessary knowledge and methodologies to rigorously explore these effects in vitro.

Core Mechanisms of this compound's Anti-inflammatory Action

This compound's anti-inflammatory properties are not attributed to a single mechanism but rather to its influence on a multitude of cellular processes.[2][4] Understanding these mechanisms is crucial for designing relevant in vitro studies.

Inhibition of Pro-inflammatory Cytokine Production

A key aspect of this compound's anti-inflammatory effect is its ability to suppress the production and release of pro-inflammatory cytokines.[4] Studies have demonstrated that this compound can reduce the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various immune cells.[4] This suppression occurs at both the mRNA and protein levels, indicating an effect on gene transcription and translation.[6][7]

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] this compound has been shown to inhibit the activation of NF-κB.[4][6] It is believed to achieve this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[6][8]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical player in the inflammatory response. This compound has been observed to modulate this pathway, specifically by downregulating the phosphorylation of p38 MAPK.[5][9] This inhibition contributes to the reduction of inflammatory mediators.[9]

Effects on Neutrophil Function

Neutrophils are key effector cells in the acute inflammatory response. This compound has been shown to interfere with several neutrophil functions, including:

  • Migration and Adhesion: this compound can reduce neutrophil recruitment by inhibiting chemokine-induced arrest and transendothelial migration.[10] However, some studies have shown that at higher concentrations, this compound might increase neutrophil migration and adhesion.[11][12]

  • Oxidative Burst: this compound can reduce the production of reactive oxygen species (ROS), such as superoxide anions, by activated neutrophils.[13][14][15] This antioxidant effect helps to mitigate tissue damage during inflammation.

Experimental Framework: A Step-by-Step Guide

This section provides detailed protocols for investigating the anti-inflammatory effects of this compound in vitro. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Workflow for Investigating this compound's Anti-inflammatory Effects

G cluster_0 Phase 1: Cell Culture & Stimulation cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Endpoint Analysis A 1. Cell Line Selection (e.g., RAW 264.7, THP-1, Primary Neutrophils) B 2. Cell Culture & Differentiation (e.g., PMA for THP-1) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Dose-Response Titration of this compound C->D E 5. Co-incubation with Inflammatory Stimulus D->E F 6a. Cytokine Quantification (ELISA) E->F G 6b. Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) E->G H 6c. Neutrophil Function Assays (Migration, ROS Production) E->H

Caption: Experimental workflow for in vitro analysis.

Protocol 1: Investigating the Effect of this compound on Cytokine Production in Macrophages

This protocol uses the well-established lipopolysaccharide (LPS)-induced inflammation model in macrophage-like cells.[16][17][18]

1. Cell Culture and Differentiation:

  • Cell Line: THP-1 human monocytic cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.[16] Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours. After incubation, remove the PMA-containing medium, wash the adherent cells with Phosphate-Buffered Saline (PBS), and add fresh medium. Allow the cells to rest for 24 hours before stimulation.[16]

2. This compound Treatment and LPS Stimulation:

  • Prepare stock solutions of this compound in sterile water or PBS.

  • Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Induce inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL.[19] Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

3. Cytokine Quantification by ELISA:

  • After incubation, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[20][21][22][23]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[21] Add the collected supernatants and standards to the wells. After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP). Finally, add a substrate solution to develop a colorimetric signal that is proportional to the amount of cytokine present.[23] Measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
0 (LPS only)ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue
UnstimulatedValueValue
Caption: Hypothetical dose-dependent effect of this compound on cytokine production.
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol details the investigation of this compound's effect on key signaling proteins.

1. Cell Lysis and Protein Quantification:

  • Following this compound and LPS treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the total protein concentration in the cell lysates using a BCA protein assay.

2. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, and p38 MAPK overnight at 4°C.[24][25][26] Use β-actin as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization:

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Trustworthiness and Self-Validation

The integrity of these protocols relies on a system of internal controls. Always include:

  • Positive Control: Cells stimulated with LPS but without this compound to confirm the inflammatory response.

  • Negative Control: Unstimulated cells to establish a baseline.

  • Vehicle Control: Cells treated with the solvent used for this compound to rule out any effects of the vehicle itself.

  • Loading Controls: For Western blotting (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

By adhering to these principles, the results will be robust, reproducible, and scientifically sound.

Conclusion and Future Directions

The in vitro methodologies outlined in this guide provide a solid foundation for elucidating the anti-inflammatory mechanisms of this compound. The dose-dependent inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways like NF-κB and MAPK are central to its effects.[4][6][9] Further research could explore the impact of this compound on other immune cell types, such as lymphocytes and dendritic cells, and investigate its potential synergistic effects with other anti-inflammatory agents. The continued exploration of this compound's immunomodulatory properties holds promise for the development of novel therapeutic strategies for a range of inflammatory conditions.

References

  • The in vitro mechanisms and in vivo efficacy of intravenous this compound on the neuroinflammatory response in acute and chronic pain. PubMed. [Link]
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • The effect of this compound on oxygen free radical production by polymorphonuclear neutrophils. Agents and Actions. [Link]
  • Anti-inflammatory aspects of this compound: a neglected therapeutic stance for COVID-19. PMC. [Link]
  • Molecular mechanisms of this compound. PMC. [Link]
  • This compound down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell prolifer
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • This compound down-regulates nuclear factor-kappaB signalling and inhibits cytokine production and T cell prolifer
  • This compound Modulates Cytokine Production and Reprograms the Tumor Immune Microenvironment to Enhance Anti-Tumor Immune Responses in Gastric Cancer. PMC. [Link]
  • This compound attenuates hypoxia/reoxygenation-induced inflammation, apoptosis and ferroptosis in lung epithelial cells by regulating the p38 MAPK p
  • Anti-Inflammatory and Immunomodulatory Effects of Intravenous this compound in Surgery: A Narr
  • The mechanism of perioperative intravenous this compound in regulating the inflamm
  • The effect of this compound on in vitro adhesion and migration of equine neutrophils. PubMed. [Link]
  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. NIH. [Link]
  • The effect of this compound on in vitro adhesion and migration of equine neutrophils. Mad Barn. [Link]
  • This compound reduces neutrophil recruitment by abolishing chemokine-induced arrest and transendothelial migration in septic p
  • This compound inhibits the production of IL-1β from macrophages RAW264.7 induced with lipopolysaccharide.
  • The effect of this compound on in vitro neutrophil and endothelial adhesion molecule expression induced by plasma obtained during tourniquet-induced ischaemia and reperfusion. PubMed. [Link]
  • This compound Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions. Bentham Science Publisher. [Link]
  • The Effect of Local Anesthetics on Neutrophils in the Context of Different Isol
  • This compound Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions.
  • This compound Inhibits the Proliferation of Non-Small Cell Lung Cancer and Exerts Anti-Inflammatory Effects Through the TLR-9/MyD88/NF-κB P
  • Anti-Allergic and Anti-Inflammatory Effects of this compound-Derived Organic Compounds in a House Dust Mite-Induced Allergic Rhinitis Mouse Model. NIH. [Link]
  • Effect of synthetic antioxidants on this compound-induced cell death. a...
  • In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Frontiers. [Link]
  • Effect of Dental Local Anesthetics on Reactive Oxygen Species: An In Vitro Study. PMC. [Link]
  • This compound inhibits growth, migration and invasion of gastric carcinoma cells by up-regul
  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • Interaction of this compound with reactive oxygen and nitrogen species.
  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1...
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • LPS-induced inflammation - can anyone help?.
  • Optimizing methods for profiling cytokines in cultures of human cancer cell lines. DiVA portal. [Link]
  • Western blotting assay for NF-κB p65 nuclear translocation and IκB...
  • Western blot analysis of IκBα and NF-κB expression and activation in...
  • Evaluate NF-KB activation by studying IKB-a expression?.

Sources

An In-depth Technical Guide to Lidocaine's Effects on Neuronal Excitability and Action Potential Propagation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanisms by which lidocaine modulates neuronal excitability and action potential propagation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used local anesthetic's core pharmacology.

Foundational Principles of Neuronal Excitability

At its core, neuronal excitability is the ability of a neuron to generate and propagate an electrical impulse, known as an action potential. This process is fundamental to neural communication and is governed by the differential permeability of the neuronal membrane to various ions, primarily sodium (Na⁺) and potassium (K⁺). The resting membrane potential, typically around -70mV, is maintained by the Na⁺/K⁺ pump and leak channels.

An action potential is initiated at the axon hillock when a stimulus depolarizes the membrane to a threshold potential. This triggers the rapid opening of voltage-gated sodium channels (VGSCs), leading to a massive influx of Na⁺ ions and a sharp depolarization of the membrane. This is followed by the inactivation of VGSCs and the opening of voltage-gated potassium channels, which allows K⁺ to exit the cell, repolarizing the membrane. The propagation of this wave of depolarization along the axon constitutes the nerve impulse.[1][2]

The Central Role of Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are the primary targets of this compound and are critical for the generation and propagation of action potentials in neurons.[3][4] These transmembrane proteins are composed of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits that modulate channel gating and trafficking.[1][5] The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor, moving in response to changes in membrane potential to open the channel pore.[3][6]

VGSCs can exist in three main conformational states:

  • Resting (Closed) State: At the resting membrane potential, the activation gate is closed, and the channel is ready to be activated.

  • Open (Activated) State: Upon membrane depolarization to the threshold, the channel undergoes a conformational change, opening the pore and allowing Na⁺ influx.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, where an inactivation gate blocks the pore from the intracellular side. The channel must return to the resting state before it can be opened again.[7][8][9]

The precise combination and density of different VGSC subtypes (e.g., NaV1.1-NaV1.9) along the neuron determine its specific excitability properties and firing patterns.[5][10][11]

This compound's Molecular Mechanism of Action: State-Dependent and Use-Dependent Blockade

This compound exerts its anesthetic effect by blocking the propagation of action potentials in nerve fibers. Its primary mechanism of action is the blockade of voltage-gated sodium channels from within the neuron.[4][12][7] Being a weak base, this compound exists in both charged (protonated) and uncharged (neutral) forms at physiological pH. The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once inside the axoplasm, it re-equilibrates, and the charged form binds to a specific receptor site within the inner pore of the VGSC.[13][14]

The interaction of this compound with VGSCs is characterized by two key phenomena: state-dependent and use-dependent blockade.

State-Dependent Blockade

This compound exhibits a higher affinity for VGSCs in the open and inactivated states compared to the resting state.[8][9][14][15] This is the principle of state-dependent block . When a neuron is at rest, most VGSCs are in the low-affinity resting state, and this compound has a minimal effect. However, during an action potential, as channels transition to the open and then inactivated states, this compound binds more readily, effectively trapping the channel in a non-conducting conformation.[16][17] This preferential binding to the inactivated state shifts the voltage-dependence of inactivation to more hyperpolarized potentials, meaning fewer channels are available to open in response to a subsequent stimulus.[18]

Use-Dependent (Phasic) Blockade

The phenomenon of use-dependent block describes how the inhibitory effect of this compound becomes more pronounced with repetitive neuronal firing.[19][20] During a train of action potentials, the frequent opening and inactivation of VGSCs provide more opportunities for this compound to bind. As more channels become blocked with each successive action potential, the nerve becomes progressively less excitable, eventually leading to a complete conduction block.[20][21][22] This property is particularly important for its clinical efficacy, as it allows for a more potent block in highly active (e.g., pain-transmitting) nerve fibers.[13][14]

Experimental Investigation of this compound's Effects

The electrophysiological effects of this compound on neuronal excitability are primarily studied using the patch-clamp technique. This powerful method allows for the direct measurement of ion channel activity in live neurons.[23][24][25]

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of this compound on voltage-gated sodium currents in cultured neurons.

I. Preparation of Solutions and Electrodes:

  • External (Bath) Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Ensure the solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and osmolarity of ~290 mOsm.[23]

  • Internal (Pipette) Solution: Prepare an internal solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3 and the osmolarity to ~270-280 mOsm.[24]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in deionized water. This can be diluted to the desired final concentrations in the external solution on the day of the experiment.

  • Micropipettes: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[23]

II. Cell Preparation:

  • Culture primary neurons or a suitable neuronal cell line on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and continuously perfuse with aCSF.

III. Whole-Cell Recording:

  • Establish a Gigaohm Seal: Under visual guidance, carefully approach a neuron with the micropipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.[24]

  • Rupture the Membrane: Apply brief, gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical and molecular access to the cell's interior.[23][26]

  • Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most VGSCs are in the resting state.

IV. Data Acquisition:

  • Current-Voltage (I-V) Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

  • Use-Dependent Protocol: Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) to assess use-dependent block.

  • Drug Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the desired concentration of this compound. Repeat the voltage protocols to measure the drug's effect on sodium currents.

  • Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the typical effects of this compound on key parameters of voltage-gated sodium currents.

ParameterControlThis compound (e.g., 100 µM)Effect
Peak Na⁺ Current Amplitude -2.5 nA-1.2 nAReduction
Voltage of Half-Maximal Activation (V½ act) -35 mV-34 mVMinimal Change
Voltage of Half-Maximal Inactivation (V½ inact) -65 mV-75 mVHyperpolarizing Shift
Time to Peak 1.5 ms1.6 msSlight Increase
Decay Time Constant (τ) 0.8 ms0.7 msSlight Decrease
Use-Dependent Block (at 10 Hz) <5%~40%Significant Increase

Note: These are representative values and can vary depending on the cell type, recording conditions, and specific VGSC subtypes expressed.

Signaling Pathway and Experimental Workflow Diagrams

Lidocaine_Mechanism cluster_membrane Neuronal Membrane cluster_VGSC Voltage-Gated Sodium Channel Lidocaine_ext This compound (Neutral) Lidocaine_int This compound (Charged) Lidocaine_ext->Lidocaine_int Diffusion Open Open State (High Affinity) Lidocaine_int->Open Binds to High-Affinity States Inactivated Inactivated State (High Affinity) Lidocaine_int->Inactivated Binds to High-Affinity States Resting Resting State (Low Affinity) Resting->Open Depolarization Open->Inactivated Inactivation Block Conduction Block Open->Block Inactivated->Resting Repolarization Inactivated->Block AP Action Potential Propagation AP->Resting Initiates Block->AP Inhibits

Caption: Molecular mechanism of this compound's state-dependent block of VGSCs.

Patch_Clamp_Workflow A Prepare Solutions & Electrodes B Prepare Neuronal Culture A->B C Establish Gigaohm Seal B->C D Rupture Membrane (Whole-Cell) C->D E Baseline Recording (Voltage-Clamp) D->E F Apply this compound E->F G Record Drug Effect F->G H Washout G->H I Record Recovery H->I J Data Analysis I->J

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound's modulation of neuronal excitability is a direct consequence of its state- and use-dependent blockade of voltage-gated sodium channels. By preferentially binding to the open and inactivated states of these channels, this compound effectively reduces the number of available channels for action potential generation and propagation, particularly in rapidly firing neurons. This detailed understanding of its molecular mechanism is crucial for the rational design of novel local anesthetics and for optimizing the clinical application of existing drugs.

References

  • Cummins, T. R. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 3), 937. [Link]
  • O'Leary, M. E., & Chahine, M. (2009). Using this compound and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity.
  • Li, Y., Li, S., & Li, C. (2020). A review of the mechanism of the central analgesic effect of this compound. Medicine, 99(17), e19888. [Link]
  • Sheets, M. F., & Hanck, D. A. (2005). Molecular Action of this compound on the Voltage Sensors of Sodium Channels. The Journal of general physiology, 126(3), 205–217. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound?.
  • Dr. Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?. Dr. Oracle. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?.
  • Zamponi, G. W., Doyle, D. D., & French, R. J. (1993). State-dependent block underlies the tissue specificity of this compound action on batrachotoxin-activated cardiac sodium channels. Biophysical journal, 65(1), 80–89. [Link]
  • Wood, J. N., Boorman, J., Okuse, K., & Baker, M. D. (2004).
  • Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Use-dependent block of cardiac sodium channels by quaternary derivatives of this compound. The Journal of general physiology, 81(5), 613–642. [Link]
  • Gupta, A., Talukder, M., & Keene, S. A. (2022). (A) this compound binds to voltage-gated Na + channels in their inactivated...
  • Tikhonov, D. B., & Zhorov, B. S. (2012). Atomic determinants of state-dependent block of sodium channels by charged local anesthetics and benzocaine. Molecular pharmacology, 82(6), 1044–1053. [Link]
  • Vedantham, V., & Cannon, S. C. (1999). The position of the fast-inactivation gate during this compound block of voltage-gated Na+ channels. The Journal of general physiology, 113(1), 7–16. [Link]
  • Viatchenko-Karpinski, V., & Gu, J. G. (2016). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 5, e20324. [Link]
  • Dunn, K. M., & Udoji, M. A. (2021). Molecular mechanisms of this compound.
  • Fink, B. R. (1982). Paradoxical preservation of neural conduction by this compound. Anesthesiology, 57(3), 167–171. [Link]
  • Wang, S. Y., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(1), 205-209. [Link]
  • McDonald, T. V., Courtney, K. R., & Clusin, W. T. (1989). Use-dependent block of single sodium channels by this compound in guinea pig ventricular myocytes. Biophysical journal, 55(6), 1261–1266. [Link]
  • McDonald, T. V., Courtney, K. R., & Clusin, W. T. (1989). Use-dependent block of single sodium channels by this compound in guinea pig ventricular myocytes. Biophysical journal, 55(6), 1261–1266. [Link]
  • Boiteux, C., Vorobyov, I., French, R. J., & Allen, T. W. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences of the United States of America, 115(10), E2260–E2269. [Link]
  • Vedantham, V., & Cannon, S. C. (1999). The Position of the Fast-Inactivation Gate during this compound Block of Voltage-gated Na + Channels. The Journal of general physiology, 113(1), 7–16. [Link]
  • Nau, C. (2004). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 92(1), 1-3. [Link]
  • Chen, L., & Yu, H. (2018). Distribution and function of voltage-gated sodium channels in the nervous system. International journal of physiology, pathophysiology and pharmacology, 10(4), 146–153. [Link]
  • Homework.Study.com. (n.d.). Does this compound block the generation and propagation of an action potential when applied to the axon hillock or axon?. Homework.Study.com. [Link]
  • Viatchenko-Karpinski, V., & Gu, J. G. (2016). Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife, 5, e20324. [Link]
  • de Lera Ruiz, M., & Kraus, R. L. (2015). Neurological perspectives on voltage-gated sodium channels. Brain : a journal of neurology, 138(Pt 5), 1148–1161. [Link]
  • Bennett, P. B., Valenzuela, C., Chen, L. Q., & Kallen, R. G. (1995). On the Molecular Nature of the this compound Receptor of Cardiac Na + Channels.
  • Fozzard, H. A., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in pharmacology, 2, 67. [Link]
  • Wikipedia. (n.d.). Local anesthetic. Wikipedia. [Link]
  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 59(2), 90–102. [Link]
  • Nau, C. (2004). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 92(1), 1-3. [Link]
  • Ahern, C. A., & Payandeh, J. (2020). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 11, 1013. [Link]
  • Al-Smadi, A., Al-Zoubi, L., & Al-Zoubi, Z. (2023). Effect of 2% Topical this compound Gel on Discomfort from Electrical Stimulation During Nerve Conduction Studies. Local and regional anesthesia, 16, 153–163. [Link]
  • Wolff, M., Schnöbel-Ehehalt, R., Mühling, J., Weigand, M. A., & Olschewski, A. (2014). Mechanisms of this compound's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation. Anesthesia and analgesia, 119(2), 463–470. [Link]
  • Al-Smadi, A., Al-Zoubi, L., & Al-Zoubi, Z. (2023). Effect of 2% Topical this compound Gel on Discomfort from Electrical Stimulation During Nerve Conduction Studies- A Prospective Double-Blind Placebo-Controlled Study. Local and regional anesthesia, 16, 153–163. [Link]
  • Fozzard, H. A., & Hanck, D. A. (2002). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current pharmaceutical design, 8(28), 2491–2503. [Link]
  • Bean, B. P., & Cohen, C. J. (1987). Evidence for two components of sodium channel block by this compound in isolated cardiac myocytes. The Journal of general physiology, 90(3), 451–473. [Link]
  • Axon Instruments. (n.d.). patch-clamp-protocol-final.pdf. Molecular Devices. [Link]
  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

Sources

An In-Depth Technical Guide to Preclinical Toxicology Studies of Systemic Lidocaine Administration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Safety Assessment of Systemic Lidocaine

This compound, a ubiquitous amide local anesthetic and Class Ib antiarrhythmic agent, is fundamental to numerous medical procedures.[1] Its mechanism of action, the blockade of voltage-gated sodium channels, while therapeutically invaluable, also presents a dose-dependent risk of systemic toxicity.[1] For researchers and drug development professionals, a thorough understanding of the preclinical toxicology of systemically administered this compound is not merely a regulatory prerequisite but a critical component of ensuring clinical safety.

This guide provides a comprehensive, in-depth exploration of the essential preclinical toxicology studies for systemic this compound administration. Moving beyond a simple checklist of procedures, we will delve into the scientific rationale behind study design, provide detailed, field-proven protocols for key assays, and synthesize data to offer a holistic view of this compound's safety profile. Our approach is grounded in the principles of scientific integrity, aligning with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure a self-validating and robust preclinical program.

Regulatory Framework: The Blueprint for Safety Evaluation

Preclinical safety programs for pharmaceuticals are governed by a harmonized set of guidelines to ensure consistent and high-quality data for regulatory submissions. For a compound like this compound, the following ICH guidelines are paramount:

  • ICH S7A: This guideline mandates a core battery of safety pharmacology studies to assess the effects of a drug on vital functions, specifically the central nervous, cardiovascular, and respiratory systems, before first-in-human trials.[2]

  • ICH S7B: Focusing on cardiotoxicity, this guideline details the non-clinical evaluation of a drug's potential to delay ventricular repolarization, a key factor in arrhythmogenesis.[3] It specifically addresses the importance of the in vitro hERG assay.[4]

  • ICH M3(R2): This document provides guidance on the timing of nonclinical safety studies in relation to clinical development, ensuring that adequate safety data are available at each phase of human trials.[5][6]

These guidelines form the foundation upon which a rational and scientifically sound preclinical toxicology program for systemic this compound is built.

Core Safety Pharmacology: Assessing Impact on Vital Organ Systems

The ICH S7A core battery studies are designed to uncover any undesirable pharmacodynamic effects on the central nervous, cardiovascular, and respiratory systems.[7]

Central Nervous System (CNS) Safety Pharmacology

Systemic this compound's primary toxicity is directed at the CNS, with effects ranging from dizziness and perioral numbness at lower concentrations to tremors, seizures, and coma at higher levels.[7] Therefore, a thorough CNS safety assessment is critical.

The Irwin test, or a functional observational battery (FOB), is a standardized method for systematically assessing the behavioral and physiological state of rodents to detect drug-induced CNS effects.[8]

Experimental Protocol: Modified Irwin Test in Rats for this compound

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimated to the facility for at least one week prior to the study.

  • Dose Formulation and Administration: this compound hydrochloride is dissolved in a suitable vehicle (e.g., 0.9% saline). Doses are typically administered intravenously (IV) to mimic systemic exposure. A dose-range finding study should precede the main study to identify doses that produce clear but sublethal CNS effects.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2-4: Ascending doses of this compound

  • Observational Procedure:

    • Pre-dose: A baseline Irwin screen is performed on all animals to ensure they are within normal parameters.

    • Post-dose: Observations are made at multiple time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) after this compound administration.

    • Parameters Observed: A comprehensive set of parameters is scored, including:

      • Behavioral: Alertness, grooming, spontaneous activity, passivity.

      • Neurological: Gait, stance, righting reflex, pupil size, corneal reflex.

      • Autonomic: Salivation, lacrimation, skin color.

      • Physiological: Body temperature, respiratory rate.

  • Data Analysis: Scores for each parameter are compared between the this compound-treated groups and the vehicle control group. The dose- and time-dependent effects of this compound on CNS function are then characterized.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimatization Animal Acclimatization (Sprague-Dawley Rats) dose_prep Dose Formulation (this compound in Saline) acclimatization->dose_prep baseline Baseline Irwin Screen dose_prep->baseline admin IV Administration (Vehicle or this compound) baseline->admin obs Timed Observations (e.g., 5, 15, 30, 60, 120, 240 min) admin->obs Post-Dosing analysis Data Analysis (Scoring & Comparison) obs->analysis report Reporting of CNS Effects analysis->report

Caption: Workflow for CNS Safety Assessment using the Irwin Test.

Cardiovascular Safety Pharmacology

Cardiotoxicity is another significant concern with systemic this compound, manifesting as arrhythmias, myocardial depression, and cardiovascular collapse at high concentrations.[9]

The use of telemetry in conscious, freely moving animals is the gold standard for in vivo cardiovascular safety assessment, as it minimizes stress-related artifacts.[10][11] The dog is a commonly used non-rodent species for this purpose.

Experimental Protocol: Cardiovascular Telemetry Study in Beagle Dogs

  • Animal Model: Purpose-bred Beagle dogs, surgically implanted with telemetry transmitters. A sufficient recovery period post-surgery is essential.

  • Study Design: A Latin-square crossover design is often employed, where each animal receives all treatments (vehicle and this compound doses) in a randomized order with a washout period between doses.[10]

  • Dose Administration: this compound is administered via intravenous infusion.

  • Data Acquisition:

    • Continuous recording of electrocardiogram (ECG), blood pressure (systolic, diastolic, mean), and heart rate.

    • Data is collected for a baseline period (e.g., 24 hours pre-dose) and for an extended period post-dose (e.g., 24-48 hours) to capture the full pharmacodynamic effect.

  • ECG Analysis: Key parameters include PR interval, QRS duration, and the QT interval. The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's).

  • Data Interpretation: Changes in cardiovascular parameters in the this compound-treated groups are compared to the vehicle control. A thorough analysis of any arrhythmias is also conducted.

G cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Analysis and Reporting implant Telemetry Device Implantation (Beagle Dogs) recovery Post-Surgical Recovery implant->recovery baseline Baseline Data Collection (24h pre-dose) recovery->baseline design Latin Square Crossover Design baseline->design infusion IV Infusion (this compound/Vehicle) design->infusion monitoring Continuous Telemetry Monitoring (24-48h post-dose) infusion->monitoring ecg ECG Analysis (PR, QRS, QTc) monitoring->ecg hemo Hemodynamic Analysis (BP, HR) monitoring->hemo report Integrated Safety Report ecg->report hemo->report

Caption: Cardiovascular Telemetry Study Workflow.

In Vitro Toxicology: Mechanistic Insights and Early Screening

In vitro assays are invaluable for elucidating the mechanisms of toxicity and for early-stage screening.

Cardiotoxicity: The hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT prolongation.[12] The manual patch-clamp technique is the gold standard for assessing a compound's effect on this channel.[4]

Experimental Protocol: GLP-Compliant Manual Patch-Clamp hERG Assay

  • Cell System: A mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK 293 cells) is used.[12]

  • Electrophysiology:

    • The whole-cell patch-clamp technique is employed to record hERG currents.

    • Recordings are performed at physiological temperature (35 ± 2 °C).

  • Test Compound Application: A range of this compound concentrations, bracketing the expected therapeutic and supratherapeutic plasma levels, is applied to the cells.

  • Voltage Protocol: A specific voltage-clamp protocol is used to elicit the characteristic hERG tail current, which is measured.

  • Data Analysis: The concentration-dependent inhibition of the hERG current by this compound is determined, and an IC50 value (the concentration causing 50% inhibition) is calculated.

  • Positive Control: A known hERG inhibitor (e.g., dofetilide) is used to validate the assay's sensitivity.

Neurotoxicity: Cytotoxicity Assays in Neuronal Cell Lines

Direct neurotoxicity of this compound can be assessed using cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y is a commonly used model.[13]

Experimental Protocol: MTT Cytotoxicity Assay on SH-SY5Y Cells

  • Cell Culture: SH-SY5Y cells are cultured in 96-well plates to a suitable confluency.

  • This compound Treatment: Cells are exposed to a range of this compound concentrations for a defined period (e.g., 24 or 48 hours).[13]

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[13]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).[13]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. An LD50 (concentration causing 50% cell death) can be calculated.

Toxicokinetics: Linking Dose to Exposure

Toxicokinetic (TK) studies are essential to understand the relationship between the administered dose of this compound and the resulting systemic exposure in the test species. TK data are typically collected as part of the in vivo toxicology studies.

Key TK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

These parameters are crucial for dose selection in toxicology studies and for extrapolating animal data to humans.

SpeciesRouteCmax (µg/mL)Tmax (h)t1/2 (h)Reference
DogIVVaries with doseImmediate~1.3[12]
DogIMVaries with dose~0.13~1.3[12]
RatIntradermalVaries with dose~0.25-[14]
ManIVVaries with doseImmediate~1.5-2.0[14]

Local Tolerance and Histopathology

Even with systemic administration, local tolerance at the injection site should be evaluated, typically as part of the general toxicity studies.[15] Furthermore, histopathological examination of target organs, particularly the brain and heart, is a critical component of toxicology studies to identify any treatment-related morphological changes.[16][17] For neurotoxicity, specific brain regions like the hippocampus and amygdala may be examined for neuronal damage.[16]

Data Synthesis and Risk Assessment

The culmination of the preclinical toxicology program is an integrated risk assessment. This involves synthesizing all the data from in vivo and in vitro studies to:

  • Identify the primary target organs of toxicity (CNS and cardiovascular system for this compound).

  • Determine the dose-response relationship for adverse effects.

  • Establish a No Observed Adverse Effect Level (NOAEL).

  • Relate the toxic doses and exposures in animals to the proposed clinical dose and exposure to calculate a safety margin.

G cluster_invivo In Vivo Data cluster_invitro In Vitro Data cluster_other Other Data cluster_assessment Integrated Risk Assessment cns CNS Safety (Irwin Test) noael NOAEL Determination cns->noael cv Cardiovascular Safety (Telemetry) cv->noael tk Toxicokinetics margin Safety Margin Calculation tk->margin herg hERG Assay herg->margin cyto Cytotoxicity cyto->noael path Histopathology path->noael lt Local Tolerance lt->noael noael->margin human_risk Human Risk Prediction margin->human_risk

Caption: Integrated Risk Assessment Framework.

Conclusion: A Scientifically Rigorous Approach to Safety

The preclinical toxicological evaluation of systemic this compound is a multifaceted process that requires a deep understanding of its pharmacology, potential toxicities, and the regulatory landscape. By employing a rational, evidence-based approach that integrates in vivo and in vitro models, researchers can build a comprehensive safety profile. This guide has outlined the core components of such a program, providing not just the "what" but the "how" and "why" of each study. Adherence to these principles of scientific integrity and regulatory compliance is paramount to protecting human subjects in clinical trials and, ultimately, the patients who will benefit from this essential medicine.

References

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (2005, May 31).
  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential- questi - EMA. (2020, August 28).
  • ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - EMA. (n.d.).
  • A comparison of the systemic toxicity of this compound versus its quaternary derivative QX-314 in mice - PubMed. (n.d.).
  • This compound promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PMC - NIH. (n.d.).
  • Comparative CNS toxicity of this compound, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed. (n.d.).
  • Deaths From Local Anesthetic-Induced Convulsions in Mice - PubMed. (n.d.).
  • Measurement of cell viability in SH-SY5Y cells treated with this compound... - ResearchGate. (n.d.).
  • Table 1 from Comparative Systemic Toxicity of Convulsant and Supraconvulsant Doses of Intravenous Ropivacaine, Bupivacaine, and this compound in the Conscious Dog | Semantic Scholar. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • Hippocampus and amygdala neurotoxicity produced by systemic this compound in adult rats. (n.d.).
  • Comparative systemic toxicity of convulsant and supraconvulsant doses of intravenous ropivacaine, bupivacaine, and this compound in the conscious dog - PubMed. (n.d.).
  • MTT assay - Protocols.io. (2023, November 1).
  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC - NIH. (n.d.).
  • Irwin Test - Vivotecnia. (n.d.).
  • Depression of myocardial contractility in vitro by bupivacaine, etidocaine, and this compound - PubMed. (n.d.).
  • (PDF) The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - ResearchGate. (n.d.).
  • ICH E14 Clinical evaluation of QT/QTc interval prolongation and proarrhythmic potential for non-antiarrhythmic drugs - Scientific guideline | European Medicines Agency (EMA). (2005, November 1).
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (n.d.).
  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed. (n.d.).
  • Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia. (2018, January 11).
  • Quantitative histologic analysis of local anesthetic-induced injury to rat sciatic nerve - PubMed. (n.d.).
  • Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - NIH. (n.d.).
  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018) | Joanne R. Mathiasen - SciSpace. (n.d.).
  • The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed. (n.d.).
  • GLP hERG Screening | Metrion Biosciences. (n.d.).
  • A comparative in vivo study of local neurotoxicity of this compound, bupivacaine, 2-chloroprocaine ... - PubMed. (n.d.).
  • Neurologic and histologic outcome after intraneural injections of this compound in canine sciatic nerves - PubMed. (n.d.).
  • Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation. (2024, June 6).
  • Cardiovascular Safety Pharmacology Studies - Vivotecnia. (n.d.).
  • GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines. (n.d.).
  • Etidocaine, bupivacaine, and this compound seizure thresholds in monkeys - PubMed. (n.d.).
  • Treating Canine Ventricular Arrhythmias with Intravenous this compound - Idexx. (n.d.).
  • Determination of the toxic dose of this compound in dogs and its corresponding serum concentration - ResearchGate. (n.d.).
  • Human Pluripotent Stem Cell-Derived Cardiomyocytes: Response to TTX and Lidocain Reveals Strong Cell to Cell Variability - NIH. (2012, September 27).
  • In vivo electrophysiological effects of this compound in canine acute myocardial infarction - PubMed. (n.d.).
  • Comparison of myotoxic effects of this compound with epinephrine in rats and humans - PubMed. (n.d.).
  • Time for a Fully Integrated Nonclinical–Clinical Risk Assessment to Streamline QT Prolongation Liability Determinations: A Pharma Industry Perspective - NIH. (n.d.).
  • This compound toxicity in primary afferent neurons from the rat - PubMed - NIH. (n.d.).
  • Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived ... - PubMed. (n.d.).
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (n.d.).
  • In Vivo Methods in Cardiovascular Safety Pharmacology | Request PDF - ResearchGate. (n.d.).
  • Mitigation of direct neurotoxic effects of this compound and amitriptyline by inhibition of p38 mitogen-activated protein kinase in vitro and in vivo - PubMed. (n.d.).
  • The tissue distribution, metabolism and excretion of this compound in rats, guinea pigs, dogs and man - PubMed. (n.d.).
  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. (n.d.).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (2019, October 17).
  • Nonclinical Safety Evaluation of Drug or Biologic Combinations March 2006 - FDA. (2019, January 8).
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | Guidance Portal - HHS.gov. (2024, November 30).

Sources

An In-depth Technical Guide on the Role of Lidocaine in Modulating Immune Cell Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lidocaine, a ubiquitous amide local anesthetic, has transcended its primary role of sodium channel blockade to emerge as a significant modulator of the immune system. This guide provides a comprehensive technical overview of the multifaceted interactions between this compound and key immune cell populations. We delve into the molecular mechanisms governing its influence on both innate and adaptive immunity, detailing its impact on neutrophils, macrophages, dendritic cells, and T lymphocytes. Core signaling pathways, including Toll-like receptor 4 (TLR4) and nuclear factor-kappaB (NF-κB), are dissected to explain the downstream consequences on cytokine production, cell proliferation, and effector functions. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to rigorously assess these immunomodulatory effects in vitro. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound beyond anesthesia, particularly in contexts of perioperative inflammation, sepsis, and cancer immunology.

Part 1: The Immunomodulatory Landscape of this compound

This compound's utility in clinical practice is well-established for local and regional anesthesia. However, a growing body of evidence reveals its potent anti-inflammatory and immunomodulatory properties at clinically relevant concentrations.[1][2][3] These effects are not merely byproducts of its anesthetic action but stem from direct interactions with immune signaling cascades.[4][5] Understanding these interactions is paramount, as they carry significant implications for perioperative patient management, treatment of inflammatory disorders, and even cancer therapy, where surgery-induced immunosuppression can impact long-term outcomes.[1][6] This guide will systematically explore the cellular and molecular basis of this compound's immunomodulatory activities.

Part 2: Impact on Innate Immune Cell Function

The innate immune system forms the first line of defense against pathogens and tissue injury. This compound exerts profound effects on its key cellular components.

Neutrophils

Neutrophils are critical mediators of acute inflammation. This compound has been shown to temper excessive neutrophil activation, a process implicated in reperfusion injury and sepsis.[4][7]

  • Migration and Adhesion: this compound can inhibit neutrophil recruitment.[4] It has been shown to decrease the expression of adhesion molecules like CD18 and CD11b, which are crucial for neutrophil adherence to the endothelium and subsequent transmigration into tissues.[7][8] One study demonstrated that this compound selectively abrogates chemokine-induced neutrophil arrest and transmigration without affecting the initial selectin-mediated rolling.[4]

  • Oxidative Burst and Degranulation: The release of reactive oxygen species (ROS) is a key bactericidal function of neutrophils but can also cause significant tissue damage. This compound has been found to suppress ROS production stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[8][9]

  • Neutrophil Extracellular Traps (NETosis): While some studies suggest this compound may influence NETosis, the results can be variable. One study in patients undergoing prostatectomy found this compound administration was associated with a smaller increase in neutrophil elastase (NE) and a significant change in myeloperoxidase (MPO), both key components of NETs.[10]

Macrophages and Monocytes

Macrophages are highly plastic cells that can adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This compound appears to modulate this balance and other key macrophage functions.

  • Polarization: this compound can influence macrophage polarization, which is critical in both inflammation and cancer.[11] In the tumor microenvironment of gastric cancer, this compound promoted a shift towards a pro-inflammatory, anti-tumor M1-like phenotype, evidenced by increased CD40 expression on CD14+ tumor-infiltrating immune cells (TIICs).[12][13]

  • Phagocytosis and Cytokine Production: this compound has been shown to activate Fc receptor functions, enhancing antibody-dependent phagocytosis.[14] It significantly reduces the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from activated macrophages.[15][16] This is achieved, in part, by inhibiting the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the production of IL-1β.[17][18][19]

  • Nitric Oxide (NO) Production: this compound dose-dependently inhibits the production of nitric oxide (NO) from activated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level.[20]

Dendritic Cells (DCs)

As the most potent antigen-presenting cells (APCs), dendritic cells bridge the innate and adaptive immune systems. This compound can dampen their activation and subsequent T cell-polarizing capacity.

  • Maturation and Cytokine Secretion: this compound globally suppresses the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-12 from DCs stimulated with various Toll-like receptor (TLR) ligands.[21][22] This inhibition of DC activation is crucial as it dictates the nature of the subsequent adaptive immune response.

  • T Cell Polarization: By modulating DC cytokine output, this compound can shape T helper (Th) cell differentiation. Specifically, it has been shown to inhibit the DC-mediated differentiation of Th1 cells, which are critical for anti-tumor and intracellular pathogen immunity, while having minimal effects on Th2, Th17, or regulatory T cell (Treg) development.[21]

Part 3: Modulation of Adaptive Immune Cell Function

This compound's influence extends to the adaptive immune system, primarily by targeting T lymphocytes.

T Lymphocytes

T cells orchestrate a highly specific immune response. This compound has been shown to have a generally suppressive effect on T cell activation and function.

  • Proliferation and Cytotoxicity: this compound significantly abrogates the proliferation of T cells following T cell receptor (TCR) stimulation, without inducing apoptosis or necrosis.[23][24] In the context of the tumor microenvironment, however, this compound can enhance the cytotoxicity of CD8+ T cells against cancer cells.[12][25]

  • Cytokine Production: It dose-dependently inhibits the production and secretion of key T cell cytokines, including IL-2, TNF-α, and IFN-γ.[23][24][26] This effect is observed at both the protein and mRNA levels.[23]

  • Context-Dependent Effects: The effect of this compound on T cell cytokine production can be highly context-dependent. In peripheral blood mononuclear cells (PBMCs) from healthy donors, this compound tends to inhibit pro-inflammatory cytokines.[12] Conversely, in tumor-infiltrating immune cells (TIICs) from gastric cancer patients, this compound enhanced the production of anti-tumor cytokines like IFN-γ and IL-12, while reducing immunosuppressive cytokines like IL-10 and TGF-β.[12][25][27]

Part 4: Core Signaling Pathways Targeted by this compound

This compound's diverse immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways.

TLR4 and NF-κB Signaling

A central mechanism for this compound's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5] TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggers a cascade that culminates in the activation of the transcription factor nuclear factor-kappaB (NF-κB).[21] NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[28]

This compound has been repeatedly shown to down-regulate NF-κB signaling in immune cells, including T cells, macrophages, and dendritic cells.[5][21][23][28] This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target genes like TNF-α, IL-2, and IL-6.[21][23] This effect appears to be a cornerstone of its broad anti-inflammatory properties.[28][29]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_nucleus->Cytokines Gene Transcription This compound This compound This compound->TLR4 This compound->IKK

Caption: General workflow for in vitro immunomodulation assays.

Cell Viability Assay (MTT Assay)

Causality: It is critical to confirm that any observed changes in immune function are due to specific immunomodulatory effects of this compound and not simply a consequence of drug-induced cell death. [23][26]This assay establishes the working concentration range for subsequent functional experiments.

Protocol:

  • Cell Seeding: Seed immune cells (e.g., macrophages, PBMCs) in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound hydrochloride (e.g., from 0.25 mM to 10 mM) in complete culture medium. [12]Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "medium only" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.

Cytokine Quantification (ELISA)

Causality: This assay directly quantifies the protein levels of key cytokines secreted by immune cells, providing a direct measure of this compound's effect on their pro- or anti-inflammatory output. [12][21] Protocol (Example for TNF-α from LPS-stimulated Macrophages):

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages at 2x10⁵ cells/well in a 24-well plate. Allow to adhere.

  • Pre-treatment (Optional): Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (with and without this compound). Include controls: medium only, this compound only, and LPS only.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the supernatant. Store at -80°C until analysis.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and collected supernatants.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

  • Data Analysis: Measure absorbance at 450 nm. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

Flow Cytometry for Macrophage Polarization

Causality: Flow cytometry allows for the quantitative analysis of cell surface markers on a single-cell basis, providing definitive evidence of shifts in immune cell phenotypes, such as the M1/M2 polarization of macrophages. [13] Protocol:

  • Cell Culture and Treatment: Isolate and culture human monocytes (e.g., from PBMCs) or use a suitable cell line. Treat cells with this compound (e.g., 1.5 mM) for 72 hours in the presence of stimuli that drive polarization (e.g., LPS + IFN-γ for M1, IL-4 for M2). [12]2. Cell Harvesting: Gently scrape and collect the cells. Wash with cold PBS containing 2% FBS (FACS buffer).

  • Fc Block: Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against macrophage markers. For M1/M2 phenotyping, this could include:

    • Pan-macrophage: CD14

    • M1 marker: CD40, CD86

    • M2 marker: CD163, CD206

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the CD14+ population and analyze the expression levels (e.g., Mean Fluorescence Intensity or percentage of positive cells) for the M1 and M2 markers in the different treatment groups.

Part 6: Data Summary and Clinical Implications

Summary of this compound's Effects on Cytokine Production
Immune Cell TypeStimulusCytokineEffect of this compoundReference
T Cells (PBMC) Anti-CD3IFN-γ, TNF-α[23][24]
Macrophages LPSTNF-α, IL-1β, IL-6[16]
Dendritic Cells LPS, Poly(I:C)IL-6, TNF-α, IL-12[21]
T Cells (TIICs) EndogenousIFN-γ[12][25]
Macrophages (TIICs) EndogenousIL-12[12][25]
Macrophages (TIICs) EndogenousIL-10, TGF-β[12][25]

Table showing the varied effects of this compound on cytokine production depending on the immune cell type and context (TIICs = Tumor-Infiltrating Immune Cells).

Clinical Relevance and Future Directions

The immunomodulatory properties of this compound have significant clinical implications. [3][30]

  • Perioperative Care: Intravenous this compound infusion during surgery can attenuate the systemic inflammatory response, potentially reducing postoperative pain, opioid consumption, and complications. [1][31]* Sepsis: By inhibiting key inflammatory pathways like TLR4/NF-κB and the NLRP3 inflammasome, this compound shows promise as a therapeutic agent to mitigate the cytokine storm and organ damage associated with sepsis. [4][18]* Cancer Surgery: The perioperative period is a vulnerable time for cancer metastasis. [1]this compound may offer a dual benefit: reducing the surgical stress response that suppresses anti-tumor immunity and, in some contexts, directly enhancing the function of tumor-infiltrating lymphocytes. [6][12][25] Future research should focus on optimizing dosing regimens for specific clinical applications, further elucidating the context-dependent mechanisms of action (e.g., in healthy vs. cancerous tissue), and conducting large-scale clinical trials to validate its efficacy in improving patient outcomes in surgery, sepsis, and oncology.

References

  • Pelah, A., et al. (2008). This compound down-regulates nuclear factor-kappaB signalling and inhibits cytokine production and T cell proliferation. Clinical & Experimental Immunology, 152(2), 320-7. [Link]
  • Fernández-Martínez, A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of Intravenous this compound in Surgery: A Narrative Review. Journal of Clinical Medicine, 14(11), 3883. [Link]
  • van der Wal, K., et al. (2014). This compound reduces neutrophil recruitment by abolishing chemokine-induced arrest and transendothelial migration in septic patients. Journal of Immunology, 192(1), 367-76. [Link]
  • Yeh, C., et al. (2025). This compound Modulates Cytokine Production and Reprograms the Tumor Immune Microenvironment to Enhance Anti-Tumor Immune Responses in Gastric Cancer. International Journal of Molecular Sciences. [Link]
  • Kim, D., et al. (2015). Modulation of Dendritic Cell Activation and Subsequent Th1 Cell Polarization by this compound. PLoS One, 10(10), e0139845. [Link]
  • Kim, D., et al. (2015).
  • Pelah, A., et al. (2008). This compound down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation. Clinical and Experimental Immunology. [Link]
  • Nishina, K., et al. (1994). Local anesthetic this compound inhibits the effect of granulocyte colony-stimulating factor on human neutrophil functions.
  • Mori, A., et al. (2001). Inhibitory effect of this compound on T cells from patients with allergic asthma. Journal of Allergy and Clinical Immunology, 107(4), 641-7. [Link]
  • Fernández-Martínez, A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of Intravenous this compound in Surgery: A Narrative Review.
  • Freire-Vila, E., et al. (2022). Systemic Anti-Inflammatory Effects of Intravenous this compound in Surgical Patients: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine. [Link]
  • Yeh, C., et al. (2025). This compound Modulates Cytokine Production and Reprograms the Tumor Immune Microenvironment to Enhance Anti-Tumor Immune Responses in Gastric Cancer. PubMed. [Link]
  • Fernández-Martínez, A., et al. (2025).
  • Yeh, C., et al. (2025). This compound may modulate macrophage polarization, promoting a pro-inflammatory and potentially anti-tumor immune environment.
  • Lo, W., et al. (2005). The effect of this compound on neutrophil CD11b/CD18 and endothelial ICAM-1 expression and IL-1beta concentrations induced by hypoxia-reoxygenation. Anaesthesia and Intensive Care, 33(4), 468-74. [Link]
  • Ji, R., et al. (2018).
  • Li, Y., et al. (2023). Effects of this compound pretreatment on NLRP3, Caspase-1, IL-1β and TNF-α...
  • Hollmann, M., et al. (2023).
  • Staikou, C., et al. (2025). The Use of Intravenous this compound in Perioperative Medicine: Anaesthetic, Analgesic and Immune-Modulatory Aspects.
  • Pelah, A., et al. (2008).
  • Truty, J., et al. (2024).
  • Taniguchi, T., et al. (1978). In vitro induction of antibody-dependent cytotoxic macrophages by the local anesthetic this compound. Microbiology and Immunology, 22(10), 631-7. [Link]
  • Li, H., et al. (2020). Curcumin exerts protective effect on PC12 cells against this compound-induced cytotoxicity by suppressing the formation of NLRP3 inflammasome. European Review for Medical and Pharmacological Sciences, 24(12), 7092-7100. [Link]
  • Li, Y., et al. (2023). This compound pretreatment attenuates inflammatory response and protects against sepsis-induced acute lung injury via inhibiting potassium efflux-dependent NLRP3 activation. Inflammation Research, 72(12), 2221-2235. [Link]
  • Kim, H., et al. (2024). Impact of Perioperative this compound on Neutrophil Extracellular Trapping and Serum Cytokines in Robot-Assisted Radical Prostatectomy: Randomized Controlled Study. MDPI. [Link]
  • Yeh, C., et al. (2025). This compound Modulates Cytokine Production and Reprograms the Tumor Immune Microenvironment to Enhance Anti-Tumor Immune Responses in Gastric Cancer. MDPI. [Link]
  • Li, Y., et al. (2023). This compound pretreatment attenuates inflammatory response and protects against sepsis-induced acute lung injury via inhibiting potassium efflux-dependent NLRP3 activation.
  • Nevin, B., et al. (2017). The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells. PubMed Central. [Link]
  • Lee, P., et al. (2009). Inhibition of toll-like receptor-4, nuclear factor-kappaB and mitogen-activated protein kinase by lignocaine may involve voltage-sensitive sodium channels. Clinical and Experimental Pharmacology and Physiology, 36(11), 1057-63. [Link]
  • D'Avila, A., et al. (2021). This compound exhibits antileishmanial and immunomodulatory activities in an in vitro model of tegumentary leishmaniasis. Acta Tropica, 221, 105988. [Link]
  • Pasi, F., et al. (2021). This compound Stimulates the Function of Natural Killer Cells in Different Experimental Settings.
  • Li, H., et al. (2020). Curcumin reverses the effect of this compound on cell viability and NLRP3...
  • Yeh, C., et al. (2024). This compound Modulates Cytokine Production and Enhances Anti-Tumor Immune Response in Gastric Cancer: Dual Effects on Normal Peripheral Blood Mononuclear Cells and Primary Gastric Tumor-Infiltrating Immune Cells.
  • Lee, M., et al. (2024). Anti-Allergic and Anti-Inflammatory Effects of this compound-Derived Organic Compounds in a House Dust Mite-Induced Allergic Rhinitis Mouse Model. PMC. [Link]
  • Yeh, C., et al. (2024). This compound Modulates Cytokine Production and Enhances Anti-Tumor Immune Response in Gastric Cancer: Dual Effects on Normal Peripheral Blood Mononuclear Cells and Primary Gastric Tumor-Infiltrating Immune Cells. Preprints.org. [Link]
  • Nishina, K., et al. (1998). The effects of this compound on nitric oxide production from an activated murine macrophage cell line. Anesthesia & Analgesia, 86(5), 1097-101. [Link]
  • Grandel, M., et al. (2017). The Amide Local Anesthetic this compound in Cancer Surgery—Potential Antimetastatic Effects and Preservation of Immune Cell Function? A Narrative Review. Frontiers in Oncology. [Link]
  • Weltzien, H., et al. (1996). Characterization of this compound-specific T cells. The Journal of Immunology, 156(9), 3210-7. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Intrathecal Lidocaine Administration in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for intrathecal (IT) lidocaine administration in rodent pain models. This document synthesizes technical details with practical insights to ensure procedural success and data integrity.

Introduction: The Rationale for Intrathecal this compound in Pain Research

Intrathecal administration of local anesthetics, such as this compound, directly to the spinal cord is a cornerstone technique in preclinical pain research.[1][2] This method allows for the targeted delivery of substances to the spinal space, enabling the investigation of spinal mechanisms of nociception and the efficacy of analgesic compounds with minimal systemic effects.[1] this compound, a voltage-gated sodium channel blocker, induces a temporary and reversible blockade of nerve conduction, making it an invaluable tool for:

  • Validating Pain Models: Confirming the involvement of spinal pathways in a specific pain phenotype.

  • Investigating Mechanisms of Action: Elucidating the role of specific spinal targets in pain transmission.[3]

  • Proof-of-Concept Studies: Assessing the potential of novel analgesics that target the spinal cord.

This guide will detail the necessary protocols, from animal preparation to behavioral assessment, ensuring a self-validating and reproducible experimental workflow.

Mechanism of Action: Spinal Blockade of Nociceptive Signals

Intrathecally administered this compound exerts its analgesic effect by blocking voltage-gated sodium channels (VGSCs) on the neuronal membranes within the spinal cord.[3][4] This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials along nociceptive pathways. The primary targets are the nerve roots and the superficial dorsal horn of the spinal cord, where primary afferent fibers synapse with second-order neurons. By interrupting this transmission, this compound effectively prevents ascending pain signals from reaching higher brain centers.[4]

cluster_spinal_cord Spinal Cord Dorsal Horn Presynaptic Presynaptic Terminal (Primary Afferent) VGSC Voltage-Gated Sodium Channels Presynaptic->VGSC Depolarization NoSignal Blocked Pain Signal Presynaptic->NoSignal Postsynaptic Postsynaptic Neuron (Second-Order) PainSignal Pain Signal to Brain VGSC->Postsynaptic Na+ Influx (Inhibited) This compound Intrathecal this compound This compound->VGSC Blocks Channel ActionPotential Action Potential Propagation ActionPotential->Presynaptic Nociceptive Stimulus

Caption: Mechanism of intrathecal this compound action in the spinal cord.

Experimental Protocol: Intrathecal Administration

Successful intrathecal administration requires precision and adherence to aseptic techniques. Two primary methods are employed: direct lumbar puncture and chronic intrathecal catheterization.

Animal Preparation (Applies to both methods)
  • Animal Selection: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.[5][6] The choice of species and strain should be consistent throughout a study.

  • Anesthesia: Anesthetize the rodent using isoflurane (2-4% for induction, 1.5-2% for maintenance) in oxygen.[7] Confirm the depth of anesthesia by a lack of response to a toe pinch.

  • Aseptic Preparation: Shave the surgical area (lumbar region for direct puncture, back of the neck for catheterization).[7][8] Cleanse the skin with povidone-iodine and 70% ethanol. Place the animal on a sterile drape.

Method 1: Direct Lumbar Puncture

This method is suitable for single-dose administrations.

  • Positioning: Place the anesthetized rat in a prone position with the spine flexed to widen the intervertebral spaces. This can be achieved by placing a 50 mL conical tube under the abdomen.[8][9]

  • Landmark Identification: Palpate the iliac crests; the intervertebral space between L5 and L6 is located on this line.

  • Injection:

    • Use a 30-gauge or smaller needle attached to a Hamilton syringe.[10][11]

    • Insert the needle at a 15-30° angle into the intervertebral space.[10]

    • A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.[12]

    • Inject the desired volume of this compound solution slowly over 10-15 seconds.

    • Hold the needle in place for an additional 10-15 seconds to prevent backflow upon withdrawal.[11]

Method 2: Chronic Intrathecal Catheterization

This method is ideal for repeated dosing over several days or weeks.

  • Surgical Procedure:

    • Make a small incision over the cisterna magna.

    • Carefully incise the atlanto-occipital membrane to expose the dura mater.

    • Gently insert a pre-measured length of polyethylene (PE-10) tubing into the intrathecal space and advance it caudally to the desired spinal level (typically the lumbar enlargement).[1][7]

    • Exteriorize the other end of the catheter on the back of the neck and secure it with sutures.

    • Close the incision in layers.

  • Post-Operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 5-7 days before commencing experiments.[7]

    • Monitor for any signs of neurological deficits.

Catheter Patency and Placement Verification
  • This compound Test: A small volume of 2% this compound (e.g., 10-15 µL) should induce rapid and transient hindlimb paralysis, confirming correct catheter placement and patency.[11][13]

  • Post-Mortem Verification: At the end of the study, inject a small volume of dye (e.g., Evans Blue) through the catheter and perform a laminectomy to visually confirm the dye distribution in the intrathecal space.

cluster_methods Administration Method Start Start: Animal Preparation Anesthesia Anesthesia Induction (e.g., Isoflurane) Start->Anesthesia AsepticPrep Aseptic Preparation of Surgical Site Anesthesia->AsepticPrep DirectPuncture Direct Lumbar Puncture (L5-L6) AsepticPrep->DirectPuncture Single Dose Catheterization Chronic Catheterization (Cisterna Magna) AsepticPrep->Catheterization Repeated Dosing Injection Intrathecal this compound Administration DirectPuncture->Injection PostOp Post-Operative Recovery & Monitoring Catheterization->PostOp Behavioral Behavioral Assessment (e.g., von Frey, Hargreaves) Injection->Behavioral PostOp->Injection End End: Data Analysis Behavioral->End

Caption: Experimental workflow for intrathecal this compound administration.

Dosing and Concentration: A Critical Consideration

The concentration and volume of intrathecally administered this compound are critical to achieving effective analgesia without inducing neurotoxicity. High concentrations of this compound can lead to functional impairment and histological damage to the spinal cord and nerve roots.[14][15][16]

ParameterRatsMice
Typical Concentration 1-5% this compound Hydrochloride1-5% this compound Hydrochloride
Injection Volume 10-20 µL5-10 µL
Recommended Dose 2-15 mg/kg has been shown to be effective in neuropathic pain models[5]Dose should be scaled down from rat recommendations based on body weight
Neurotoxic Threshold Concentrations of 7.5% and above can cause degenerative lesions[15]. Doses of 35 mg/kg can be lethal.[5]Not as extensively studied, but caution is advised with higher concentrations.

Note: Always use preservative-free this compound solutions for intrathecal administration. It is recommended to start with the lowest effective dose and titrate upwards as necessary for your specific pain model.

Behavioral Assessment of Analgesia

The efficacy of the intrathecal this compound block should be assessed using appropriate behavioral tests that measure nociceptive responses.

  • Thermal Nociception (Hargreaves Test): Measures the latency to withdraw a paw from a radiant heat source. An increase in withdrawal latency indicates analgesia.

  • Mechanical Nociception (von Frey Test): Measures the paw withdrawal threshold in response to calibrated von Frey filaments. An increase in the withdrawal threshold indicates anti-allodynia.

  • Formalin Test: Involves injecting a dilute formalin solution into the paw and observing nocifensive behaviors (licking, flinching).[2][17] Intrathecal this compound can be used to assess its effect on both the acute and inflammatory phases of this test.[17][18][19][20]

Troubleshooting and Best Practices

  • Failed Injection: If a tail-flick is not observed during direct puncture, do not inject. Withdraw the needle and attempt re-insertion.[12]

  • Neurological Deficits: Post-procedural motor deficits may indicate spinal cord injury. The animal should be removed from the study and provided with appropriate veterinary care.

  • Catheter Blockage: Attempt to flush the catheter with a small volume of sterile saline. If patency cannot be restored, the animal should be excluded from further experiments.

  • Self-Validating System: The transient and predictable nature of a this compound-induced motor and sensory block serves as an internal control for the correct placement and functionality of the intrathecal delivery system. A lack of effect may indicate a procedural failure rather than a lack of efficacy of the test compound.

Conclusion

Intrathecal this compound administration is a powerful technique in the arsenal of pain researchers. By understanding the underlying mechanisms, adhering to meticulous surgical and dosing protocols, and employing appropriate behavioral assessments, investigators can generate reliable and reproducible data. This guide provides a framework for establishing this methodology in your laboratory, contributing to the robust evaluation of novel pain therapeutics.

References

  • Kishimoto, T., et al. (2003). Comparative neurotoxicity of intrathecal and epidural this compound in rats. Anesthesiology, 99(4), 951-959. [Link]
  • Takenami, T., et al. (2002). Intrathecal this compound Causes Posterior Root Axonal Degeneration Near Entry Into the Spinal Cord in Rats. Regional Anesthesia and Pain Medicine, 27(1), 45-53. [Link]
  • Kishimoto, T., et al. (2002). The Comparative Neurotoxicity of Intrathecal this compound and Bupivacaine in Rats. Anesthesia & Analgesia, 94(5), 1297-1302. [Link]
  • Kishimoto, T., et al. (2002). The Comparative Neurotoxicity of Intrathecal this compound and Bupivacaine in Rats. Anesthesia & Analgesia, 94(5), 1297-1302. [Link]
  • Kishimoto, T., et al. (2003). Comparative Neurotoxicity of Intrathecal and Epidural this compound in Rats.
  • Wang, L., et al. (2009). Effects of intrathecal this compound on hyperalgesia and allodynia following chronic constriction injury in rats. European Journal of Pain, 13(2), 130-137. [Link]
  • Iacono, G., et al. (n.d.). Optimization of Intrathecal Administration in the Rat.
  • JoVE. (2024). Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection. Journal of Visualized Experiments. [Link]
  • Li, Y., et al. (2020). A review of the mechanism of the central analgesic effect of this compound. Journal of International Medical Research, 48(4), 300060520916538. [Link]
  • Nishiyama, T., et al. (1998). Sevoflurane suppresses behavioral response in the rat formalin test: combination with intrathecal this compound produced profound suppression of the response. Neuroscience Letters, 248(2), 124-126. [Link]
  • Jain, M., et al. (2009). Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac. Indian Journal of Anaesthesia, 53(2), 166-171. [Link]
  • Flatters, S. J. L., & Bennett, G. J. (2004). Long-term intrathecal catheterization in the rat. Journal of Neuroscience Methods, 140(1-2), 135-139. [Link]
  • Kim, J. H., et al. (2023).
  • Asadi, M., et al. (2022). Effect of Administration of this compound at Body Temperature on Anesthesia Success in Rodent Model: A Behavioral and Electrophysiology Study. Basic and Clinical Neuroscience, 13(3), 323-334. [Link]
  • Yaksh, T. L., & Rudy, T. A. (1976). Intrathecal catheterization and drug delivery in the rat. Physiology & Behavior, 17(6), 1031-1036. [Link]
  • Kim, J. H., et al. (2023). Intrathecal injection by acute needle puncture in mice and rats.
  • JoVE. (2019). Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System. Journal of Visualized Experiments. [Link]
  • Kim, J. H., et al. (2023).
  • OpenAnesthesia. (2023). Spinal Anesthesia in Adults: Pharmacology, Technique, and Side Effects. OpenAnesthesia. [Link]
  • University of Notre Dame. (n.d.). Rodent Anesthetics and Analgesics. University of Notre Dame Institutional Animal Care and Use Committee.
  • Asadi, M., et al. (2022). Effect of Administration of this compound at Body Temperature on Anesthesia Success in Rodent Model: A Behavior and Electrophysiology Study.
  • National Center for Biotechnology Information. (2023). Spinal Anesthesia.
  • Malinovsky, J. M. (2001). [Neurotoxicity of intrathecal this compound].
  • National Center for Biotechnology Information. (2022). Fig. 1, [Intrathecal injection procedures. (a) Setup...]. Antisense RNA Design, Delivery, and Analysis. [Link]
  • Umbrain, V., et al. (2009). Is Intrathecal this compound administration risk-free in rats with neuropathic pain? Reply to [Effects of intrathecal this compound on hyperalgesia and allodynia following chronic constriction injury in rats. Eur J Pain 13 (2009) 130-137]. European Journal of Pain, 13(8), 890. [Link]
  • SciSpace. (2012). Intrathecal Studies on Animal Pain Models. SciSpace. [Link]
  • The University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. The University of British Columbia Animal Care Committee. [Link]
  • Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research.
  • Asadi, M., et al. (2022). Effect of Administration of this compound at Body Temperature on Anesthesia Success in Rodent Model: A Behavioral and Electrophysiology Study. PubMed. [Link]

Sources

Application Notes and Protocols for Dose-Response Analysis of Lidocaine on Cultured Sensory Neurons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for conducting a robust dose-response analysis of lidocaine on cultured primary sensory neurons. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, offers field-proven insights, and presents self-validating protocols to ensure data integrity and reproducibility. We will explore the mechanism of action of this compound, detail the process of primary sensory neuron culture from dorsal root ganglia (DRG), and provide step-by-step protocols for both electrophysiological and calcium imaging-based assays. Furthermore, this guide will cover the critical aspects of data analysis for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Introduction: The Scientific Rationale

This compound, a widely used local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2][3][4] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and resulting in a loss of sensation.[1][5] Cultured primary sensory neurons, particularly those derived from dorsal root ganglia (DRG), offer a powerful in vitro model to study the effects of this compound on nociceptive pathways.[6][7][8][9] These neurons are the first-order afferents responsible for transmitting pain signals from the periphery to the central nervous system.[2] By performing a dose-response analysis on these cultured neurons, researchers can quantify the potency of this compound and gain insights into its mechanism of action on specific neuronal subtypes.

Mechanism of Action: Beyond Sodium Channel Blockade

While the primary target of this compound is the voltage-gated sodium channel, its effects are not limited to this single mechanism.[2] this compound has been shown to modulate other ion channels, including potassium and calcium channels, and can influence intracellular signaling pathways.[2][10] A thorough dose-response analysis can help to dissect these multifaceted effects and provide a more complete understanding of this compound's pharmacological profile.

Diagram: Simplified Signaling Pathway of this compound Action

Lidocaine_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) AP Action Potential Propagation Na_channel->AP Inhibits K_channel Potassium Channel Ca_channel Calcium Channel This compound This compound This compound->Na_channel Binds & Blocks This compound->K_channel Modulates This compound->Ca_channel Modulates Nerve_Impulse Nerve Impulse Transmission AP->Nerve_Impulse Prevents Analgesia Analgesia Nerve_Impulse->Analgesia Leads to

Caption: this compound's primary mechanism involves blocking VGSCs, inhibiting action potential propagation and leading to analgesia. It can also modulate other ion channels.

Experimental Design and Planning

A well-designed experiment is the cornerstone of reliable dose-response analysis. This section outlines the critical considerations for planning your study.

Ethical Considerations

The use of animal tissue for primary neuron culture necessitates strict adherence to ethical guidelines.[11][12] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be implemented to minimize animal use and suffering.[13]

Choosing the Right Assay: Electrophysiology vs. Calcium Imaging

The choice of assay depends on the specific research question.

  • Whole-Cell Patch-Clamp Electrophysiology: This technique provides direct measurement of ion channel currents and neuronal excitability with high temporal resolution.[9][10][14] It is the gold standard for studying the direct effects of this compound on ion channels and action potential firing.

  • Calcium Imaging: This high-throughput method measures changes in intracellular calcium concentration as an indicator of neuronal activity.[15][16][17][18] It is well-suited for screening the effects of multiple this compound concentrations on a large population of neurons.

Dose Range Selection

The concentration range of this compound should be carefully chosen to span the full dose-response curve, from no effect to maximal inhibition. A logarithmic or semi-logarithmic dilution series is typically used. Prior studies can provide a starting point for the expected IC50 value.[19]

Detailed Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure data quality.

Protocol 1: Primary Sensory Neuron Culture from Dorsal Root Ganglia (DRG)

This protocol describes the isolation and culture of primary sensory neurons from rodent DRG.[6][8][20]

Materials:

  • Euthanized rodent (rat or mouse)

  • Dissection tools (sterile)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Enzyme solution (e.g., collagenase/dispase)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Growth factors (e.g., Nerve Growth Factor - NGF)

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Dissection: Aseptically dissect the dorsal root ganglia from the spinal column of a euthanized animal and place them in ice-cold HBSS.

  • Enzymatic Digestion: Transfer the DRGs to an enzyme solution and incubate at 37°C to dissociate the tissue. The duration of digestion is critical and should be optimized.

  • Mechanical Dissociation: Gently triturate the digested ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifugation and Resuspension: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in complete Neurobasal medium.

  • Plating: Plate the dissociated neurons onto poly-D-lysine and laminin-coated surfaces at an appropriate density.

  • Culture: Maintain the neurons in an incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days. Neurons are typically ready for experiments within 1-7 days.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for recording voltage-gated sodium currents in cultured sensory neurons.[9][10][14]

Materials:

  • Cultured sensory neurons on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • External solution (e.g., Tyrode's solution)

  • Internal solution (containing CsF or CsCl to isolate sodium currents)

  • This compound stock solution and serial dilutions

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pipette Fabrication and Filling: Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

  • Approaching the Cell: Under visual control, approach a neuron with the patch pipette while applying positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording Sodium Currents: Clamp the cell at a holding potential of -80 mV and apply depolarizing voltage steps to elicit voltage-gated sodium currents.

  • This compound Application: Perfuse the recording chamber with different concentrations of this compound and record the corresponding inhibition of the sodium current.

  • Data Acquisition: Record and save the current traces for offline analysis.

Diagram: Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start: Cultured Sensory Neurons Prepare Prepare Recording Setup (Solutions, Pipette) Start->Prepare Approach Approach Neuron & Form Giga-seal Prepare->Approach Whole_Cell Establish Whole-Cell Configuration Approach->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_this compound Record_Response Record Inhibited Sodium Currents Apply_this compound->Record_Response Record_Response->Apply_this compound Next Concentration Analyze Data Analysis: Dose-Response Curve & IC50 Record_Response->Analyze End End Analyze->End

Sources

Sustained-Release Lidocaine Formulation for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the formulation and evaluation of a sustained-release injectable lidocaine formulation. It details the rationale, materials, and methodologies required to develop a biodegradable polymer-based system, specifically focusing on poly(lactic-co-glycolic acid) (PLGA) microspheres. Detailed protocols for formulation, in vitro release testing, and preclinical evaluation in a rodent model are provided to ensure scientific rigor and reproducibility.

Introduction: The Clinical Need for Sustained-Release Local Anesthesia

This compound is a widely used local anesthetic known for its rapid onset of action.[1] However, its relatively short duration of action necessitates frequent administration or continuous infusion for prolonged analgesia, which can increase the risk of systemic toxicity and reduce patient compliance.[2] The development of a sustained-release formulation aims to overcome these limitations by providing localized pain relief for an extended period from a single injection.[2][3] This approach offers several potential advantages, including improved patient comfort, reduced need for opioids, and decreased healthcare costs.[4]

Biodegradable polymers, such as PLGA, are ideal candidates for creating such delivery systems.[4][5][6] Their biocompatibility and tunable degradation rates allow for the controlled release of the encapsulated drug over days to weeks.[7][8] The polymer matrix protects the drug from rapid clearance and releases it through a combination of diffusion and polymer erosion.[8][9]

Formulation Development: PLGA-Based this compound Microspheres

The formulation of a sustained-release system is a critical step that dictates the drug's release profile and therapeutic efficacy. This section focuses on the preparation of this compound-loaded PLGA microspheres using a single emulsion-solvent evaporation technique.

Rationale for Component Selection
  • This compound Base vs. Salt: The base form of this compound is used due to its hydrophobicity, which enhances its encapsulation efficiency within the hydrophobic PLGA matrix and allows for a more controlled, diffusion-based release.[10]

  • Poly(lactic-co-glycolic acid) (PLGA): This copolymer is selected for its well-established biocompatibility, biodegradability, and adjustable degradation kinetics.[7][8] The ratio of lactic acid to glycolic acid (e.g., 50:50, 75:25) influences the polymer's hydrophilicity and degradation rate, thereby controlling the drug release duration.[7] A higher glycolic acid content leads to faster degradation.[7]

  • Polyvinyl Alcohol (PVA): PVA is used as a surfactant in the external aqueous phase to stabilize the emulsion and prevent the aggregation of microspheres during their formation.

Manufacturing Process Overview

The single emulsion-solvent evaporation method is a common and effective technique for encapsulating hydrophobic drugs like this compound base into PLGA microspheres. The process involves dissolving the drug and polymer in a volatile organic solvent, emulsifying this organic phase in an aqueous phase containing a stabilizer, and then removing the solvent by evaporation to harden the microspheres.

Formulation_Workflow cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_hardening Microsphere Hardening cluster_collection Collection & Drying organic_phase Dissolve this compound & PLGA in Dichloromethane emulsify Add Organic Phase to Aqueous Phase & Homogenize organic_phase->emulsify aqueous_phase Dissolve PVA in Deionized Water aqueous_phase->emulsify evaporation Stir to Evaporate Dichloromethane emulsify->evaporation collect Wash & Centrifuge Microspheres evaporation->collect dry Lyophilize to Obtain Dry Powder collect->dry

Caption: Workflow for PLGA-Lidocaine Microsphere Formulation.

Quality Control and Characterization

Rigorous characterization of the formulated microspheres is essential to ensure product quality and predict in vivo performance.

ParameterMethodTypical SpecificationRationale
Particle Size and Morphology Scanning Electron Microscopy (SEM)Spherical, non-porous surfaceInfluences drug release kinetics and injectability.
Drug Loading & Encapsulation Efficiency HPLCDrug Loading: 1-5% (w/w)Encapsulation Efficiency: >80%Determines the amount of drug per unit mass of microspheres.
Residual Solvent Gas Chromatography (GC)Per USP <467>Ensures patient safety by limiting exposure to organic solvents.
Sterility USP <71>Must be sterileEssential for parenteral products to prevent infection.[11]
Bacterial Endotoxins USP <85>Per USP limitsPrevents pyrogenic reactions upon injection.[11]

Protocol: Preparation of this compound-Loaded PLGA Microspheres

Materials:

  • This compound base (Sigma-Aldrich)

  • PLGA (50:50, inherent viscosity 0.55-0.75 dL/g) (Evonik)

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed (Sigma-Aldrich)

  • Dichloromethane (DCM), HPLC grade (Fisher Scientific)

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare the Organic Phase: Dissolve 100 mg of this compound base and 900 mg of PLGA in 10 mL of DCM.

  • Prepare the Aqueous Phase: Dissolve 1 g of PVA in 100 mL of deionized water by heating to 60°C with stirring, then cool to room temperature.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 2 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at 200 rpm at room temperature for 4 hours to allow the DCM to evaporate and the microspheres to harden.

  • Collection and Washing: Collect the hardened microspheres by centrifugation at 5000 x g for 10 minutes. Wash the microspheres three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze the washed microspheres at -80°C and then lyophilize for 48 hours to obtain a dry, free-flowing powder. Store at -20°C in a desiccator.

In Vitro Release Testing

In vitro release testing is crucial for formulation screening, quality control, and for developing an in vitro-in vivo correlation (IVIVC).[12][13] For long-acting injectables, methods like the sample and separate or dialysis-based techniques are commonly employed.[13][14]

InVitro_Release_Workflow cluster_sampling Sampling at Predetermined Time Points start Suspend Microspheres in Release Medium incubation Incubate at 37°C in a Shaking Water Bath start->incubation sample Withdraw Aliquot of Release Medium incubation->sample replace Replenish with Fresh Pre-warmed Medium sample->replace Maintain Sink Conditions analysis Analyze this compound Concentration by HPLC sample->analysis plot Plot Cumulative Release vs. Time analysis->plot

Caption: General Workflow for In Vitro Release Testing.

Protocol: In Vitro Release Study (Sample and Separate Method)

Materials:

  • This compound-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.02% Sodium Azide (as a preservative)

  • Tween 20 (to enhance wetting and prevent aggregation)

Equipment:

  • Shaking water bath

  • Centrifuge tubes (15 mL)

  • HPLC system with UV detector

Procedure:

  • Prepare Release Medium: Prepare PBS (pH 7.4) containing 0.1% Tween 20 and 0.02% sodium azide.

  • Sample Preparation: Accurately weigh 20 mg of this compound-loaded microspheres into 15 mL centrifuge tubes.

  • Initiate Release: Add 10 mL of the release medium to each tube.

  • Incubation: Place the tubes in a shaking water bath at 37°C, with agitation at 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 14 days), remove the tubes from the water bath and centrifuge at 3000 x g for 5 minutes.

  • Analysis: Withdraw a 1 mL aliquot of the supernatant for HPLC analysis. Replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Data Analysis: Quantify the this compound concentration in the samples using a validated HPLC method. Calculate the cumulative percentage of drug released over time. The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[15][16][17][18]

In Vivo Efficacy and Pharmacokinetics

Preclinical animal models are essential for evaluating the duration of local anesthesia and the pharmacokinetic profile of the sustained-release formulation. Rodent models, such as the rat sciatic nerve block model, are commonly used.[1][19][20]

Protocol: Rat Sciatic Nerve Block Model

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the ethical treatment of laboratory animals.

Materials:

  • This compound-loaded microspheres suspended in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose)

  • Control: this compound solution (e.g., 2% this compound HCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Isoflurane for anesthesia

  • Von Frey filaments or a hot plate for sensory testing

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Shave the fur over the lateral aspect of the thigh.

  • Injection: Inject a defined volume (e.g., 0.2 mL) of the test formulation or control solution adjacent to the sciatic nerve.

  • Sensory Block Assessment: At regular intervals post-injection, assess the degree of sensory blockade. This can be done by measuring the paw withdrawal latency to a thermal stimulus (hot plate test) or the withdrawal threshold to a mechanical stimulus (von Frey filaments).[21] The duration of the block is defined as the time until the withdrawal response returns to baseline.

  • Motor Block Assessment: Observe for any signs of motor impairment, such as foot drop, to assess the extent of motor nerve blockade.

  • Pharmacokinetic Sampling: If required, collect blood samples at specified time points via tail vein or saphenous vein to determine the systemic concentration of this compound over time.

InVivo_Study_Workflow cluster_assessment Post-Injection Assessment start Anesthetize Animal & Prepare Injection Site injection Inject Formulation near Sciatic Nerve start->injection sensory Assess Sensory Block (e.g., Hot Plate Test) injection->sensory motor Assess Motor Block (e.g., Observation) injection->motor pk Collect Blood Samples (Pharmacokinetics) injection->pk data Analyze Duration of Blockade & Plasma Concentrations sensory->data motor->data pk->data

Caption: Workflow for In Vivo Efficacy and PK Study.

Conclusion

The development of a sustained-release this compound formulation offers a promising approach to improving postoperative pain management. The protocols outlined in this application note provide a robust framework for the formulation, characterization, and preclinical evaluation of a PLGA-based microsphere system. Careful attention to formulation parameters, rigorous quality control, and well-designed in vitro and in vivo studies are critical for the successful translation of this technology from the research laboratory to clinical application. All parenteral drug products should adhere to the quality standards outlined in the United States Pharmacopeia (USP), including tests for identification, assay, impurities, and particulate matter.[11][22][23][24]

References

  • Vertex AI Search. (2021).
  • Vertex AI Search. (2022). Current Updates on In-vitro Drug Release Testing of Long-Acting Injectables.
  • Vertex AI Search. (2022). In vitro release testing method development for long-acting injectable suspensions.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. New biodegradable polymers for injectable drug delivery systems.
  • NIH. (2022). In vitro release testing method development for long-acting injectable suspensions.
  • Pharmaceutical Technology. Sustained-Release Injectable Drug Delivery.
  • NIH. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release.
  • Semantic Scholar. In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions.
  • Semantic Scholar. Polymer degradation and drug delivery in PLGA-based drug-polymer applications: A review of experiments and theories.
  • Research Journal of Pharmacy and Technology. (2011). Polymers used in the Designing of Controlled Drug Delivery System.
  • ICH. Quality Guidelines.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • NIH. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.
  • Kinam Park. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review.
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ResearchGate. In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions | Request PDF.
  • USP.
  • PMC PubMed Central. Polymers for Drug Delivery Systems.
  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • J-Stage.
  • USP. (2025). Injection and Implanted Drug Products (Parenterals) - Product Quality Tests.
  • Vertex AI Search. (2023). Models for screening of Local Anaesthetics.pptx.
  • PMC - NIH. (2024).
  • Indian Journal Of Basic And Applied Medical Research. Effect of local anesthetics on animal models.
  • PubMed. (2025). Release mechanisms of PLGA-based drug delivery systems: A review.
  • USP. (2025). USP-NF 〈1664.2〉 Parenteral Drug Products (Intramuscular, Intravenous, and Subcutaneous).
  • PubMed.
  • ACS Omega. (2022).
  • Cell Guidance Systems. (2024). Local, longer: Sustained drug release.
  • Vertex AI Search. Preparation and Characterization of this compound-Loaded, Microemulsion-Based Topical Gels.
  • Semantic Scholar. (2013).
  • Shijiazhuang Xinfuda Medical Packaging Co., Ltd. (2025). USP〈1〉 INJECTIONS AND IMPLANTED DRUG PRODUCTS (PARENTERALS)—PRODUCT QUALITY TESTS.
  • ClinicalTrials.gov.
  • USP-NF. (2016). Injections and Implanted Drug Products (Parenterals)—Product Quality Tests.

Sources

Application Notes & Protocols: Employing Lidocaine as a Pharmacological Tool to Study Synaptic Transmission

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Beyond Anesthesia - Lidocaine as a Precision Tool in Neuroscience

This compound, a widely recognized local anesthetic, has a storied history in clinical practice for its ability to reversibly block nerve conduction and alleviate pain.[1][2][3] However, for the discerning researcher in synaptic physiology, its utility extends far beyond simple neural blockade. When applied with precision and a deep understanding of its mechanisms, this compound transforms into a powerful pharmacological tool to dissect the intricate processes of synaptic transmission. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to investigate the roles of axonal excitability, action potential propagation, and ion channel function in synaptic communication.

The primary mechanism of this compound's action is the blockade of voltage-gated sodium channels (NaV channels).[2][3][4] By binding to the intracellular side of these channels, particularly in their open and inactivated states, this compound prevents the influx of sodium ions necessary for the depolarization phase of an action potential.[1][4][5] This state-dependent binding is a crucial aspect of its utility, allowing for the modulation of neuronal activity in a use-dependent manner.[1] Beyond its canonical effects on NaV channels, it is imperative for the rigorous scientist to consider its concentration-dependent effects on other ion channels, including potassium and calcium channels, which can influence experimental outcomes.[5][6]

This guide will provide a foundational understanding of this compound's pharmacology, detailed protocols for its application in common experimental paradigms, and insights into the interpretation of results to ensure scientific integrity.

II. Core Principles: The "Why" Behind Using this compound in Synaptic Studies

The decision to employ this compound in an experimental design is rooted in its ability to selectively manipulate the electrical activity of neurons. This allows for the isolation and study of specific components of synaptic transmission.

  • Isolating Presynaptic from Postsynaptic Events: A common challenge in synaptic physiology is to determine whether an observed effect is due to a change in neurotransmitter release from the presynaptic terminal or a change in the postsynaptic receptor response.[7] By locally applying this compound to an axon, one can block the propagation of action potentials to the presynaptic terminal, thereby silencing evoked neurotransmitter release. This allows for the study of spontaneous, action potential-independent synaptic events (miniature postsynaptic currents or potentials), providing a clear window into postsynaptic receptor function.

  • Investigating the Role of Axonal Conduction: The fidelity of synaptic transmission relies on the reliable propagation of action potentials along the axon. This compound can be used to study how alterations in axonal excitability impact synaptic strength and plasticity. By applying focal concentrations of this compound, researchers can mimic pathological conditions where axonal conduction may be compromised and study the downstream consequences at the synapse.

  • Delineating Network Connectivity: In complex neural circuits, this compound can be used as a tool for "pharmacological dissection." By selectively silencing specific pathways with localized this compound application, researchers can map the functional connections between different brain regions or neuronal populations.

III. Quantitative Data Summary: this compound's Effects on Neuronal Parameters

The following table summarizes key quantitative data on the effects of this compound, providing a reference for experimental design. It is crucial to note that effective concentrations can vary depending on the preparation, temperature, and specific neuronal population under investigation.

ParameterPreparationThis compound ConcentrationEffectReference
Voltage-Gated Sodium Current (INa) Human cardiac NaV1.5 channels1 mM~96% inhibition of peak amplitude[5]
Action Potential Conduction Rabbit vagus nerve (myelinated axons)0.43 +/- 0.15 mMConduction block[8]
Action Potential Conduction Rabbit vagus nerve (unmyelinated axons)0.63 +/- 0.14 mMConduction block[8]
Hyperpolarization-activated current (Ih) Rat thalamocortical neurons72 µM (IC50)Blockade[9]
Axonal Transport Cultured mouse dorsal root ganglion neurons10 µM (IC50)Inhibition[10]
Glutamate Release Rat cortical synaptosomesNot specifiedInhibition[6]
Cholinergic Synaptic Transmission Lymnaea stagnalis reconstructed synapseNot specifiedInhibition[11]

IV. Experimental Protocols: Methodologies for Key Applications

The following protocols provide detailed, step-by-step methodologies for common applications of this compound in synaptic transmission research.

Protocol 1: Isolating Spontaneous Synaptic Events in Brain Slices

This protocol details the use of this compound to block action potential-dependent neurotransmitter release in acute brain slices, allowing for the isolated recording of miniature excitatory or inhibitory postsynaptic currents (mEPSCs or mIPSCs).

Materials:

  • Standard equipment for acute brain slice preparation and electrophysiology (vibratome, microscope, amplifier, etc.).[12][13]

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2.

  • Internal solution for patch-clamp recording.[14]

  • This compound hydrochloride stock solution (e.g., 100 mM in water).

  • Tetrodotoxin (TTX) for comparison and validation (optional).

Procedure:

  • Prepare Acute Brain Slices: Prepare 300-400 µm thick brain slices from the region of interest according to standard protocols.[12][13] Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Establish Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min).[15] Obtain a stable whole-cell patch-clamp recording from a neuron of interest.

  • Record Baseline Activity: Record baseline synaptic activity for 5-10 minutes. This will include both action potential-evoked and spontaneous synaptic events.

  • This compound Application: Prepare aCSF containing the desired final concentration of this compound (e.g., 100-200 µM). Switch the perfusion to the this compound-containing aCSF.

  • Record in the Presence of this compound: After a few minutes of perfusion with this compound, you should observe a cessation of spontaneous action potential firing and the disappearance of large, evoked-like synaptic events. Continue recording the remaining small, spontaneous synaptic events (mEPSCs or mIPSCs) for 10-15 minutes.

  • Washout: Switch the perfusion back to control aCSF to wash out the this compound. Record for another 10-15 minutes to observe the recovery of synaptic activity.

  • Data Analysis: Analyze the frequency and amplitude of synaptic events before, during, and after this compound application. A significant decrease in the frequency of large-amplitude events and the isolation of small, uniformly sized events is indicative of successful blockade of action potential-dependent transmission.[7]

Causality and Self-Validation: The disappearance of larger, irregular synaptic events and the persistence of smaller, quantal events upon this compound application strongly suggests the successful isolation of action potential-independent neurotransmission. The reversibility of this effect upon washout confirms that the observed changes are due to this compound and not a deterioration of the slice health. For further validation, a parallel experiment using TTX, a more specific voltage-gated sodium channel blocker, should yield similar results in blocking action potential-dependent events.

Protocol 2: Localized Blockade of Axonal Conduction

This protocol describes a method for the focal application of this compound to an axonal pathway to study the contribution of that input to a postsynaptic neuron's activity.

Materials:

  • As in Protocol 1.

  • A picospritzer or other microinjection system.

  • A second glass micropipette with a fine tip (1-2 µm) for local application.

Procedure:

  • Prepare Slice and Obtain Recording: Prepare the brain slice and establish a whole-cell recording from a postsynaptic neuron as described in Protocol 1.

  • Position Stimulation and Puffer Pipettes: Place a stimulating electrode on an afferent pathway that is known to provide input to the recorded neuron. Position the tip of a second micropipette filled with this compound solution (e.g., 1-2 mM) near the axonal tract, between the stimulating electrode and the recorded neuron.

  • Evoke and Record Baseline Postsynaptic Potentials (PSPs): Deliver electrical stimuli to the afferent pathway to evoke PSPs in the recorded neuron. Record stable baseline PSPs for 5-10 minutes.

  • Local this compound Application: Using the picospritzer, apply a brief pulse of the this compound solution to the axonal pathway.

  • Monitor PSPs: Continuously monitor the evoked PSPs. A successful local blockade of axonal conduction will result in a rapid and reversible reduction or elimination of the evoked PSP.

  • Control for Diffusion: As a control, move the puffer pipette away from the axonal tract and apply this compound to ensure that the observed effect is not due to the diffusion of this compound to the presynaptic terminal or the postsynaptic neuron.

  • Data Analysis: Measure the amplitude and latency of the evoked PSPs before, during, and after the local application of this compound.

Causality and Self-Validation: The rapid onset and reversibility of the PSP blockade upon localized application provide strong evidence for a specific effect on axonal conduction. The control experiment, where this compound is applied to a nearby area without affecting the PSP, validates that the effect is spatially restricted and not due to widespread diffusion.

V. Visualization of Mechanisms and Workflows

Diagram 1: this compound's Mechanism of Action at the Synapse

Lidocaine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Na_Channel->Vesicle_Fusion Depolarization triggers Receptor Neurotransmitter Receptors Vesicle_Fusion->Receptor Neurotransmitter binds to Lidocaine_Pre This compound Lidocaine_Pre->Na_Channel Blocks PSP Postsynaptic Potential (PSP) Receptor->PSP Generates

Caption: this compound blocks presynaptic Na+ channels, inhibiting action potential-evoked neurotransmitter release.

Diagram 2: Experimental Workflow for Isolating mPSCs

mPSC_Workflow start Start: Prepare Brain Slice establish_WCR Establish Whole-Cell Recording start->establish_WCR record_baseline Record Baseline (Evoked + Spontaneous Activity) establish_WCR->record_baseline apply_lido Perfusion with This compound record_baseline->apply_lido record_mPSCs Record mPSCs (Spontaneous Activity Only) apply_lido->record_mPSCs washout Washout with Control aCSF record_mPSCs->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Frequency and Amplitude record_recovery->analyze

Sources

Application Notes & Protocols: Quantitative Analysis of Lidocaine in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Tissue-Level Quantification

Lidocaine, a ubiquitous local anesthetic and Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking sodium channels within excitable tissues.[1] While plasma concentrations are routinely monitored to assess systemic exposure and guide dosing, they provide an incomplete picture of the drug's action.[1] True pharmacodynamic insight, particularly for localized therapies (e.g., topical creams, nerve blocks) and toxicological investigations, requires accurate quantification of this compound directly within the target biological tissues.[2] Measuring tissue concentrations allows researchers to establish crucial pharmacokinetic/pharmacodynamic (PK/PD) relationships, assess drug distribution to sites of action or toxicity (like the brain or heart), and optimize drug delivery systems.[2][3]

This comprehensive guide provides an in-depth exploration of the analytical methodologies for quantifying this compound in complex biological tissue matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established bioanalytical principles.

Part 1: Pre-Analytical Considerations & Tissue Homogenization

The integrity of any tissue analysis begins long before the sample reaches the analytical instrument. The collection, storage, and initial processing of tissue samples are critical steps that dictate the accuracy and reproducibility of the final quantitative data.

Sample Collection and Storage

Upon collection, tissue samples should be rinsed with cold phosphate-buffered saline (PBS) to remove excess blood, blotted dry, weighed, and immediately flash-frozen in liquid nitrogen. Samples should be stored at -80°C to minimize enzymatic degradation of the analyte until analysis. It is crucial to avoid repeated freeze-thaw cycles, which can degrade both the drug and the tissue architecture.[4]

The Crucial Step: Tissue Homogenization

Unlike homogenous liquid matrices like plasma, solid tissues require a disruption step to release the analyte for extraction.[5] The goal of homogenization is to produce a uniform, consistent lysate from which this compound can be efficiently and reproducibly extracted. The choice of method depends on the tissue type, sample throughput, and the specific downstream analytical technique.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis & Data Collect Tissue Collection (e.g., Biopsy, Necropsy) Rinse Rinse with PBS & Blot Dry Collect->Rinse Weigh Record Wet Weight Rinse->Weigh Freeze Flash Freeze (-80°C Storage) Weigh->Freeze Thaw Thaw & Re-weigh Sample Freeze->Thaw On day of analysis Buffer Add Homogenization Buffer + Internal Standard (IS) Thaw->Buffer Homogenize Homogenization (Mechanical or Enzymatic) Buffer->Homogenize Extract Analyte Extraction (SPE, LLE, PPT) Homogenize->Extract Dry Evaporate & Reconstitute Extract->Dry Inject LC-MS/MS or GC-MS Injection Dry->Inject Quantify Quantification (Peak Area Ratio vs. Cal Curve) Inject->Quantify Report Report Concentration (ng/g of tissue) Quantify->Report

Caption: General workflow for this compound quantification in tissues.

A. Mechanical Homogenization

Mechanical methods use physical force to break down the tissue structure. They are rapid, effective, and widely used.

  • Bead Beating: This high-throughput method involves placing the tissue in a tube with homogenization buffer and grinding media (beads).[6] The tube is vigorously agitated, causing the beads to collide with and disrupt the tissue. The choice of bead material (e.g., ceramic, stainless steel) and size is critical; smaller beads are suitable for cells, while larger, denser beads are needed for tougher tissues like skin or muscle.[6][7]

    • Expert Insight: Overloading the tube with tissue is a common mistake that drastically reduces homogenization efficiency. A general rule is to limit tissue mass to <50 mg for standard 2 mL microfuge tubes. Cryo-grinding (processing the sample in a frozen state) can improve the disruption of highly elastic tissues.[7]

  • Ultrasonic Homogenization (Sonication): A probe-type sonicator generates high-intensity sound waves, creating cavitation bubbles in the sample liquid.[8] The rapid collapse of these bubbles produces strong shear forces that efficiently homogenize soft tissues like the brain, liver, and kidney.[9][10]

    • Expert Insight: Sonication generates significant heat, which can degrade thermally labile compounds. It is essential to process samples on ice and in short bursts (e.g., 20 seconds on, 30 seconds off) to prevent overheating.[10] This method is less effective for hard or fibrous tissues.[10]

B. Enzymatic Digestion

For tissues rich in connective proteins (e.g., skin, cartilage), enzymatic digestion offers a gentle and effective alternative to harsh mechanical disruption.[11][12] Enzymes like collagenase and proteinase K are used to break down the extracellular matrix, releasing cells and the embedded analyte.[12][13]

  • Expert Insight: This method is slower than mechanical techniques, often requiring overnight incubation.[13] However, it can yield higher analyte recovery from challenging matrices and is amenable to automation.[11] It's crucial to ensure the chosen enzyme is active at a pH where the analyte (this compound) is stable. A combination of enzymes, such as collagenase and subtilisin, can be more effective for complex tissues.[14]

Part 2: Analytical Methodologies & Protocols

The choice of analytical instrument is dictated by the required sensitivity, selectivity, and sample throughput. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and specificity.[8]

Gold Standard: LC-MS/MS

LC-MS/MS provides the highest degree of certainty in analyte identification and quantification. It is capable of measuring picogram levels of this compound, making it ideal for studies involving low doses or tissues with poor drug penetration.[15]

This protocol is adapted from a validated method for minipig skin and is suitable for most soft tissues with minor modifications.[15]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d10 (Internal Standard, IS)[8]

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water, purified (e.g., Milli-Q)

  • Homogenization Buffer: 2% Formic Acid in Water

  • Mixed-Mode Solid Phase Extraction (SPE) Cartridges (e.g., Strong Cation Exchange)[15]

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Prepare a 1 mg/mL primary stock of this compound-d10 (IS) in methanol.

  • Serially dilute the this compound stock to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and QC samples (Low, Mid, High).

  • Prepare a working IS solution (e.g., 100 ng/mL) in methanol.

3. Tissue Homogenization & Extraction Workflow:

Caption: Detailed workflow for tissue sample extraction via SPE.

Step-by-Step Protocol:

  • Accurately weigh approximately 100 mg of frozen tissue into a 2 mL bead beating tube containing ceramic beads.

  • Add 500 µL of homogenization buffer and an appropriate amount of IS (e.g., 10 µL of 100 ng/mL this compound-d10). The IS is added early to account for variability throughout the entire sample preparation process.[16]

  • Homogenize the tissue using a bead beater.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a clean tube for Solid Phase Extraction (SPE).

  • Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge to remove interfering matrix components (e.g., with 2% formic acid, followed by methanol).

  • Elute this compound and the IS using a small volume of elution solvent (e.g., 5% ammonium hydroxide in 50:50 ACN:MeOH). The basic nature of the elution solvent is necessary to neutralize the charge on the amine group of this compound, releasing it from the cation exchange sorbent.

  • Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters (Example):

ParameterSettingRationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for basic compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient 5% B to 95% B over 3 minA rapid gradient is suitable for high-throughput analysis.[17]
Flow Rate 0.4 mL/minTypical for analytical scale LC columns.
Ionization Mode Positive Electrospray (ESI+)This compound's tertiary amine is readily protonated.[17]
MRM Transitions This compound: 235.2 -> 86.2; this compound-d10: 245.2 -> 96.2Precursor ion [M+H]+ fragments to a stable product ion, ensuring high selectivity.[3]

5. Method Validation: The method must be validated according to regulatory guidelines (e.g., EMA, FDA).[11][12] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank tissue homogenate.

  • Linearity: A calibration curve with a correlation coefficient (r²) of >0.99.[8]

  • Accuracy & Precision: QC samples at multiple concentrations should be within ±15% of the nominal value (±20% at the LLOQ).[17]

  • Recovery & Matrix Effect: Assesses the efficiency of the extraction and the influence of co-eluting matrix components on ionization.

  • Stability: Analyte stability in the tissue, homogenate, and final extract under various storage conditions.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for this compound analysis, though it generally requires derivatization for polar metabolites and may be less sensitive than LC-MS/MS.[18][19] It is particularly useful for confirming positive results from other methods.

1. Sample Preparation:

  • Homogenize ~200 mg of brain tissue as described previously (Protocol 1, steps 1-4).

  • Perform a Liquid-Liquid Extraction (LLE):

    • Alkalinize the tissue homogenate supernatant with sodium hydroxide (NaOH) to pH >9. This deprotonates this compound, making it more soluble in organic solvents.[18]

    • Add 2 mL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 1 minute and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction for exhaustive recovery.

  • Evaporate the pooled organic extracts to dryness and reconstitute in a small volume of a volatile solvent like ethanol or ethyl acetate for injection.[18]

2. GC-MS Instrumental Parameters (Example):

ParameterSettingRationale
GC Column DB-5ms or similar non-polar columnProvides good separation for a wide range of drug compounds.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for better sensitivity.
Oven Program Start at 100°C, ramp to 280°CTemperature gradient to separate this compound from other matrix components.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM)Monitors characteristic ions (e.g., m/z 86, 58) for high sensitivity and selectivity.[18]

Part 3: Data Summary & Interpretation

The following table summarizes typical performance characteristics for the described methods, compiled from various literature sources. These values serve as a guideline for what can be achieved with a well-developed and validated method.

Analytical MethodMatrixLLOQ (ng/g or ng/mL)Linearity Range (ng/mL)Recovery (%)Reference(s)
LC-MS/MS Minipig Skin15 ng/gN/AN/A[15]
LC-MS/MS Human Plasma0.100.10 - 201.8>85% (SPE)[20]
LC-MS/MS Bovine Serum1.01.0 - 1000>75% (SPE)[8]
GC-MS Blood/CSF201000 - 6000085 - 103%[18]
HPLC-UV Human Serum5050 - 500080 - 94%[4]

Conclusion

The quantitative analysis of this compound in biological tissues is a multi-step process that demands careful attention to detail, from initial sample handling to final data analysis. While LC-MS/MS stands as the preferred platform for its unparalleled sensitivity and specificity, robust GC-MS and HPLC-UV methods also have their place in the research and development workflow. The critical determinant of success lies in the development of an efficient and reproducible tissue homogenization and extraction strategy tailored to the specific tissue matrix under investigation. By understanding the principles behind each step, from bead selection in a homogenizer to the pH of an extraction solvent, researchers can develop self-validating protocols that yield accurate and reliable data, ultimately providing deeper insights into the disposition and action of this compound at the tissue level.

References

  • Enzymatic Tissue Digestion as an Alternative Sample Preparation Approach for Quantitative Analysis Using Liquid Chrom
  • Tissue Sample Homogenization Strategies for LC-MS/MS Bioanalysis: Mechanical, Enzymatic, and Chemical Methods. (URL: [Link])
  • Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry. (URL: [Link])
  • A Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. (URL: [Link])
  • A Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. (URL: [Link])
  • Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. (URL: [Link])
  • Sonication for Drug Testing and Drug Potency Analysis. (URL: [Link])
  • Tissue Homogeniz
  • Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. (URL: [Link])
  • Bioanalytical method validation - Scientific guideline. (URL: [Link])
  • Tissue Homogenization: 4 Viable Techniques. (URL: [Link])
  • Flexible Method for Analysis of this compound and Its Metabolite in Biological Fluids. (URL: [Link])
  • [The study on identification of this compound in blood and CSF by GC/MS]. (URL: [Link])
  • Quantitation of this compound and its deethylated metabolites in plasma and urine by gas chromatography-mass fragmentography. (URL: [Link])
  • BEAD BE
  • Homogenization of Resilient Tissues by Bead Be
  • Measurement of this compound and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. (URL: [Link])
  • A Guide to the Key Factors Affecting the Efficiency of Bead Beating Homogeniz
  • Bead-beating tissue homogenisation technology - a powerful and high throughput sample prep tool for quantitation of analyte in bone, skin & lymph node. (URL: [Link])
  • A High-Performance Liquid Chromatography Assay Method for the Determination of this compound in Human Serum. (URL: [Link])
  • Easy and fast LC-MS/MS determination of this compound and MEGX in plasma for therapeutic drug monitoring in neon
  • Simultaneous quantification of this compound and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. (URL: [Link])
  • (PDF) High-performance liquid chromatography-tandem electrospray mass spectrometry for the determination of this compound and its metabolites in human plasma and urine. (URL: [Link])
  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, this compound AND MONOETHYLGLYCINEXYLIDI. (URL: [Link])
  • Determination of this compound in blood and tissues. (URL: [Link])
  • Toxicological analysis of this compound in biological m
  • QuEChERS Technique for Drug Extraction
  • Penetration of this compound and its active desethylated metabolite into cerebrospinal fluid in man. (URL: [Link])
  • Investigations into distribution of this compound in human autopsy m
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (URL: [Link])
  • Development of an Analytical Method for Identification this compound in Magic Tissue using Gas Chromatography Mass Spectrophotometry. (URL: [Link])
  • This compound - St
  • HPLC-MS/MS measurement of this compound in rat skin and plasma.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Lidocaine Concentration for In Vivo Nerve Block

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing lidocaine concentration for effective in vivo nerve blocks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible nerve block protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in solid scientific principles.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the fundamental questions researchers often have when developing an in vivo nerve block model with this compound.

Q1: How does this compound actually block a nerve impulse?

This compound's primary mechanism of action is the blockade of voltage-gated sodium (Na+) channels within the neuronal cell membrane.[1][2] Nerve impulses, or action potentials, are generated by a rapid influx of sodium ions through these channels, leading to membrane depolarization.[1] this compound binds to these sodium channels from the inner side of the nerve membrane, stabilizing them in an inactivated state.[1][2][3] This action prevents the channels from opening and allowing sodium influx, which effectively increases the threshold for electrical excitability and stops the propagation of the action potential.[1] In essence, this compound prevents pain signals from being transmitted along the nerve to the brain.[1]

Figure 1: Mechanism of Action of this compound.

Q2: What is a typical starting concentration range for this compound in rodent models?

For local infiltration and peripheral nerve blocks in rodents, a common starting concentration is 0.5% this compound .[4][5][6] However, the optimal concentration is highly dependent on the specific nerve, the volume injected, and the desired effect (e.g., sensory vs. motor block). Studies have explored concentrations ranging from 0.2% to 2% for various applications.[7][8][9] It is crucial to remember that the total dose (mg/kg) is a critical safety parameter, and a maximum dose of 7 mg/kg is often recommended for this compound in rodents to avoid systemic toxicity.[4][5][10]

Q3: What key factors will influence the efficacy and duration of my nerve block?

Optimizing your this compound block requires balancing several interconnected factors:

  • Concentration & Volume: Higher concentrations and smaller volumes can lead to blocks of greater depth and longer duration for the same total dose.[7][8] The goal is to use a concentration sufficient to inhibit Na+ channels and a volume sufficient to cover a critical length of the nerve.[7][8]

  • pH of the Solution: this compound is typically prepared as a hydrochloride salt, which is acidic. The un-ionized form of this compound is what penetrates the nerve membrane. In inflamed or infected tissues, the local environment is more acidic, which can decrease the effectiveness of the anesthetic.[11][12]

  • Vascularity of the Injection Site: Highly vascularized areas will lead to faster absorption of this compound into the systemic circulation.[11] This increases the risk of toxicity and decreases the duration of the local block.[11]

  • Protein Binding: The duration of action is related to how firmly the anesthetic binds to proteins within the nerve membrane.[11]

  • Accuracy of Injection: The proximity of the injection to the target nerve is paramount. Ultrasound guidance, if available, can significantly improve accuracy. Inaccurate placement is a primary cause of block failure.

Q4: How should I prepare a 0.5% this compound solution for my experiment?

Most commercially available this compound hydrochloride solutions for injection come in a 2% (20 mg/mL) concentration. To prepare a 0.5% (5 mg/mL) solution, you must perform a sterile dilution.

  • Dilution Protocol: A 1:4 dilution is required. For example, aseptically withdraw 1 mL of 2% this compound and add it to 3 mL of sterile saline or sterile water for injection.[6]

  • Labeling: Always label the new vial clearly with the drug name ("this compound"), the new concentration ("0.5%"), the date of dilution, and the new expiration date (typically 30-90 days, check institutional guidelines).[5][6]

Experimental Workflow for Optimizing this compound Concentration

A systematic approach is essential for determining the minimum effective concentration (MEC) for your specific model, which minimizes side effects while achieving the desired level of nerve block.

Figure 2: Workflow for In Vivo this compound Optimization.

Step-by-Step Protocol
  • Establish Baseline: Before any drug administration, you must determine the normal sensory and motor function of the animal.

    • Mechanical Sensitivity: Use von Frey filaments to determine the paw withdrawal threshold.[13][14] Apply filaments of increasing force to the plantar surface of the paw until the animal withdraws it.[14][15]

    • Thermal Sensitivity: Use a hot plate test to measure the latency to a response (e.g., paw licking, jumping).[16][17] A cut-off time is essential to prevent tissue damage.[17]

    • Motor Function: Observe the animal's gait and righting reflex. For specific nerves like the sciatic, assess for foot drop or dragging.

  • Conduct a Dose-Ranging Study:

    • Begin with a concentration below the expected effective range (e.g., 0.25%). Inject a fixed, precise volume at the target nerve location.

    • At predetermined time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), repeat the baseline assessments.

    • A successful block is defined by a significant increase in the withdrawal threshold (von Frey) or response latency (hot plate).

    • If the block is incomplete or absent, use a new cohort of animals and increase the concentration (e.g., to 0.5%).

    • Continue this process until you identify the lowest concentration that produces a consistent and complete block. This is your MEC.

  • Characterize the Block at the MEC:

    • Using the determined MEC, perform a time-course study in a larger group of animals to precisely define the onset of action (time to maximum effect) and the duration of action (time until sensory/motor function returns to baseline).

  • Monitor for Safety:

    • Throughout all experiments, closely observe animals for signs of systemic toxicity, which can occur if the anesthetic is absorbed too rapidly or if the dose is too high.[18][19]

    • CNS Signs: Agitation, confusion, muscle tremors, and seizures are the most common initial signs.[18][20]

    • Cardiovascular Signs: Can include changes in heart rate (bradycardia or tachycardia) and blood pressure, potentially leading to arrhythmias or cardiac arrest in severe cases.[18]

Troubleshooting Guide

Troubleshooting start Problem Encountered q1 Incomplete or No Nerve Block? start->q1 q2 Short Duration of Action? start->q2 q3 Signs of Systemic Toxicity? start->q3 a1 Cause: Incorrect Needle Placement Solution: Verify anatomical landmarks. Use ultrasound guidance if possible. Consider a dye injection in a pilot animal to confirm spread. q1->a1 Yes a2 Cause: Insufficient Concentration/Volume Solution: Increase concentration in a stepwise manner. Ensure volume is adequate to cover the nerve. q1->a2 Yes a3 Cause: Ineffective Drug Solution Solution: Prepare fresh this compound solution. Check expiration dates and storage conditions. q1->a3 Yes b1 Cause: Rapid Systemic Uptake Solution: Ensure injection is not intravascular. Use lowest effective concentration. Consider co-injection with a vasoconstrictor (e.g., epinephrine) if protocol allows. q2->b1 Yes b2 Cause: Concentration Too Low Solution: While the concentration may be effective, it may be cleared too quickly. Slightly increase concentration to improve protein binding and duration. q2->b2 Yes c1 Cause: Intravascular Injection Solution: Always aspirate before injecting to check for blood. Inject slowly (e.g., over 30-60 seconds). q3->c1 Yes c2 Cause: Dose Too High (mg/kg) Solution: Re-calculate the total dose. Ensure you are not exceeding the recommended maximum (e.g., 7 mg/kg). q3->c2 Yes c3 Cause: Rapid Absorption Solution: Reduce the concentration and volume. Avoid highly vascularized areas if possible. q3->c3 Yes

Figure 3: Troubleshooting Decision Tree for In Vivo Nerve Blocks.

Q: I'm not seeing any nerve block, or it's very weak. What's wrong?
  • Most Likely Cause: Inaccurate needle placement. The space around a peripheral nerve is small, and even a minor deviation can result in the solution being deposited in a different fascial plane, away from the nerve.[21]

  • Solution:

    • Verify Anatomy: Reconfirm your anatomical landmarks.

    • Practice: Practice the injection on a cadaver or terminal animal to improve tactile feel.

    • Confirm with Dye: In a separate, non-recovery animal, inject a small volume of a visible dye (e.g., methylene blue) at the target site. Perform a dissection to visualize the spread of the dye relative to the nerve.

    • Re-evaluate Dose: If placement is confirmed to be accurate, your concentration or volume may be too low. Follow the dose-escalation protocol described above.

Q: My nerve block works, but it only lasts for 30 minutes. How can I extend it?
  • Most Likely Cause: The concentration is at the very edge of the therapeutic window, leading to rapid clearance, or the injection site is highly vascular, leading to rapid systemic absorption.[11]

  • Solution:

    • Slightly Increase Concentration: A modest increase in concentration (e.g., from 0.5% to 0.75% or 1.0%) can prolong the block duration without significantly increasing toxicity risk, provided the total mg/kg dose remains within safe limits.[7]

    • Consider a Vasoconstrictor: If your experimental design permits, co-administration of epinephrine with this compound is a well-established method to decrease local blood flow, reduce systemic absorption, and prolong the duration of the block.

    • Switch Anesthetics: For experiments requiring a very long duration, consider using a longer-acting local anesthetic like bupivacaine or ropivacaine.[5]

Q: My animal started seizing after the injection. What happened?
  • Cause: This is a clear sign of systemic toxicity, indicating that the this compound has reached the central nervous system at a high concentration.[18][20] This is most often caused by an accidental intravenous (IV) injection or an overdose.

  • Immediate Action & Prevention:

    • Emergency Care: This is a veterinary emergency. Provide respiratory support and seek immediate veterinary assistance. The standard of care for severe local anesthetic systemic toxicity (LAST) is the administration of an intravenous lipid emulsion, which acts as a "lipid sink" to absorb the lipophilic anesthetic from the plasma.[19][22]

    • Prevention is Key:

      • ALWAYS Aspirate: Before injecting, gently pull back on the syringe plunger. If you see blood, you are in a vessel. Withdraw the needle and reposition it.

      • Inject Slowly: Administer the solution slowly over 30-60 seconds. This allows you to observe the animal for adverse effects and stop if necessary.

      • Double-Check Calculations: Always verify your dilution and dose calculations (mg/kg) before drawing up the drug.

Data Summary Table

ParameterRodent Guideline/ValueRationale & Considerations
Typical Starting Concentration 0.5% (5 mg/mL)[4][5][6]A well-established starting point for local infiltration and peripheral nerve blocks.
Typical Concentration Range 0.25% - 2.0%The final optimal concentration depends on the nerve target, volume, and desired block intensity.[7][8]
Maximum Recommended Dose ~7 mg/kg[4][5][10]Critical safety limit to prevent systemic toxicity. This is the TOTAL dose administered.
Typical Injection Volume (Sciatic) 0.05 - 0.2 mL[7][8]Volume and concentration are inversely related for a given effect; smaller volumes of higher concentrations can be more effective.[7]
Expected Onset of Action 2 - 5 minutes[6][8]This compound is known for its rapid onset.
Expected Duration of Action 1 - 2 hours[6]Highly dependent on concentration, location, and local blood flow.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Dr.Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?
  • Sheets, M. F., & Hanck, D. A. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 1), 13.
  • Vedantham, V., & Cannon, S. C. (1998). The position of the fast-inactivation gate during this compound block of voltage-gated Na+ channels. The Journal of general physiology, 111(1), 83–93.
  • Prezi. (n.d.). The Effect of this compound on Voltage-Gated Sodium Channels in Dentistry.
  • Popitz-Bergez, F. A., Leeson, S., Thalhammer, J. G., & Strichartz, G. R. (2003). The critical role of concentration for this compound block of peripheral nerve in vivo: studies of function and drug uptake in the rat. Anesthesiology, 99(5), 1189–1197.
  • ResearchGate. (n.d.). The Critical Role of Concentration for this compound Block of Peripheral Nerve In Vivo: Studies of Function and Drug Uptake in the Rat | Request PDF.
  • SlideShare. (n.d.). Factors affecting local anesthetic action.
  • International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol.
  • Wikipedia. (n.d.). Hot plate test.
  • Defense Technical Information Center. (n.d.). The Minimum Effective Dose of this compound Needed to Block Evoked Potentials in the Sciatic Nerve of the Rat.
  • MDPI. (2023). A Review of the this compound in the Perioperative Period.
  • The University of Iowa. (2023). Analgesia (Guideline) - Vertebrate Animal Research.
  • PubMed. (2016). The in vitro mechanisms and in vivo efficacy of intravenous this compound on the neuroinflammatory response in acute and chronic pain.
  • Taylor & Francis Online. (n.d.). Hot plate test – Knowledge and References.
  • UBC Animal Care Services. (n.d.). Local Analgesia/Anesthesia for Adult Rodents SOP.
  • PubMed. (1996). The analgesic response to intravenous this compound in the treatment of neuropathic pain.
  • Journal of Multidisciplinary Engineering Science and Technology. (2020). Defining the minimal effective volume and amount of this compound to perform a femoral nerve block under ultrasound control.
  • Google Patents. (n.d.). CN105294477B - A kind of preparation method of this compound hydrochloride.
  • PubMed. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
  • AVMA Journals. (2025). Accidental acute this compound toxicity in 6 pet rabbits from multiple institutions and treatment with intravenous lipid emulsion.
  • PubMed Central. (n.d.). The 90% minimum effective volume and concentration of this compound for ultrasound-guided stellate ganglion blocks in adults: a biased-coin design, up-and-down sequential allocation trial.
  • ResearchGate. (2025). (PDF) Mechanisms influencing the vasoactive effects of this compound in human skin.
  • Washington State University. (n.d.). SOP.V3.04 Local Anesthesia in Rodents.
  • protocols.io. (2020). Protocol for Electronic von Frey V.1.
  • ResearchGate. (n.d.). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice | Request PDF.
  • Chem.ucla.edu. (n.d.). Synthesis of this compound.
  • Panlab | Harvard Apparatus. (n.d.). Hot plate test.
  • Cleveland Clinic. (2025). Local Anesthetic Systemic Toxicity: Symptoms & Treatment.
  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test.
  • PubMed. (n.d.). Pharmacodynamics and Pharmacokinetics of this compound in a Rodent Model of Diabetic Neuropathy.
  • ResearchGate. (2025). Infusion of a lipid emulsion to treat this compound intoxication in a cat.
  • PubMed Central. (n.d.). Acute this compound Toxicity; a Case Series.
  • The Jackson Laboratory. (n.d.). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT].
  • NYSORA. (n.d.). Local Anesthetic Systemic Toxicity.
  • Google Patents. (n.d.). CN110642738A - Preparation method of this compound hydrochloride.
  • UBC ORS. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information.
  • Course Hero. (n.d.). 1 The 2-Step Synthesis of this compound Review: You should review SN2 reactions. You also need to do some on your own reading of se.
  • NUSGRA. (n.d.). Peripheral Nerve Block Guideline.
  • Regional Anesthesia & Pain Medicine. (n.d.). Peripheral nerve microanatomy: new insights into possible mechanisms for block success.

Sources

challenges and solutions for lidocaine delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the challenges and solutions for delivering lidocaine across the blood-brain barrier (BBB). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to deliver this compound to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid.[1] The BBB is composed of tightly packed endothelial cells that restrict the passage of many substances.[1] While this compound is a small, lipophilic molecule that can cross the BBB to some extent, its delivery is hampered by several factors, including efflux transporters like P-glycoprotein that actively pump drugs out of the brain.[1] Additionally, achieving therapeutic concentrations of this compound in the brain without causing systemic toxicity is a significant hurdle.[2]

Q2: What are the main strategies being explored to enhance this compound delivery to the brain?

A2: Several innovative strategies are under investigation to improve this compound's brain penetration. These include:

  • Nanoparticle-based carriers: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and facilitate its transport across the BBB.[3][4]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to temporarily and locally open the BBB, allowing for increased drug entry.[5][6]

  • Intranasal Delivery: Bypassing the BBB by administering this compound through the nasal cavity, allowing for direct transport to the brain via the olfactory and trigeminal nerves.[7][8]

Q3: Is this compound neurotoxic, and is this a concern for brain delivery?

A3: Yes, this compound can be neurotoxic at high concentrations.[9] This is a critical consideration when developing strategies to increase its brain concentration. The mechanisms of this compound-induced neurotoxicity are thought to involve an increase in intracellular calcium, which can trigger apoptotic pathways through the activation of CaMKII and p38 MAPK signaling.[10] It can also induce mitochondrial dysfunction and mitophagy.[11] Therefore, it is crucial to balance enhanced delivery with the potential for neurotoxic side effects.

Q4: What are the most common in vitro models for studying this compound transport across the BBB?

A4: The most widely used in vitro models are Transwell-based systems.[2] These models typically consist of a monolayer of brain endothelial cells, such as the human cerebral microvascular endothelial cell line (hCMEC/D3), grown on a semi-permeable membrane.[12] To better mimic the in vivo environment, co-culture models that include other cell types of the neurovascular unit, like astrocytes and pericytes, are often used.[2] The integrity of these models is typically assessed by measuring the transendothelial electrical resistance (TEER).[2]

Troubleshooting Guide

Problem 1: Low Permeability of this compound in an In Vitro BBB Model
  • Potential Cause 1: Poor Barrier Integrity: The in vitro BBB model may not have formed a sufficiently tight barrier.

    • Solution:

      • Verify TEER values: Ensure that the TEER values of your cell monolayer are within the expected range for the cell type used (for hCMEC/D3, this can range from 30-150 Ω·cm²).

      • Optimize cell culture conditions: Ensure proper cell seeding density and use of appropriate culture media and supplements. Co-culturing with astrocytes or pericytes can enhance barrier tightness.[2]

      • Assess tight junction protein expression: Perform immunocytochemistry or western blotting for key tight junction proteins like Claudin-5, Occludin, and ZO-1 to confirm their presence and proper localization at cell-cell junctions.

  • Potential Cause 2: Active Efflux of this compound: The brain endothelial cells in your model may be actively pumping this compound out via efflux transporters like P-glycoprotein.

    • Solution:

      • Use P-glycoprotein inhibitors: Conduct the permeability assay in the presence of a known P-glycoprotein inhibitor, such as verapamil or cyclosporin A. A significant increase in this compound transport in the presence of the inhibitor would confirm the involvement of P-glycoprotein.

      • Quantify efflux transporter expression: Use qPCR or western blotting to determine the expression levels of relevant efflux transporters in your cell model.

  • Potential Cause 3: Incorrect pH of the Assay Buffer: The transport of this compound, a weak base, is pH-dependent.

    • Solution:

      • Maintain physiological pH: Ensure that the pH of your assay buffer is maintained at a physiological level (around 7.4).

      • Investigate pH effects: Systematically vary the pH of the donor compartment to understand its impact on this compound permeability in your model.

Problem 2: Inconsistent In Vivo Brain Concentration of this compound
  • Potential Cause 1: Variability in BBB Permeability: The BBB permeability can be influenced by various physiological factors.

    • Solution:

      • Control for physiological variables: Standardize factors such as the age, sex, and strain of the experimental animals.

      • Monitor physiological parameters: During the experiment, monitor parameters like blood pressure and blood gas levels, as they can affect BBB integrity.

  • Potential Cause 2: Plasma Protein Binding: this compound binds to plasma proteins, primarily α1-acid glycoprotein (orosomucoid), which can affect the fraction of free drug available to cross the BBB.

    • Solution:

      • Measure plasma protein levels: If possible, measure the concentration of α1-acid glycoprotein in your animal model, as it can vary between individuals.

      • Consider species differences: Be aware that plasma protein binding can differ between species, which may affect the translation of results from animal models to humans.

  • Potential Cause 3: Rapid Metabolism and Clearance: this compound is metabolized in the liver, which can lead to a short half-life in the bloodstream.

    • Solution:

      • Pharmacokinetic modeling: Develop a pharmacokinetic model to better understand the absorption, distribution, metabolism, and excretion (ADME) of your this compound formulation.

      • Use of metabolic inhibitors: In preclinical studies, co-administration of inhibitors of the metabolizing enzymes (e.g., cytochrome P450s) can help to prolong the circulation time of this compound, but this is not a clinically translatable approach.

Problem 3: Observed Neurotoxicity in In Vitro or In Vivo Models
  • Potential Cause 1: High Local Concentration of this compound: The delivery strategy is resulting in a concentration of this compound in the brain that exceeds the neurotoxic threshold.

    • Solution:

      • Dose-response studies: Perform detailed dose-response studies to determine the therapeutic window of your this compound formulation.

      • Controlled-release formulations: Develop nanoparticle formulations that provide a sustained and controlled release of this compound to avoid high peak concentrations.

      • Targeted delivery: Utilize targeting ligands on your nanoparticles to deliver this compound specifically to the desired site of action, reducing off-target effects.

  • Potential Cause 2: Activation of Neurotoxic Signaling Pathways: this compound is triggering pro-apoptotic pathways in neurons.

    • Solution:

      • Assess markers of neurotoxicity: In your experimental models, measure markers of apoptosis (e.g., caspase-3 activation) and mitochondrial dysfunction.

      • Co-administration of neuroprotective agents: Investigate the co-administration of agents that can mitigate this compound-induced neurotoxicity, such as calcium channel blockers.[10]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, followed by extrusion for size homogenization.[13][14]

Materials:

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • This compound hydrochloride

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The volume of PBS will determine the final lipid concentration. b. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion): a. To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator. Keep the suspension on an ice bath to prevent overheating. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. Pass the suspension through the membrane 10-20 times.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the unencapsulated this compound from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the this compound in the liposomal fraction and the supernatant using a suitable analytical method like HPLC.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model

This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model.[12][15]

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Cell culture medium and supplements

  • Transendothelial electrical resistance (TEER) measurement system

  • This compound solution of known concentration

  • Lucifer yellow (as a marker for paracellular permeability)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Establishment of the In Vitro BBB Model: a. Coat the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen and fibronectin).[16] b. Seed the hCMEC/D3 cells onto the apical side of the inserts at a high density. c. Culture the cells until they form a confluent monolayer. Monitor the barrier integrity by measuring the TEER daily. The permeability assay should be performed when the TEER values have plateaued.

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed assay buffer. b. Add the this compound solution (in assay buffer) to the apical (donor) compartment. c. Add fresh assay buffer to the basolateral (receiver) compartment. d. To assess paracellular transport, add Lucifer yellow to the apical compartment along with the this compound. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh assay buffer. f. At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a validated analytical method. b. Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer during the experiment.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for this compound using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound transport to the basolateral compartment, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the apical compartment.

Data Summary

Delivery StrategyReported EfficacyKey AdvantagesKey ChallengesReferences
Free this compound (Systemic) Limited brain uptakeSimple formulationSystemic toxicity, rapid metabolism, efflux by P-glycoprotein[2]
Liposomal this compound Prolonged analgesic effect compared to free this compound in some models.[17]Protects drug from degradation, potential for sustained release and targeting.[3]Formulation complexity, stability, and scaling up.[17][18]
Focused Ultrasound (FUS) with Microbubbles Can significantly increase the delivery of various drugs to targeted brain regions.[6]Non-invasive, transient, and targeted BBB opening.[5][6]Requires specialized equipment, potential for off-target effects and tissue damage if parameters are not optimized.[5][6]
Intranasal Delivery Can bypass the BBB and deliver drugs directly to the brain.[8] Relative bioavailability in rat CSF of 100% for this compound.[8]Non-invasive, rapid onset of action.[7]Low efficiency due to mucociliary clearance and small olfactory surface area in humans, potential for local irritation.[7][19][7][8][19]

Visualizations

Challenges in this compound Delivery Across the BBB

cluster_challenges Challenges This compound This compound in Bloodstream BBB Blood-Brain Barrier (Endothelial Cells) This compound->BBB Attempted Transport BBB->this compound Efflux Brain Brain Parenchyma BBB->Brain Limited Penetration TJ Tight Junctions TJ->BBB Efflux Efflux Pumps (e.g., P-glycoprotein) Efflux->BBB Enzymes Metabolic Enzymes Enzymes->BBB

Caption: Key obstacles to this compound crossing the blood-brain barrier.

Workflow for Developing a Nanoparticle-Based this compound Delivery System

Formulation 1. Nanoparticle Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro BBB Permeability Characterization->InVitro InVivo 4. In Vivo Brain Uptake InVitro->InVivo Tox 5. Neurotoxicity Assessment InVivo->Tox Efficacy 6. Preclinical Efficacy Tox->Efficacy

Caption: A typical experimental workflow for developing a this compound nanocarrier.

References

  • This compound Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions. Bentham Science Publishers. (2024-11-22).
  • This compound induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy. PubMed.
  • Focused ultrasound enhances the anesthetic effects of topical this compound in rats. BMC Anesthesiology. (2021-05-21).
  • Mechanisms of Anesthetic Action and Neurotoxicity: Lessons from Molluscs. Frontiers in Physiology. (2018-01-23).
  • Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. PMC.
  • Molecular mechanisms of this compound. ResearchGate. (2025-08-10).
  • Focused ultrasound-mediated drug delivery through the blood-brain barrier. PMC.
  • Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. Dove Press. (2023-08-30).
  • Drug Transport to Brain with Targeted Nanoparticles. PMC.
  • This compound turns the surface charge of biological membranes more positive and changes the permeability of blood-brain barrier culture models. PubMed. (2019-09-01).
  • Focused ultrasound enhances the anesthetic effects of topical this compound in rats. PubMed. (2021-05-21).
  • In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. ResearchGate. (2025-08-06).
  • Investigation of Sonication Parameters for Large-Volume Focused Ultrasound-Mediated Blood–Brain Barrier Permeability Enhancement Using a Clinical-Prototype Hemispherical Phased Array. ResearchGate. (2025-10-12).
  • Focused ultrasound method releases drugs millimeters from targeted brain areas. Radiology Business. (2018-11-08).
  • Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations. PMC. (2024-02-23).
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. (2023-12-28).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS.
  • Preparation and Optimization of an Ultraflexible Liposomal Gel for this compound Transdermal Delivery. MDPI. (2022-07-14).
  • This compound–Liposomes—A Promising Frontier for Transdermal Pain Management. PMC. (2024-01-03).
  • Design of Liposomal this compound/Cannabidiol Fixed Combinations for Local Neuropathic Pain Treatment. AIR Unimi. (2022-09-10).
  • Liposomal-based this compound formulation for the improvement of infiltrative buccal anaesthesia. PubMed.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC.
  • Intranasal Nerve Block for Headache. withpower.com.
  • Liposomal-Based this compound Formulation for the Improvement of Infiltrative Buccal Anesthesia. ResearchGate. (2018-09-06).
  • Non-Invasive Strategies for Nose-to-Brain Drug Delivery. PMC.
  • Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. PMC.
  • An Overview of Nanotechnologies for Drug Delivery to the Brain. MDPI.
  • Intranasal this compound Administration via Mucosal Atomization Device: A Simple and Successful Treatment for Postdural Puncture Headache in Obstetric Patients. PMC. (2023-12-13).
  • Advances in Intrathecal Nanoparticle Delivery: Targeting the Blood–Cerebrospinal Fluid Barrier for Enhanced CNS Drug Delivery. MDPI.
  • Brain Delivery Strategies for Biomacromolecular Drugs: Intranasal Administration. Dove Press. (2025-08-10).

Sources

Technical Support Center: Mitigating Off-Target Effects of Lidocaine in Behavioral Neuroscience Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing lidocaine in behavioral neuroscience. This guide is designed to provide in-depth troubleshooting and practical solutions for mitigating the off-target effects of this compound, ensuring the scientific rigor and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: My behavioral effect is still present even after the expected duration of this compound's anesthetic action has passed. What could be the cause?

A1: This suggests a potential off-target effect or a longer-than-anticipated local disruption of neural function. This compound's primary mechanism is the blockade of voltage-gated sodium channels, which typically has a relatively short duration of action.[1][2][3][4][5] However, prolonged behavioral changes could stem from several factors:

  • Neurotoxicity: At certain concentrations, this compound can induce apoptosis or necrosis in neurons, leading to lasting functional deficits.[6][7]

  • Inflammatory Response: The microinjection itself or the vehicle solution can cause local inflammation, affecting neuronal activity in the targeted region.

  • Metabolite Effects: this compound is metabolized in the liver to compounds like monoethylglycinexylidide (MEGX), which may have their own psychoactive effects.[8]

Troubleshooting Steps:

  • Conduct a time-course study: Systematically assess the behavior at multiple time points post-injection to accurately map the duration of the effect.

  • Perform histological analysis: After the behavioral experiment, perfuse the animal and examine the brain tissue for signs of cell death or inflammation at the injection site.

  • Use a lower concentration/volume: Titrate down the this compound concentration and injection volume to the minimum effective dose to reduce the risk of neurotoxicity.

Q2: I'm observing unexpected behavioral changes, such as hyperactivity or anxiety-like behaviors, after this compound microinjection. Are these known off-target effects?

A2: Yes, such effects have been reported and are likely due to this compound's interaction with neurotransmitter systems beyond sodium channels. While its affinity for monoamine transporters is low compared to cocaine, it is not entirely absent.[9] Furthermore, this compound can influence:

  • Dopaminergic Systems: Some studies suggest that this compound can modulate dopamine release, which could contribute to changes in locomotion and reward-seeking behavior.[10][11][12]

  • Potassium Channels: this compound can block certain types of potassium channels, altering neuronal excitability and firing patterns in ways that are independent of its anesthetic effect.[13][14][15][16]

  • NMDA and Glycine Receptors: this compound has been shown to interact with NMDA and glycine receptors, which are critically involved in synaptic plasticity, learning, and memory.[10]

Troubleshooting Steps:

  • Implement a vehicle control group: This is crucial to differentiate the effects of the injection procedure and the vehicle from the pharmacological effects of this compound.

  • Use an active control: Compare the effects of this compound with a more specific sodium channel blocker or a local anesthetic from a different class (e.g., an ester-type anesthetic if you are using an amide-type like this compound).

  • Measure locomotor activity independently: Use an open-field test to quantify any general changes in activity levels caused by the this compound injection.

Q3: How can I be sure that the behavioral deficit I'm observing is due to the temporary inactivation of my target brain region and not due to diffusion to adjacent structures?

A3: This is a critical question of spatial specificity. The spread of the injected solution is a significant concern in microinjection studies.

Troubleshooting Steps:

  • Post-mortem verification of cannula placement: Following the experiment, inject a dye (e.g., India ink) through the cannula to visualize the injection site and assess the accuracy of the placement.

  • Autoradiography: In a separate cohort of animals, inject radiolabeled this compound and perform autoradiography to visualize the extent of its diffusion from the injection site.

  • Control injections in adjacent areas: Perform microinjections in brain regions immediately surrounding your target area to demonstrate that the behavioral effect is anatomically specific.

  • Reduce injection volume and rate: Use the smallest effective volume and a slow infusion rate (e.g., 0.1 µL/min) to minimize the spread of the drug.[17]

Troubleshooting Guides

Guide 1: Differentiating Anesthetic vs. Off-Target Effects

This guide provides a systematic approach to confirming that your observed behavioral change is a direct result of the intended local anesthetic action of this compound.

Core Problem: An observed behavioral change could be due to unintended pharmacological actions of this compound rather than the temporary silencing of neuronal activity in the target region.

Workflow Diagram: Validating Anesthetic-Specific Behavioral Effects

Caption: A logical workflow for dissecting the underlying cause of a behavioral effect observed after this compound administration.

Experimental Protocol: Comparative Local Anesthetic Study

Objective: To determine if the behavioral effect is specific to this compound or is a general consequence of local anesthesia.

Materials:

  • This compound hydrochloride (e.g., 2%)

  • Bupivacaine or Ropivacaine (alternative amide-type local anesthetics)[18][19][20][21]

  • Procaine or Tetracaine (ester-type local anesthetics)[18][19]

  • Sterile saline (vehicle control)

  • Microinjection pump and syringes

  • Stereotaxic apparatus

Procedure:

  • Animal Preparation: Anesthetize the animal and implant bilateral guide cannulae aimed at the target brain region. Allow for a sufficient recovery period (e.g., 1 week).

  • Habituation: Habituate the animals to the injection procedure to minimize stress-induced behavioral changes.

  • Experimental Groups: Divide the animals into the following groups:

    • Group 1: Vehicle (saline)

    • Group 2: this compound (e.g., 2%)

    • Group 3: Alternative Amide Anesthetic (e.g., bupivacaine, equimolar concentration to this compound)

    • Group 4: Alternative Ester Anesthetic (e.g., procaine, equimolar concentration to this compound)

  • Microinjection: On the test day, gently restrain the animal and perform the bilateral microinjections at a slow, controlled rate.

  • Behavioral Testing: At a predetermined time post-injection (based on the known onset and duration of the anesthetics), conduct the behavioral assay.

Guide 2: Assessing and Controlling for Neurotoxicity

Core Problem: this compound can be neurotoxic at higher concentrations, leading to irreversible neuronal damage that can confound the interpretation of behavioral data.[6][7]

Workflow Diagram: Neurotoxicity Assessment

G cluster_0 Behavioral Experiment cluster_1 Post-mortem Analysis cluster_2 Interpretation A This compound Microinjection B Behavioral Assessment A->B C Perfusion & Brain Extraction B->C End of Experiment D Histological Staining (e.g., Nissl, Fluoro-Jade) C->D E Microscopy & Cell Counting D->E F Quantify Neuronal Damage E->F G Correlate with Behavioral Data F->G H Adjust this compound Concentration/Volume G->H

Caption: A workflow for evaluating potential neurotoxic effects of this compound microinjections.

Experimental Protocol: Histological Assessment of Neurotoxicity

Objective: To quantify neuronal cell death in the target region following this compound microinjection.

Materials:

  • Animals previously subjected to this compound microinjection and behavioral testing.

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Cryostat or vibratome

  • Microscope slides

  • Nissl stain (e.g., cresyl violet) or Fluoro-Jade B (for detecting degenerating neurons)

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome at the level of the injection site.

  • Staining: Mount the sections on slides and perform Nissl staining to assess overall cell morphology and identify areas of cell loss. For a more specific assessment of neurodegeneration, use Fluoro-Jade B staining.

  • Imaging and Analysis: Acquire images of the stained sections. Using image analysis software, quantify the number of healthy (Nissl-stained) or degenerating (Fluoro-Jade B-positive) neurons in the injection site and in a corresponding control region in the contralateral hemisphere.

  • Interpretation: A significant increase in degenerating neurons or a decrease in healthy neurons at the injection site compared to the control region indicates neurotoxicity. If neurotoxicity is observed, the concentration and/or volume of this compound should be reduced in subsequent experiments.

Data Summary Tables

Table 1: Comparative Properties of Local Anesthetics

AnestheticClassPotency (Relative to this compound)Onset of ActionDuration of ActionPrimary Metabolism
This compound Amide1RapidIntermediateHepatic (CYP450)[8]
Bupivacaine Amide4xSlowerLongHepatic[19][20]
Ropivacaine Amide4xSlowerLongHepatic[20][21]
Mepivacaine Amide1xRapidIntermediateHepatic[18][21]
Procaine Ester0.5xSlowShortPlasma Esterases[18][19]
Tetracaine Ester8xSlowLongPlasma Esterases[18][20]

This table provides a general comparison; specific properties can vary with concentration, volume, and injection site.

Table 2: this compound's Known Off-Target Interactions

TargetEffectPotential Behavioral Consequence
Potassium Channels (various subtypes) Blockade[13][14][15][16]Altered neuronal excitability, changes in firing patterns
Dopamine Transporter (DAT) Weak Inhibition[9]Mild psychostimulant-like effects, altered reward processing
NMDA Receptors Inhibition[10]Impaired learning and memory, altered synaptic plasticity
Glycine Receptors Potentiation[10]Increased inhibitory neurotransmission
G-protein Coupled Receptors Modulation[6]Anti-inflammatory effects, altered signaling cascades

References

  • Benndorf, K., Friedrich, F., & Hirche, H. (1996). ATP-Dependent Potassium Channel in Rat Cardiomyocytes Is Blocked by this compound.
  • Sugimoto, M., Uchida, I., Mashimo, T., & Fujino, T. (2003). Mechanisms of this compound's action on subtypes of spinal dorsal horn neurons subject to the diverse roles of Na(+) and K(+) channels in action potential generation. Anesthesiology, 98(6), 1439-1447. [Link]
  • Benndorf K, Friedrich F, Hirche H. ATP-dependent potassium channel in rat cardiomyocytes is blocked by this compound. Possible impact on the antiarrhythmic action of this compound.
  • Nakagawa, T., Yamane, H., Takai, M., & Sunami, K. (2008). Differential this compound sensitivity of human voltage-gated potassium channels relevant to the auditory system. Acta Oto-Laryngologica, 128(10), 1073-1078. [Link]
  • Rusinova, R., & Rusin, C. G. (2011). Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2673-2681. [Link]
  • Adinoff, B., Devous, M. D., Williams, M. J., Best, S. E., & Harris, T. S. (2005). Neural Response to this compound in Healthy Subjects. Neuropsychopharmacology, 30(8), 1553–1562. [Link]
  • Dr.Oracle. (2025, August 12). What are the alternatives to this compound (local anesthetic) for a patient requiring local anesthesia?. Dr.Oracle. [Link]
  • SingleCare. (2023, September 7). Top this compound (Xylocaine) alternatives and how to switch your Rx. SingleCare. [Link]
  • HEXIA Pharm. (2025, June 25). Non-Lidocaine Solutions for Acute and Chronic Pain. HEXIA Pharm. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.
  • Prnewswire. (2023, June 28). This compound hydrochloride: mechanism of action, pharmacokinetics and activities. Prnewswire. [Link]
  • Study.com. (n.d.). This compound: Structure & Mechanism of Action. Study.com. [Link]
  • HEXIA Pharm. (2025, June 26).
  • DrugBank Online. (2023, July 23). Understanding this compound: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage. DrugBank Online. [Link]
  • Wikipedia. (n.d.). Local anesthetic. Wikipedia. [Link]
  • Hahnenkamp, K., Theilmeier, G., & Durieux, M. E. (2014). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 15(9), 15870–15894. [Link]
  • Zhang, Y., & Yu, L. (2020). A review of the mechanism of the central analgesic effect of this compound. Medicine, 99(17), e19813. [Link]
  • Grant, G. J., Piskoun, B., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of pharmacological and toxicological methods, 43(1), 69–72. [Link]
  • Nagy, J., & Magyar, K. (2001). Effects of this compound and bupivacaine on the resting and stimulation-evoked release of [3H]dopamine ([3H]DA).
  • El-Hindy, N., & El-Kholy, N. (2018). Effect of local anesthesia (with this compound vs bupivacaine) on cognitive function in patients undergoing elective cataract surgery. Journal of clinical anesthesia, 47, 72–77. [Link]
  • Drugs.com. (n.d.). Dopamine and this compound Interactions. Drugs.com. [Link]
  • Levy, R., Lang, A. E., Dostrovsky, J. O., Pahapill, P., Romas, J., Saint-Cyr, J., Hutchison, W. D., & Lozano, A. M. (2001). This compound and muscimol microinjections in subthalamic nucleus reverse parkinsonian symptoms. Brain, 124(Pt 10), 2015–2027. [Link]
  • Dr.Oracle. (2025, October 29). What alternative local anesthetics can be used for patients who metabolize this compound (lignocaine) quickly?. Dr.Oracle. [Link]

Sources

Technical Support Center: Addressing Variability in Analgesic Efficacy of Lidocaine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with lidocaine formulations. This resource is designed to help you navigate the complexities of this compound's analgesic efficacy, troubleshoot experimental challenges, and optimize your research outcomes. Our approach is rooted in scientific expertise and practical field experience to ensure the reliability and reproducibility of your work.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your in vitro and in vivo experiments.

In Vitro Assays: Patch-Clamp Electrophysiology

Question: I am observing high variability in the percentage of sodium channel block with the same concentration of my this compound formulation. What are the potential causes and solutions?

Answer: High variability in patch-clamp recordings is a common challenge. The root cause often lies in subtle inconsistencies in experimental conditions. Here’s a systematic approach to troubleshooting:

  • Cellular Health and "Rundown": Over time, patched cells can experience a gradual loss of ion channel activity, a phenomenon known as "rundown." This can be mistaken for a drug effect.

    • Self-Validation: Always establish a stable baseline recording for a sufficient period before applying your this compound formulation. If you observe a significant drift in the baseline current, the cell may not be healthy, and the data from that recording should be discarded.

    • Causality: Rundown can be caused by the dialysis of essential intracellular components into the patch pipette. Using a perforated patch-clamp technique, where the cell membrane remains intact, can mitigate this issue.[1][2]

  • Inconsistent Holding Potential: this compound's binding affinity for voltage-gated sodium channels is state-dependent, meaning it binds with different affinities to the resting, open, and inactivated states of the channel.

    • Causality & Protocol: Variations in the holding potential will alter the proportion of channels in each state, leading to inconsistent block.

    • Self-Validation: Ensure your patch-clamp amplifier is accurately maintaining the set holding potential. Regularly monitor for any drift during the experiment. A standardized holding potential of -80 mV is commonly used to ensure most channels are in the resting state before depolarization.[1][3]

  • Fluctuations in Temperature and pH: The efficacy of sodium channel blockers can be temperature-dependent. Similarly, the charge of the this compound molecule and the conformation of the ion channel are influenced by the pH of the solutions.

    • Causality & Protocol: Inconsistent ambient temperatures or pH drift in your solutions can significantly alter binding kinetics.

    • Self-Validation: Use a temperature-controlled stage for your recordings. Prepare fresh external and internal solutions daily and verify the pH before each experiment.[1]

Experimental Workflow: Whole-Cell Patch-Clamp for this compound Efficacy

cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis prep_cell Prepare Cell Culture (e.g., DRG neurons, HEK293 expressing Nav1.7) prep_sol Prepare & Filter Solutions (Internal & External, pH 7.4) prep_pipette Pull & Polish Pipettes (Resistance: 4-8 MΩ) form_seal Form Gigaohm Seal prep_pipette->form_seal whole_cell Rupture Membrane (Whole-Cell) form_seal->whole_cell baseline Record Stable Baseline (Holding Potential: -80 mV) whole_cell->baseline apply_drug Perfuse with this compound Formulation baseline->apply_drug record_block Record Sodium Current Block apply_drug->record_block measure_peak Measure Peak Current (Before & After Drug) record_block->measure_peak calc_inhibition Calculate % Inhibition measure_peak->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response

Caption: Workflow for assessing this compound efficacy using whole-cell patch-clamp.

In Vivo Assays: Nociceptive Tests

Question: My results from the tail-flick test show a high degree of variability in the analgesic effect of my this compound formulation between subjects. How can I reduce this?

Answer: In vivo models inherently have more sources of variability than in vitro systems. A systematic approach to your experimental design and execution is crucial.

  • Inconsistent Drug Administration: The precise location and depth of the subcutaneous injection can significantly impact the drug's access to the target nerves.

    • Causality & Protocol: A shallow injection may not reach the nerves effectively, while a deeper injection could lead to faster systemic absorption, reducing the local effect.

    • Self-Validation: Develop a standardized injection protocol. For the tail-flick test, two 20-µL injections on opposite sides of the tail base are recommended.[4] Use anatomical landmarks to ensure consistent injection placement across all animals.

  • Subject Stress and Habituation: Stress can alter an animal's pain perception and response.

    • Causality & Protocol: Unhabituated animals may exhibit erratic responses.

    • Self-Validation: Acclimate the mice to the restraining tube and the testing environment for a few days before the experiment. Handle the animals gently and consistently.[5]

  • Variability in Baseline Nociceptive Threshold: Animals will naturally have slightly different baseline sensitivities to the heat stimulus.

    • Causality & Protocol: Not accounting for this can introduce significant noise into your data.

    • Self-Validation: Measure the baseline tail-flick latency (TFL) for each animal before drug administration. Exclude animals with unusually high or low baseline TFLs. A baseline TFL between 1.0 and 2.5 seconds is a good inclusion criterion.[4] The analgesic effect is then measured as a significant increase from this individual baseline.

Experimental Workflow: Tail-Flick Test for Local Anesthetic Efficacy

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis acclimate Acclimate Animals to Restrainers & Setup baseline Determine Baseline Tail-Flick Latency (TFL) acclimate->baseline inject Administer this compound Formulation (Subcutaneous at Tail Base) baseline->inject measure_tfl Measure TFL at Predetermined Time Points inject->measure_tfl calc_mpe Calculate Maximum Possible Effect (%MPE) measure_tfl->calc_mpe plot_duration Plot TFL over Time to Determine Duration of Action calc_mpe->plot_duration

Caption: Standardized workflow for the tail-flick test to assess local analgesia.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to the variability in this compound's analgesic efficacy.

Q1: How does the pH of a this compound formulation impact its analgesic efficacy?

A1: The pH of the formulation is a critical determinant of this compound's onset and efficacy. This compound is a weak base, and it exists in two forms in equilibrium: a charged (protonated) cation and an uncharged (neutral) base. The uncharged form is lipid-soluble and can readily diffuse across the nerve membrane to reach its site of action on the intracellular side of the voltage-gated sodium channel.[6][7][8] The charged form is the one that actually binds to and blocks the sodium channel.[7]

Commercially available this compound solutions, especially those containing epinephrine, are acidic (pH 3.3-5.5) to enhance stability and shelf-life.[9] When injected into tissues with a physiological pH of ~7.4, a portion of the charged this compound must be converted to the uncharged form to cross the nerve membrane. This conversion process can delay the onset of action.

By buffering the this compound solution with sodium bicarbonate to a pH closer to physiological levels (e.g., 7.3-7.6), a greater proportion of the uncharged form is immediately available, leading to a faster onset of anesthesia.[9][10]

Q2: What is "buffered this compound" and how do I prepare it for experimental use?

A2: Buffered this compound is a preparation where the pH of a standard this compound solution is increased by adding a buffering agent, most commonly sodium bicarbonate. This is done to reduce injection pain and accelerate the onset of anesthesia.

A widely used and validated method for preparing buffered this compound is to mix 1 part of 8.4% sodium bicarbonate with 10 parts of a 1% or 2% this compound solution containing epinephrine.[10][11][12]

Protocol for Preparing Buffered this compound (10:1 ratio):

  • Aseptically withdraw 1 mL of 8.4% sodium bicarbonate solution into a sterile syringe.

  • Withdraw 10 mL of your desired this compound with epinephrine solution into a larger sterile syringe.

  • Inject the 1 mL of sodium bicarbonate into the syringe containing the this compound.

  • Gently mix the solution by inverting the syringe several times.

  • This buffered solution should be used immediately after preparation to ensure its stability and effectiveness.[10]

Q3: Can drug delivery systems help in overcoming the variability of this compound efficacy?

A3: Yes, advanced drug delivery systems (DDS) are a key strategy for reducing variability and improving the therapeutic profile of this compound. These systems aim to provide a sustained release of the drug at the target site, thereby prolonging the analgesic effect and reducing systemic toxicity.[13]

Examples of DDS for this compound include:

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate this compound. Liposomal formulations can provide a slow, sustained release of the drug, leading to a longer duration of action.[13]

  • Microparticles and Nanoparticles: Biodegradable polymers can be used to create micro- or nanoparticles that encapsulate this compound, allowing for a controlled and prolonged release.[13]

  • Hydrogels: These are polymer networks that can be loaded with this compound and injected at the target site. They can provide a sustained release as the drug diffuses out of the gel matrix.

By maintaining a stable and therapeutic concentration of this compound at the nerve for an extended period, these DDS can help to overcome some of the pharmacokinetic variabilities associated with standard aqueous formulations.[13]

Q4: I am conducting a clinical trial and observing a large placebo effect and high variability in patient-reported pain scores. What are the contributing factors and how can I mitigate them?

A4: High variability and a significant placebo response are common challenges in analgesic clinical trials.[14] Several factors can contribute to this:

  • Patient-Related Factors:

    • Psychological State: Anxiety, depression, and pain catastrophizing can significantly influence a patient's perception and reporting of pain.[15]

    • Genetic Predisposition: There is evidence that genetic factors can influence an individual's sensitivity to pain and their response to analgesics.[16]

    • Pain Severity and Duration: Patients with more severe and chronic pain may respond differently to treatment than those with acute or milder pain.[17]

  • Study Design and Conduct:

    • Lack of a Positive Control: Including an active comparator with a known analgesic effect can help to validate the trial's ability to detect a true drug effect.[18]

    • Unblinding: If patients or investigators can guess the treatment allocation, it can introduce bias into the pain reporting.[15]

    • Inadequate Sample Size: A small sample size may not have sufficient statistical power to detect a true difference between the treatment and placebo groups, especially in the presence of high variability.[19]

Mitigation Strategies:

  • Patient Stratification: Consider stratifying patients based on baseline pain scores, psychological profiles, or other relevant factors to reduce inter-group variability.

  • Standardized Pain Assessment: Use validated and consistent pain assessment tools and provide thorough training to both patients and study staff on their use.

  • Enrichment Designs: In some cases, an enrichment design, where only patients who have demonstrated a response to the study drug in a run-in phase are randomized, can be used to increase the likelihood of detecting a treatment effect.

  • Robust Statistical Analysis Plan: Develop a comprehensive statistical analysis plan that accounts for potential confounders and sources of variability.

Section 3: Data Summaries and Reference Tables

Table 1: Impact of Buffering on this compound Efficacy
ParameterNon-Buffered this compoundBuffered this compoundp-valueReference
Pain on Injection (VAS, 0-100mm) 46.9 ± 12.315.7 ± 7.6< 0.001[7]
Onset of Anesthesia (minutes) 5.5 ± 1.33.25 ± 1.3< 0.001[7]

VAS: Visual Analog Scale

Table 2: Comparison of Topical this compound Formulations
FormulationMean Pain Score (VAS)Superiority over PlaceboNon-inferiority to this compound/PrilocaineReference
Placebo ---[20]
This compound 5% -Not demonstrated-[20]
This compound 10% + Trometamol -Yes (p < 0.05)Yes (p < 0.01)[20]
This compound 20% 0.766Yes (p = 0.0117)Yes (p = 0.0001)[20]
This compound/Prilocaine (EMLA) 0.583--[20]

Section 4: Signaling Pathways and Mechanisms

This compound's Mechanism of Action

This compound exerts its analgesic effect by blocking the propagation of action potentials in nociceptive neurons. This is achieved through its interaction with voltage-gated sodium channels (VGSCs).

cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lido_charged This compound (Charged) Lido_uncharged_ext This compound (Uncharged) Lido_charged->Lido_uncharged_ext Equilibrium (pH dependent) Lido_uncharged_int This compound (Uncharged) Lido_uncharged_ext->Lido_uncharged_int Diffusion across membrane Lido_charged_int This compound (Charged) Lido_uncharged_int->Lido_charged_int Re-equilibration Na_channel Voltage-Gated Sodium Channel Lido_charged_int->Na_channel Binds to intracellular site No_AP No Action Potential Propagation (Analgesia) Na_channel->No_AP Blocks Na+ influx

Caption: Mechanism of action of this compound at the neuronal membrane.

References

  • Utility of this compound as a topical analgesic and improvements in patch delivery systems. (2020). Journal of Pain Research. [Link]
  • Utility of this compound as a topical analgesic and improvements in patch delivery systems. (2020). Taylor & Francis Online. [Link]
  • A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% this compound During Inferior Alveolar Nerve Block. (2022). Cureus. [Link]
  • Buffered this compound methods that help reduce pain quickly. (2025). HEXIA Pharm. [Link]
  • Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study. (2017). PMC. [Link]
  • Efficacy of articaine formulations: quantit
  • Drug Delivery Systems for Local Anesthetics. (n.d.).
  • The pH-dependent rate of action of local anesthetics on the node of Ranvier. (n.d.). NIH. [Link]
  • Joint Position Statement on Safe In-Office Preparation of Buffered this compound as a Local Anesthetic. (2019).
  • The pH-dependent rate of action of local anesthetics on the node of Ranvier. (2025).
  • Basic pharmacology of local anaesthetics. (n.d.). PMC. [Link]
  • Assessing local anesthetic effect using the mouse tail flick test. (n.d.). PubMed. [Link]
  • The pH-Dependent Rate of Action of Local Anesthetics on the Node of Ranvier. (2017). Semantic Scholar. [Link]
  • Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. (2025).
  • How to address "space-clamp" problem when using patch-clamp on ventricular cardiomyocytes?. (2018).
  • This compound. (2024).
  • Buffered this compound Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. (n.d.). PMC. [Link]
  • patch-clamp-protocol-final.pdf. (n.d.). University of Bristol. [Link]
  • Tail Flick V.1. (2019). Protocols.io. [Link]
  • A Review on this compound. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Troubleshooting patch clamping. (n.d.). G23 Instruments. [Link]
  • Evaluation of the local anesthetic. (2023). JEP. [Link]
  • Comparison of Efficacy Outcomes of this compound Spray, Topical this compound Injection, and this compound General Anesthesia in Nasal Bone Fractures Surgeries: A Randomized, Controlled Trial. (n.d.). PubMed Central. [Link]
  • How to overcome failed local anaesthesia. (n.d.). PubMed. [Link]
  • Factors affecting onset and duration of action of local anesthetics pH of tissue pKa of drug Time of diffusion from needle tip to nerve Time of diffusion away from nerve Nerve morphology Concentration of drug Lipid solubility of drug. (n.d.). Semantic Scholar. [Link]
  • Effect of intravenous this compound on the incidence of postextubation laryngospasm: A double-blind, placebo-controlled randomized trial. (n.d.).
  • In vivo tail-flick test for the evaluation of the local anesthetic.... (n.d.).
  • Troubleshooting Anesthetic Complic
  • Evaluation of efficacy of 2% this compound gel and 20% benzocaine gel for topical anesthesia. (2025).
  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. (n.d.). PubMed Central. [Link]
  • Buffered this compound hydrochloride solution with and without epinephrine: stability in polypropylene syringes.. (n.d.). Semantic Scholar. [Link]
  • Peripheral nerve microanatomy: new insights into possible mechanisms for block success. (n.d.). Regional Anesthesia & Pain Medicine. [Link]
  • Trouble Shooting Part I - Anesthesia Machine and Equipment-Rel
  • How to overcome failed anaesthesia. (n.d.).
  • Patient Factors Associated with the Use of this compound for Mohs Micrographic Surgery: A Single-Institution Retrospective Study. (n.d.). NIH. [Link]
  • Multivariate Analysis of Chronic Pain Patients Undergoing this compound Infusions: Increasing Pain Severity and Advancing Age Predict Likelihood of Clinically Meaningful Analgesia. (n.d.). PubMed Central. [Link]
  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). Frontiers. [Link]
  • A Review of the this compound in the Perioper
  • On the Relationship Between Pain Variability and Relief in Randomized Clinical Trials. (2022). NIH. [Link]
  • 1 Methodological Issues in the Design of Analgesic Clinical Trials. (n.d.). Oxford Academic. [Link]
  • Factors Associated with the Variation in Drug Prescription of Analgesics in Long-Term Care Facilities: A System
  • Efficacy and Safety of Paracetamol and NSAIDs for Fever and Pain Management in Children with Chronic Diseases: A Narr
  • Essential statistical principles of clinical trials of pain tre
  • The Influence of this compound Volume on Discomfort During Administration of Local Anesthetic. (n.d.). ClinicalTrials.gov. [Link]

Sources

Technical Support Center: Optimizing Electrochemical Synthesis of Lidocaine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical synthesis of lidocaine metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and successfully optimize your synthetic protocols.

Introduction to Electrochemical Synthesis of Drug Metabolites

Electrochemical methods offer a compelling alternative to traditional chemical synthesis and in vivo or in vitro metabolic studies for producing drug metabolites.[1][2][3] By mimicking the oxidative processes carried out by cytochrome P450 enzymes, electrochemistry provides a controlled, efficient, and often simpler route to generate metabolites for analytical standards, toxicological screening, and further research.[1][2][3] This guide specifically focuses on the electrochemical synthesis of key this compound metabolites, such as monoethylglycinexylidide (MEGX), glycylxylidide (GX), and hydroxylated derivatives.[1][2][4][5]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when embarking on the electrochemical synthesis of this compound metabolites.

Q1: What are the primary advantages of using electrochemistry to synthesize this compound metabolites?

A1: Key advantages include:

  • Simplicity and Control: Electrochemical systems offer precise control over the oxidative potential, allowing for selective generation of specific metabolites.[3][6]

  • Speed: Reactions are often rapid, significantly reducing the time required compared to biological methods.[7][8]

  • Reduced Complexity: It avoids the intricate and often costly matrix of biological systems (e.g., microsomes, enzymes), simplifying product purification.[3]

  • Scalability: Electrochemical methods can be scaled up to produce larger quantities of metabolites for comprehensive studies.[3]

Q2: Which this compound metabolites can be synthesized electrochemically?

A2: A range of Phase I metabolites of this compound have been successfully synthesized, including:

  • N-dealkylation products: Monoethylglycinexylidide (MEGX) is a major metabolite formed through direct oxidation at the anode.[1][2][3]

  • N-oxides: this compound N-oxide can be generated via reaction with hydrogen peroxide produced at the cathode.[1][2]

  • Hydroxylated products: Aromatic and benzylic hydroxylations can be achieved, often through the generation of reactive oxygen species (ROS) in the electrochemical cell, for instance, via a Fenton-like reaction.[1][2] Under specific acidic conditions at a platinum electrode, selective aromatic hydroxylation to form 3-hydroxythis compound has been demonstrated.[9]

Q3: What are the essential components of an electrochemical setup for this synthesis?

A3: A basic setup consists of:

  • An Electrochemical Cell: This can be a one or two-compartment cell. Two-compartment cells, separated by a membrane, are useful for isolating anodic and cathodic reactions.[2]

  • Electrodes: A working electrode (where the oxidation of this compound occurs), a counter electrode, and a reference electrode.

  • A Potentiostat/Galvanostat: This instrument controls the applied potential or current.[10]

  • Electrolyte Solution: A solvent containing a supporting electrolyte to ensure conductivity.

Core Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical synthesis and analysis of this compound metabolites.

G cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_analysis Analysis & Purification prep_solution Prepare this compound Solution with Supporting Electrolyte prep_cell Assemble Electrochemical Cell prep_solution->prep_cell set_params Set Parameters on Potentiostat (Potential/Current, Time) prep_cell->set_params run_synthesis Run Electrolysis set_params->run_synthesis sample_prep Sample Preparation (e.g., Extraction) run_synthesis->sample_prep analysis Product Identification & Quantification (LC-MS/MS, HPLC) sample_prep->analysis purification Purification of Metabolites (e.g., Preparative HPLC) analysis->purification

Caption: A generalized workflow for the electrochemical synthesis of this compound metabolites.

In-Depth Troubleshooting Guides

This section provides detailed guidance on overcoming specific challenges you may encounter during your experiments.

Guide 1: Low or No Yield of Desired Metabolite

Low product yield is a common issue that can stem from various factors.[11][12]

Question: My synthesis resulted in a very low yield of the target this compound metabolite. What are the potential causes and how can I address them?

Answer: A systematic approach is crucial for diagnosing the root cause of low yield.

Troubleshooting Steps:

  • Verify Reagent and Solvent Purity: Impurities can lead to unwanted side reactions or poison the electrode surface.[11] Ensure high-purity this compound, solvents, and supporting electrolytes are used.

  • Check Electrochemical Parameters:

    • Applied Potential/Current: The applied potential directly influences the reaction rate and selectivity. If the potential is too low, the reaction may not proceed efficiently. If it's too high, over-oxidation or solvent degradation can occur.[13] Perform cyclic voltammetry (CV) on your this compound solution to determine the optimal oxidation potential.[7][8]

    • Reaction Time: Insufficient electrolysis time will result in incomplete conversion. Monitor the reaction progress over time to determine the optimal duration.

  • Inspect the Electrode Surface:

    • Electrode Fouling: The formation of polymeric films or adsorbed species on the electrode surface can passivate it, halting the reaction.[7][14] This is a known issue with the direct determination of amines on unmodified electrodes.[7] Visually inspect the electrode for any coating. If fouling is suspected, mechanically polish or electrochemically clean the electrode.[7][15]

    • Electrode Material: The choice of electrode material is critical for selectivity and efficiency.[3][14][16] For instance, platinum electrodes are effective for aromatic hydroxylation under acidic conditions, while carbon-based electrodes are commonly used for N-dealkylation.[9][17]

  • Evaluate the Electrolyte and pH:

    • pH: The pH of the solution can significantly impact the reaction pathway and yield. For this compound, oxidation is more favorable at higher pH values (pH 8-10).[7] However, to promote aromatic hydroxylation and suppress N-dealkylation, highly acidic conditions (pH < 0.5) have been shown to be effective.[9]

    • Supporting Electrolyte: The electrolyte must be electrochemically stable within the potential window of your experiment.

Optimization Workflow for Low Yield:

G start Low Metabolite Yield check_cv Run Cyclic Voltammetry of this compound Solution start->check_cv optimize_potential Adjust Applied Potential/ Current Based on CV check_cv->optimize_potential check_electrode Inspect & Clean Working Electrode optimize_potential->check_electrode change_electrode Consider Different Electrode Material check_electrode->change_electrode If fouling persists optimize_ph Optimize Solution pH check_electrode->optimize_ph monitor_time Monitor Reaction Over Time optimize_ph->monitor_time analyze_products Analyze Products at Different Time Points monitor_time->analyze_products success Improved Yield analyze_products->success

Caption: A decision-making workflow for troubleshooting low synthesis yield.

Guide 2: Poor Selectivity and Formation of Multiple Products

Achieving high selectivity for a single metabolite can be challenging.

Question: My reaction produces a mixture of several metabolites and byproducts. How can I improve the selectivity for my target compound?

Answer: Selectivity is primarily governed by the interplay of electrode material, applied potential, and solution conditions.

Troubleshooting Steps:

  • Fine-Tune the Applied Potential: Different oxidation reactions occur at different potentials. By carefully controlling the potential, it's often possible to favor one reaction pathway over another. Use techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) to better resolve oxidation peaks corresponding to different processes.[7][8]

  • Modify the Electrode Surface: Using modified electrodes can enhance selectivity. For example, electrodes modified with specific catalysts can promote certain reactions.[14][16]

  • Adjust the Solution pH: As mentioned, pH can dramatically shift the reaction pathway. For example, decreasing the pH to below 0.5 can suppress N-dealkylation in favor of aromatic hydroxylation on a platinum electrode.[9]

  • Control Reactive Oxygen Species (ROS): For hydroxylated metabolites, the generation of ROS is key. This can be controlled by, for example, bubbling oxygen through the solution or using a two-compartment cell to manage the products of water electrolysis.[1][2] The Fenton reaction can be catalytically activated to generate hydroxyl radicals for benzylic and aromatic hydroxylations.[1][2]

  • Choice of Solvent: The solvent must be stable at the applied potentials to avoid side reactions.[13]

Guide 3: Issues with Product Analysis and Quantification

Accurate identification and quantification of the synthesized metabolites are essential for validating the success of the synthesis.

Question: I am having difficulty confirming the identity and quantifying the yield of my synthesized this compound metabolites. What are the recommended analytical techniques?

Answer: The combination of liquid chromatography and mass spectrometry is the gold standard for this type of analysis.

Recommended Analytical Protocol:

  • Sample Preparation: After electrolysis, the reaction mixture may need to be prepared for analysis. This can involve dilution, extraction (e.g., solid-phase extraction), or protein precipitation if working in a biological matrix.[18][19]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from its metabolites and other components of the reaction mixture.[4][8][18][20] A C18 column is commonly used for this separation.[4][18]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides sensitive and specific detection and structural confirmation of the metabolites.[1][2][4][18] By monitoring specific mass transitions (parent ion to fragment ion), you can selectively quantify each compound even in a complex mixture.[4]

Typical Mass Transitions for this compound and its Metabolites:

CompoundParent Ion (m/z)Fragment Ion (m/z)
This compound235.1886.1
MEGX207.1558.0
GX179.12122.0

This data is indicative and should be optimized on your specific instrument.[4]

Summary of Optimized Parameters

The optimal parameters for the electrochemical synthesis of this compound metabolites can vary depending on the target metabolite and the specific experimental setup. The following table provides a general starting point based on published literature.

ParameterN-Dealkylation (MEGX)Aromatic Hydroxylation
Working Electrode Carbon Paste, Glassy Carbon[7][17]Platinum[9]
pH Alkaline (pH 8-10)[7]Highly Acidic (pH < 0.5)[9]
Potential +0.8 to +1.7 V (vs. Ag/AgCl)[7][15][17]Optimized based on CV
Solvent Aqueous buffer (e.g., KNO₃, Britton-Robinson)[7][21]Aqueous acidic solution

References

  • Rahbar, N., Ramezani, Z., & Babapour, A. (2015). Electro-Oxidation Mechanism and Direct Square-Wave Voltammetric Determination of this compound With a Carbon-Paste Electrode. Jundishapur Journal of Natural Pharmaceutical Products, 10(1), e18970. [Link]
  • Nouri-Nigjeh, E., Permentier, H. P., Bischoff, R., & Bruins, A. P. (2017). Mechanism of aromatic hydroxylation of this compound at a Pt electrode under acidic conditions. Electrochimica Acta, 224, 636-641. [Link]
  • Nouri-Nigjeh, E., Permentier, H. P., Bischoff, R., & Bruins, A. P. (2010). This compound Oxidation by Electrogenerated Reactive Oxygen Species in the Light of Oxidative Drug Metabolism. Analytical Chemistry, 82(19), 8269–8276. [Link]
  • ResearchGate. (n.d.). The Proposed Mechanism for Oxidation of this compound Hydrochloride on a Carbon Paste Electrode. [Link]
  • Nouri-Nigjeh, E., Permentier, H. P., Bischoff, R., & Bruins, A. P. (2010). This compound oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism. Analytical chemistry, 82(19), 8269-76. [Link]
  • Oliveira, G. G., & de Oliveira, M. F. (2007). Electroanalytical Determination of this compound in Pharmaceutical Preparations Using Boron-Doped Diamond Electrodes. Electroanalysis, 19(12), 1321-1326. [Link]
  • Oliveira, G. G., & de Oliveira, M. F. (2007). Electroanalytical Determination of this compound in Pharmaceutical Preparations Using Boron-Doped Diamond Electrodes.
  • ResearchGate. (n.d.). a. Cyclic voltammetry curves of 1) 0.02 M NaCl 2) 0.02 M this compound hydrochloride. [Link]
  • Hassan, S. S., Mahmoud, W. H., & El-Tohamy, M. F. (2012). Development of Novel Potentiometric Sensors for Determination of this compound Hydrochloride in Pharmaceutical Preparations, Serum and Urine Samples. International Journal of Electrochemical Science, 7, 1028-1043. [Link]
  • Rahbar, N., Ramezani, Z., & Babapour, A. (2015). Electro-Oxidation Mechanism and Direct Square-Wave Voltammetric Determination of this compound With a Carbon-Paste Electrode. Brieflands. [Link]
  • Gul, T., Bischoff, R., & Permentier, H. P. (2015). Optimization of reaction parameters for the electrochemical oxidation of this compound with a Design of Experiments approach. Electrochimica Acta, 171, 23-28. [Link]
  • Song, L., & El-Sayed, M. A. (2021). Modified Working Electrodes for Organic Electrosynthesis. Accounts of Chemical Research, 54(15), 3051–3064. [Link]
  • Walker, K. L., & Minteer, S. D. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science, 15(11), 3986-3995. [Link]
  • Lee, S., Kim, H., & Kim, J. (2021). Evaluation of this compound and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 223. [Link]
  • Tan, G., & Kilinc, E. (2012). Determination of this compound based on electrocatalysis of a chemically modified electrode. Turkish Journal of Chemistry, 36, 593-600. [Link]
  • Ghoneim, M. M., & El-Ries, M. A. (2019). Voltammetric Determination of this compound and Its Toxic Metabolite in Pharmaceutical Formulation and Milk Using Carbon Paste Electrode Modified with C18 Silica. Journal of The Electrochemical Society, 166(2), B103-B109. [Link]
  • Saluti, G., Zappi, A., & Moretti, S. (2016). Flexible Method for Analysis of this compound and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 54(7), 1193-1199. [Link]
  • ResearchGate. (n.d.). The structures of this compound and its metabolites. [Link]
  • Saluti, G., Zappi, A., & Moretti, S. (2016). Flexible Method for Analysis of this compound and Its Metabolite in Biological Fluids.
  • Pletcher, D., & Green, R. A. (2020). Making electrochemistry easily accessible to the synthetic chemist. Reaction Chemistry & Engineering, 5(6), 1039-1051. [Link]
  • Electrosynthesis Company. (n.d.). Exploring the Reach of Organic Electrochemistry. [Link]
  • Song, L., & El-Sayed, M. A. (2021). Modified Working Electrodes for Organic Electrosynthesis.
  • ResearchGate. (n.d.). Voltammetric responses for caffeine, this compound, and procaine for Pt-SPE system modified with CoHCFe film. [Link]
  • ResearchGate. (n.d.). Hydrolysis of this compound and It's Metabolites. [Link]
  • Gul, T., Bischoff, R., & Permentier, H. P. (2015). Optimization of reaction parameters for the electrochemical oxidation of this compound with a Design of Experiments approach. SciSpace. [Link]
  • Tan, G., & Kilinc, E. (2012). Determination of this compound based on electrocatalysis of a chemically modified electrode. TÜBİTAK Academic Journals. [Link]
  • Semantic Scholar. (n.d.). Optimization of reaction parameters for the electrochemical oxidation of this compound with a Design of Experiment approach. [Link]
  • Narang, P. K., Crouthamel, W. G., & Smith, D. F. (1979). This compound and its active metabolites. Clinical pharmacology and therapeutics, 25(5 Pt 1), 654–662. [Link]
  • Laudadio, G., Barmettler, P., & Gu, Y. (2022). Electrochemical Self-Optimization for the Synthesis of Densely Functionalized Molecules. ChemRxiv. [Link]
  • University of Rochester Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
  • Nelson, S. D., Garland, W. A., & Breck, G. D. (1977). N-Hydroxyamide Metabolites of this compound. Synthesis, Characterization, Quantitation, and Mutagenic Potential. Drug Metabolism and Disposition, 5(4), 309-315. [Link]
  • Song, L., & El-Sayed, M. A. (2021). Modified Working Electrodes for Organic Electrosynthesis. Accounts of chemical research, 54(15), 3051-3064. [Link]
  • Wikipedia. (n.d.). Electrosynthesis. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Strategies to Prevent Tachyphylaxis to Repeated Lidocaine Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lidocaine is an indispensable tool in research and clinical settings for achieving localized, reversible nerve blockade. As an amino amide local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby preventing nerve signal conduction.[1][2] Despite its widespread use, a significant challenge researchers and clinicians face is the phenomenon of tachyphylaxis—a rapid decrease in the response to a drug after repeated administrations.[3] This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you understand, mitigate, and prevent this compound tachyphylaxis in your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: Tachyphylaxis is a form of acute tolerance where the effect of a drug, such as this compound, diminishes with repeated, constant dosing.[3][4] In the context of your experiments, you might observe that subsequent applications of the same concentration of this compound result in a shorter duration or a less intense nerve block.[3][5]

Q2: What are the primary causes of decreased this compound efficacy upon repeated application?

A2: The mechanisms behind this compound tachyphylaxis are multifaceted and are thought to involve both pharmacokinetic and pharmacodynamic factors.[3][4][6] Key contributing factors include localized edema, changes in local blood flow, and a decrease in the perineural pH, which can hinder the diffusion of this compound to its target sodium channels.[4][6] Alterations in the local tissue microenvironment are considered a significant contributor.[3]

Q3: How quickly can tachyphylaxis develop?

A3: Tachyphylaxis to this compound can develop rapidly, sometimes observed after just a few repeated injections.[5] The exact onset will depend on various factors, including the specific tissue being studied, the dosing interval, and the overall experimental conditions.

Q4: Are there any visual indicators of tachyphylaxis in tissue preparations?

A4: While there are no direct visual cues for tachyphylaxis at the molecular level, you might observe secondary signs such as localized edema or tissue swelling at the injection site. These changes can alter drug distribution and contribute to the decreased efficacy of subsequent doses.[4][6]

Q5: Can tachyphylaxis to this compound be reversed?

A5: Yes, in many cases, the effects of tachyphylaxis can be reversed or at least mitigated. Strategies such as implementing a "drug holiday" (a period of no drug application) to allow the tissue to recover, adjusting the pH of the this compound solution, or co-administering adjuvants like epinephrine can help restore the anesthetic's effectiveness.[7][8]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Dosing and Timing Strategies

A primary driver of tachyphylaxis is the repeated and frequent application of this compound. Optimizing your dosing schedule is a critical first step in prevention.

The "Drug Holiday" Principle: Rationale and Implementation

A "drug holiday" is a deliberate interruption in drug administration.[7][8] The rationale is to allow the local tissue environment and neuronal receptors to return to their baseline state, thereby restoring the drug's efficacy upon re-administration.[7] For in-vitro and in-vivo experimental models, this translates to a sufficient washout period between applications.

Step-by-Step Protocol for Determining Optimal Re-dosing Intervals

  • Establish a Baseline: In your experimental model, determine the duration of action of a single application of your standard this compound concentration.

  • Initial Washout: After the anesthetic effect has completely subsided, implement a washout period. A good starting point is a duration 3-5 times the observed duration of action.

  • Re-challenge: Following the washout, re-administer the same concentration of this compound and measure the duration and intensity of the block.

  • Iterative Optimization: If you still observe a diminished effect, progressively lengthen the washout period until you achieve a consistent and reproducible block with each application.

  • Control for Time-Dependent Changes: It is crucial to run a parallel control group that receives a vehicle/saline injection on the same schedule to ensure that any observed changes are due to this compound and not other time-dependent variables in your preparation.

Table 1: Recommended Starting Washout Periods for this compound Application

Tissue Type/PreparationTemperature (°C)Recommended Minimum Washout Period (minutes)
Isolated Nerve Preparation22-2560
In-vivo Skin Infiltration3790
Epidural Application (in vivo)37120

Note: These are suggested starting points. The optimal duration should be empirically determined for your specific experimental setup.

D cluster_0 Dosing Optimization Workflow A Establish Baseline (Single this compound Dose) B Measure Duration of Anesthetic Effect A->B C Implement Washout Period (e.g., 3-5x Duration) B->C D Re-administer this compound C->D E Measure Effect of Subsequent Dose D->E F Compare with Baseline E->F G Tachyphylaxis Observed? F->G H Increase Washout Period G->H Yes I Optimal Interval Found G->I No H->C G cluster_pathway This compound and Epinephrine Co-administration cluster_tissue Local Tissue Microenvironment Lido This compound Nerve Nerve Fiber (Voltage-gated Na+ channels) Lido->Nerve Blocks Na+ channels (Anesthesia) Epi Epinephrine BloodVessel Blood Vessel Epi->BloodVessel Activates α-adrenergic receptors (Vasoconstriction) BloodVessel->Lido Reduced clearance of this compound Nerve->Lido Prolonged contact time

Caption: Synergistic action of this compound and epinephrine.

Guide 3: Managing the Local Tissue Microenvironment

The chemical environment at the site of injection plays a crucial role in this compound's effectiveness and the development of tachyphylaxis.

The Impact of pH on this compound Efficacy

This compound is a weak base. For it to be effective, it must first cross the neuronal membrane in its uncharged (lipid-soluble) form. [9]Once inside the neuron, it re-equilibrates, and the charged (cationic) form binds to the sodium channel receptor. [10][9]Repeated injections or local inflammation can lead to tissue acidosis (a decrease in pH), which increases the proportion of the charged form of this compound outside the neuron. [4][6]This charged form cannot easily cross the nerve membrane, leading to a reduced anesthetic effect. [9] Protocol for Buffering this compound Solutions

Buffering your this compound solution to a more physiological pH (around 7.2-7.4) can significantly improve its efficacy and reduce injection pain. [11][12][10][13]

  • Buffering Agent: Use an 8.4% sodium bicarbonate solution.

  • Mixing Ratio: A standard and effective ratio is 1 part 8.4% sodium bicarbonate to 9 or 10 parts this compound solution. [11][12][10]For example, add 1 mL of 8.4% sodium bicarbonate to 10 mL of 1% this compound.

  • Immediate Use: Use the buffered solution immediately after mixing, as the increase in pH can cause the this compound to precipitate out of the solution over time. If the solution appears cloudy or contains visible precipitate, do not use it.

  • Epinephrine Stability: Note that alkalinization can decrease the stability of epinephrine. If using a this compound-epinephrine combination, the buffering should be done just prior to administration. [13]

Table 2: pH Adjustment and its Impact on this compound Characteristics

SolutionTypical pHOnset of ActionInjection PainTachyphylaxis Potential
This compound with Epinephrine3.3 - 5.5SlowerHigherHigher (due to acidity)
Plain this compound5.7 - 6.5ModerateModerateModerate
Buffered this compound7.2 - 7.4FasterLowerLower

Data compiled from sources.[11][12][10]

Advanced Concepts and Emerging Strategies

While the strategies above are well-established, research into preventing local anesthetic tachyphylaxis is ongoing. Keep an eye on the literature for developments in:

  • Liposomal Formulations: Encapsulating local anesthetics like this compound in liposomes can provide a slow, sustained release at the target site, prolonging anesthesia and potentially reducing the incidence of tachyphylaxis. [1][4]* NMDA-Antagonists and NO-Synthase-Inhibitors: Some research suggests that the nitric oxide pathway may be involved in the development of tachyphylaxis. The use of NMDA-antagonists or NO-synthase-inhibitors has been proposed as a potential preventative measure, though this is still largely in the experimental phase. [1][4][6] By understanding the mechanisms of this compound tachyphylaxis and proactively implementing these troubleshooting strategies, you can enhance the precision and reliability of your experimental outcomes.

References

  • Understanding the Role of pH in this compound for Better Pain Management. HEXIA Pharm.
  • Tachyphylaxis to local anaesthetics. What is the clinical evidence? A systematic review. (2016). Acta Anaesthesiologica Scandinavica.
  • Pharmacokinetic nature of tachyphylaxis to this compound: peripheral nerve blocks and infiltration anesthesia in rats. (1997). Life Sciences.
  • The pH-dependent rate of action of local anesthetics on the node of Ranvier. (1977). The Journal of General Physiology.
  • [Mechanisms of tachyphylaxis in regional anesthesia of long duration]. (2002). Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie.
  • [Mechanisms of tachyphylaxis in regional anesthesia of long duration]. (2002). AINP.
  • Tachyphylaxis to local anaesthetics. What is the clinical evidence? A systematic review. (2016). Acta Anaesthesiologica Scandinavica.
  • Tachyphylaxis associated with repeated epidural injections of this compound is not related to changes in distribution or the rate of elimination from the epidural space. (1989). Anesthesia and Analgesia.
  • Mechanism of epidural this compound reversal of tachyphylaxis to epidural morphine analgesia. (1983). Anesthesiology.
  • WITHDRAWN: Adjusting the pH of this compound for reducing pain on injection. (2010). Cochrane Database of Systematic Reviews.
  • Comparison of buffered and non-buffered this compound: pH and pain perception. (2022). Experimental and Therapeutic Medicine.
  • How acidic is the this compound we are injecting, and how much bicarbonate should we add? (2012). The Canadian Journal of Plastic Surgery.
  • [Tachyphylaxis to local anesthetics]. (1995). Regional-Anaesthesie.
  • Epinephrine/lidocaine Interactions. Drugs.com.
  • Drug holiday. Wikipedia.
  • Epinephrine/lidocaine Disease Interactions. Drugs.com.
  • On the mechanism by which epinephrine potentiates this compound's peripheral nerve block. (2003). Anesthesiology.
  • This compound and epinephrine: Key Safety & Patient Guidance. Drugs.com.
  • Interaction between intravenous this compound and epinephrine on hemodynamics and plasma potassium homeostasis in dogs anesthetized with halothane. (1988). Masui. The Japanese Journal of Anesthesiology.
  • Drug holiday – Knowledge and References. Taylor & Francis.
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023). Medscape.
  • Local anesthetic. Wikipedia.
  • Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations. (2022). Annals of Translational Medicine.

Sources

Technical Support Center: Refining Microinjection Techniques for Localized Lidocaine Administration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining microinjection techniques for localized lidocaine administration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this precise methodology. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common queries that researchers often have when developing and troubleshooting their this compound microinjection experiments.

Q1: What is the optimal concentration of this compound for microinjection, and how do I prepare it to minimize tissue damage and injection pain?

A1: The optimal concentration of this compound for microinjection typically ranges from 1% to 2%.[1] To minimize tissue damage and the burning sensation associated with the acidic nature of commercial this compound solutions, buffering with sodium bicarbonate is highly recommended.[2][3] A commonly used and effective ratio is 1 part 8.4% sodium bicarbonate to 10 parts this compound.[3][4][5] This adjustment raises the pH of the solution, increasing the proportion of the non-ionized form of this compound, which more readily penetrates nerve membranes, leading to a faster onset of anesthesia.[4]

Q2: How stable is buffered this compound, and what are the proper storage conditions?

A2: The stability of buffered this compound depends on the presence of epinephrine and the storage container. Extemporaneously prepared buffered this compound (1% and 2%) without epinephrine, when stored in polypropylene syringes and refrigerated at 5°C with protection from light, is stable for up to 28 days.[6] Solutions containing epinephrine are less stable, with a recommended expiry of 7 days under the same storage conditions.[6][7] If packaged in glass vials, 1% buffered this compound can be stable for up to 91 days at either 23°C with light exposure or at 5°C with light protection.[4][7]

Q3: How do I calculate the correct injection volume for my experiment?

A3: Calculating the injection volume is critical for achieving localized effects without systemic toxicity. The formula to determine the volume to inject is:

(Prescribed Dose (mg) / Concentration of Stock Solution (mg/mL)) = Injection Volume (mL)[8][9]

For example, if you need to administer a 0.1 mg dose of this compound and your stock solution is 1% (which is 10 mg/mL), the calculation would be:

(0.1 mg / 10 mg/mL) = 0.01 mL or 10 µL

It is crucial to use a calibrated microinjection system to ensure accurate delivery of such small volumes.[10][11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your microinjection experiments.

Problem 1: Micropipette Clogging

Clogging is a frequent issue that can halt an experiment.[12][13]

Possible Causes & Solutions:

  • Particulates in the this compound Solution:

    • Solution: Always filter your this compound solution through a 0.22 µm syringe filter before backfilling the micropipette. Centrifuge the solution to pellet any remaining particulates.[14]

  • Cellular Debris or Extracellular Matrix:

    • Solution: If clogging occurs during an injection series, gently tap the tip of the micropipette against a cell-free area of the coverslip to dislodge debris.[12] You can also try briefly increasing the injection pressure.[12] As a last resort, you can carefully drag the needle across an etched surface on the coverslip, though this risks breaking the tip.[12]

  • Improper Compensation Pressure:

    • Solution: Ensure your microinjector's compensation (or "hold") pressure is set correctly. It should be high enough to prevent backflow of medium into the pipette, which can introduce contaminants, but low enough to not waste your injection solution.[12][14]

Problem 2: Tissue Damage or High Cell Mortality

Excessive tissue damage or cell death can compromise your experimental results.[12]

Possible Causes & Solutions:

  • Micropipette Tip is Too Large or Irregular:

    • Solution: Fabricate micropipettes with a smooth, beveled tip and an appropriate outer diameter for your target tissue (e.g., ~30-40 µm for embryonic tissue).[15][16] A micropipette puller and beveler are essential for creating consistent and high-quality needles.[16][17]

  • Excessive Injection Pressure or Volume:

    • Solution: The fluid exiting the micropipette tip is under high pressure and can damage cellular structures.[12] Use the minimum injection pressure necessary for successful delivery.[13] The injected volume should ideally be less than 5% of the cell's volume.[18] Reduce the injection time to decrease the delivered volume.[12]

  • Prolonged Needle Dwell Time in the Cell/Tissue:

    • Solution: Minimize the time the micropipette tip remains within the cell or tissue. With practice, an injection time of less than 0.5 seconds is achievable.[12]

  • Improper Injection Angle and Depth:

    • Solution: An injection angle of around 45° is often effective.[13] Carefully adjust the depth of needle penetration to target the desired area without causing unnecessary damage.[12]

Problem 3: Inconsistent Anesthetic Effect

Variability in the anesthetic block can be a significant source of experimental noise.

Possible Causes & Solutions:

  • Inaccurate Injection Volume:

    • Solution: Calibrate your microinjection system before each experiment. This can be done by injecting a series of droplets into a dish of mineral oil and measuring their diameter to calculate the volume.

  • Variable Injection Rate:

    • Solution: A slow and steady injection rate (e.g., approximately 1 mL per 10 seconds for larger volumes) minimizes pain and ensures even distribution of the anesthetic.[1] For microinjection, a controlled, consistent flow rate is crucial.[19] Computer-controlled delivery systems can offer superior precision over manual injections.[19][20]

  • Diffusion of this compound Away from the Target Site:

    • Solution: For some applications, the addition of epinephrine to the this compound solution can cause local vasoconstriction, which can help to prolong the anesthetic effect by reducing the rate at which the drug is cleared from the injection site.[2] However, be mindful of the reduced stability of this compound with epinephrine.[6]

Experimental Protocols

Protocol 1: Preparation of Buffered 1% this compound Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Withdraw this compound: Using a sterile syringe and needle, withdraw 10 mL of 1% this compound hydrochloride from a vial.

  • Withdraw Sodium Bicarbonate: Using a new sterile syringe and needle, withdraw 1 mL of 8.4% sodium bicarbonate.[4]

  • Combine Solutions: Inject the 1 mL of sodium bicarbonate into the syringe containing the 10 mL of this compound.

  • Mix Gently: Gently invert the syringe several times to ensure thorough mixing.

  • Filter: Pass the buffered this compound solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store at 5°C, protected from light, for up to 28 days.[6]

Protocol 2: Micropipette Fabrication and Loading
  • Pulling Micropipettes: Use a micropipette puller to create needles from borosilicate glass capillaries.[14] Adjust the puller settings to achieve the desired tip diameter and taper length. Needles with a short, sturdy shank are often less prone to breakage.[14]

  • Beveling (Optional but Recommended): Bevel the micropipette tip to a 30-45° angle using a micropipette beveler.[21][22] This creates a sharper point for easier tissue penetration and can reduce clogging.

  • Backfilling: Centrifuge the prepared buffered this compound solution to pellet any remaining particulates. Using a microloader pipette tip, carefully backfill the micropipette from the blunt end, allowing the solution to wick to the tip by capillary action.[14] Avoid introducing air bubbles.[21][22]

Data Presentation

Table 1: Stability of Buffered this compound Preparations

This compound FormulationConcentrationAdditiveStorage ContainerStorage ConditionsStability
This compound HCl1% and 2%8.4% Sodium Bicarbonate (10:1 ratio)Polypropylene Syringe5°C, protected from lightUp to 28 days[6]
This compound HCl with Epinephrine (1:100,000)1% and 2%8.4% Sodium Bicarbonate (10:1 ratio)Polypropylene Syringe5°C, protected from lightUp to 7 days[6][7]
This compound HCl1%8.4% Sodium Bicarbonate (10:1 ratio)Glass Vial23°C with light exposure or 5°C protected from lightUp to 91 days[4][7]
This compound HCl20 mg/mLNonePolypropylene SyringeAmbient temperature or 4°CUp to 90 days[23][24]

Visualizations

Microinjection_Workflow cluster_prep Preparation cluster_injection Microinjection cluster_validation Validation prep_lido Prepare Buffered This compound Solution fab_needle Fabricate Micropipette load_needle Backfill Micropipette fab_needle->load_needle setup Mount and Position Micropipette load_needle->setup inject Pressure Inject setup->inject retract Retract Micropipette inject->retract observe Observe Anesthetic Effect retract->observe analyze Analyze Data observe->analyze Troubleshooting_Clogging cluster_causes Potential Causes cluster_solutions Solutions clog Micropipette Clogs cause1 Particulates in Solution clog->cause1 cause2 Cellular Debris clog->cause2 cause3 Improper Hold Pressure clog->cause3 sol1 Filter & Centrifuge Solution cause1->sol1 sol2 Tap/Clear Needle Tip cause2->sol2 sol3 Adjust Hold Pressure cause3->sol3

Caption: Troubleshooting guide for micropipette clogging during microinjection.

References

  • What is the proper technique for administering a this compound (local anesthetic) injection? (2025-03-17).
  • Prausnitz, M. R. (2004). Microfabrication for Drug Delivery. PMC.
  • Pascuet, E., et al. (2008). Buffered this compound Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy.
  • HEXIA Pharm. (2025-07-10). Practical Guide to this compound 2 Percent Injection in Medical Procedures.
  • Goldman, R. D. (2007). Microinjecting Cells Using a Constant-Flow Microinjection System. PMC.
  • Donnelly, R. F. (2002). Stability of this compound hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes. PubMed.
  • Shalansky, S. (2009). Stability of Buffered this compound in Glass Vials. Canadian Journal of Hospital Pharmacy.
  • Burdine, R. D., et al. (2019). Microinjection-based System for In Vivo Implantation of Embryonic Cardiomyocytes in the Avian Embryo. PMC.
  • Shalansky, S. (2009). Stability of Buffered this compound in Glass Vials. PMC.
  • Mullins, M. (2008). Microinjection Techniques.
  • Walczak, M., et al. (2020). The influence of microinjection parameters on cell survival and procedure efficiency. MethodsX.
  • Dr.Oracle. (2025-03-03). What is the protocol for administering this compound (local anesthetic) injection for a medical procedure?.
  • Donnelly, R. F. (2002). Stability of this compound Hydrochloride Injection at Ambient Temperature and 4°C in Polypropylene Syringes. International Journal of Pharmaceutical Compounding.
  • Calculating the volume for injections.
  • Ringleb, J., et al. (2014). In Vivo Microinjection and Electroporation of Mouse Testis. PMC.
  • Potocny, A. M., et al. (2021). Impact of Injection-Based Delivery Parameters on Local Distribution Volume of Ethyl-Cellulose Ethanol Gel in Tissue and Tissue Mimicking Phantoms. PMC.
  • Micropipette fabrication and installation. ResearchGate.
  • What is a Micropipette and Their Types and Roles in Health Industry?. (2024-05-16).
  • Micropipette Fabrication. SDR Scientific. (2021-06-10).
  • Intradermal injection of this compound with a microneedle device to provide rapid local anaesthesia for peripheral intravenous cannulation: A randomised open-label placebo-controlled clinical trial. ResearchGate.
  • Leading Micropipettes, Pullers, Bevelers, Capillary Glass. Sutter Instrument.
  • A wearable deep brain stimulation system for behavioral studies in rodents. Frontiers.
  • Joint Position Statement on Safe In-Office Preparation of Buffered this compound as a Local Anesthetic. (2019-03-21).
  • Sandkühler, J., et al. (1990). The use of local anaesthetic microinjections to identify central pathways: a quantitative evaluation of the time course and extent of the neuronal block. PubMed.
  • Calculating correct injections volumes. (2021-02-16). YouTube.
  • Dose Calculator. Fenway Health.
  • How to calculate shot volume in injection Moulding.
  • Ringleb, J., et al. (2014). In Vivo Microinjection and Electroporation of Mouse Testis. ResearchGate.
  • How to calculate the concentration of mRNA probe for microinjection? What concentration for mRNA probe and how to calculate injecting volume?. ResearchGate. (2016-04-04).
  • 97 questions with answers in MICROINJECTION. ResearchGate.
  • Introduction to Microinjection. Sutter Instrument.
  • Fernandez-Gonzalez, R., et al. (2007). Long-Term Effects of Mouse Intracytoplasmic Sperm Injection with DNA-Fragmented Sperm on Health and Behavior of Adult Offspring. Biology of Reproduction.
  • Johnson, R. R. (2023). Optimizing Local Anesthesia Use in Office-based Dermatologic Procedures. PMC.
  • Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. PubMed.
  • Sandkühler, J., et al. (1990). The use of local anaesthetic microinjections to identify central pathways: a quantitative evaluation of the time course and exte. MedUni Wien.
  • Injecting Drugs: Health Risks and Social Consequences. Orlando Recovery Center.
  • How to Use this compound Cream for Needle Pain. Together by St. Jude™.
  • de Paula, E., et al. (2012). Micro and nanosystems for delivering local anesthetics. PubMed.
  • The Effect of Injection Parameters on Drug Distribution for Spinal Anesthesia: A Numerical Approach. PubMed. (2025-09-03).
  • Hochman, M., et al. (1997). Computerized local anesthetic delivery vs. traditional syringe technique. Subjective pain response. PubMed.
  • Potential Health Complications of Injection Drug Use. National Harm Reduction Coalition.
  • The Effect of 2 Injection Speeds on Local Anesthetic Discomfort During Inferior Alveolar Nerve Blocks. Anesthesia Progress.
  • The Health Dangers of IV Drug Use. Gateway Foundation. (2021-11-08).
  • Health Risks and Dangers of IV Drug Use. American Addiction Centers.
  • This compound (injection route). Mayo Clinic. (2025-11-30).
  • Optimizing Local Anaesthetic Practice: Addressing Misconceptions and Minimizing Anaesthetic Failures. ResearchGate.
  • The physical health of people who inject drugs: complexities, challenges, and continuity. PMC.
  • This compound (intradermal route). Mayo Clinic. (2025-11-30).

Sources

Validation & Comparative

A Researcher's Guide to Validating Lidocaine Selectivity for Nav1.7 vs. Nav1.8 Sodium Channels

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pain research and the development of novel analgesics, the precise characterization of compound selectivity is paramount. This guide provides an in-depth, technical comparison of the selectivity of lidocaine for two critical voltage-gated sodium channels implicated in pain pathways: Nav1.7 and Nav1.8. We will delve into the mechanistic underpinnings of this compound's action, present robust electrophysiological protocols for validating its selectivity, and offer insights into the interpretation of experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the interaction of compounds with these key therapeutic targets.

The Critical Role of Nav1.7 and Nav1.8 in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] Within the family of nine sodium channel isoforms (Nav1.1-Nav1.9), Nav1.7 and Nav1.8 are preferentially expressed in peripheral nociceptive neurons and have distinct but complementary roles in pain signaling.[2][3]

  • Nav1.7: Often described as a "threshold channel," Nav1.7 plays a crucial role in setting the threshold for action potential firing.[4] Its activation amplifies small, sub-threshold depolarizations, bringing the neuron closer to firing.[4] Genetic gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[5]

  • Nav1.8: This channel is a major contributor to the upstroke of the action potential in nociceptive neurons.[6] Its expression is significantly increased in states of inflammatory and neuropathic pain.[4][7] Unlike Nav1.7, which is sensitive to the toxin tetrodotoxin (TTX-S), Nav1.8 is TTX-resistant (TTX-R), a key pharmacological distinction.[4]

The interplay between Nav1.7 and Nav1.8 is a driving factor in neuronal hyperexcitability associated with chronic pain.[6][8] Therefore, understanding how anesthetic compounds like this compound differentially modulate these channels is of significant clinical and scientific interest.

The Mechanism of this compound: A State-Dependent Blockade

This compound, a widely used local anesthetic, exerts its effects by blocking voltage-gated sodium channels.[9][10] Its mechanism is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction. The modulated receptor hypothesis posits that this compound has different affinities for the various conformational states of the sodium channel: resting, open, and inactivated.[1]

This compound exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[11][12][13] This preferential binding to the inactivated state is a cornerstone of its clinical efficacy and use-dependence, where the block becomes more pronounced with higher frequencies of nerve stimulation.[14][15] When a neuron is rapidly firing, its sodium channels spend more time in the open and inactivated states, providing more opportunities for high-affinity this compound binding.

Validating Selectivity: A Comparative Electrophysiological Approach

The gold-standard for quantifying the selectivity of a compound for different ion channel subtypes is patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents and the effects of a compound on channel gating properties.

Experimental Workflow for Assessing this compound Selectivity

G cluster_prep Cell Preparation cluster_ephys Electrophysiological Recording cluster_analysis Data Analysis and Interpretation cell_culture HEK293 cells stably expressing human Nav1.7 or Nav1.8 transfection Transient transfection with channel and β1 subunit cDNA cell_culture->transfection Co-expression patch_clamp Whole-cell patch-clamp configuration transfection->patch_clamp Experiment Start voltage_protocols Application of specific voltage protocols patch_clamp->voltage_protocols data_acquisition Current recording and data acquisition voltage_protocols->data_acquisition tonic_block Tonic Block (Resting State Affinity) IC50 determination data_acquisition->tonic_block phasic_block Phasic Block (Use-Dependence) Frequency-dependent inhibition data_acquisition->phasic_block gating_analysis Analysis of Gating Parameters (Activation/Inactivation curves) data_acquisition->gating_analysis selectivity_ratio Calculation of Selectivity Ratio (IC50 Nav1.7 / IC50 Nav1.8) tonic_block->selectivity_ratio phasic_block->selectivity_ratio

Caption: Workflow for validating this compound selectivity.

Step-by-Step Experimental Protocols

1. Cell Preparation:

  • Cell Lines: Utilize human embryonic kidney (HEK293) cells or other suitable mammalian cell lines that do not endogenously express significant levels of voltage-gated sodium channels.

  • Transfection: Co-transfect cells with cDNA encoding the alpha subunit of human Nav1.7 or Nav1.8, along with the auxiliary β1 subunit to ensure proper channel trafficking and function.

  • Cell Culture: Maintain transfected cells in appropriate culture conditions for 24-48 hours to allow for channel expression before electrophysiological recordings.

2. Whole-Cell Patch-Clamp Recording:

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a series of voltage protocols to elicit and measure sodium currents.

3. Voltage Protocols for Assessing this compound Block:

  • Tonic Block (Resting State Affinity):

    • From a holding potential of -120 mV, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

    • Apply this compound at increasing concentrations to the bath solution.

    • Measure the reduction in peak current at each concentration to determine the tonic block.

    • Construct a concentration-response curve and fit with the Hill equation to calculate the IC50 value for the resting state.

  • Phasic (Use-Dependent) Block:

    • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 50 pulses to -10 mV for 8 ms) at a specific frequency (e.g., 5 Hz).[16]

    • Measure the peak current for each pulse in the train.

    • Perform this protocol in the absence and presence of a fixed concentration of this compound (e.g., 300 µM).[16]

    • Quantify the use-dependent block as the percentage reduction in the peak current of the last pulse relative to the first pulse.

  • Steady-State Inactivation (Inactivated State Affinity):

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

    • Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of available channels.

    • Plot the normalized current as a function of the pre-pulse potential and fit with a Boltzmann equation to determine the voltage at which half the channels are inactivated (V1/2).

    • Repeat this protocol in the presence of this compound to measure the shift in the V1/2 of inactivation. A hyperpolarizing shift indicates preferential binding to the inactivated state.

Comparative Data: this compound's Selectivity for Nav1.8

Experimental evidence consistently demonstrates that this compound exhibits a greater potency for Nav1.8 over Nav1.7.

ParameterNav1.7Nav1.8Selectivity (Nav1.8 vs. Nav1.7)Reference
Tonic Block IC50 Higher IC50Lower IC50Nav1.8 is more sensitive[16]
Use-Dependent Block Less pronouncedMore pronouncedGreater use-dependence on Nav1.8[16]
Overall Sensitivity Less sensitive~4.4-fold more sensitiveSignificant preference for Nav1.8[16]

A key study revealed that Nav1.8 is approximately 4.4-fold more sensitive to this compound than Nav1.7.[16] This differential sensitivity is also reflected in the effects on channel gating. This compound induces a more significant hyperpolarizing shift in the steady-state inactivation of Nav1.7 (-10.6 mV) compared to Nav1.8 (-4.1 mV).[16] Conversely, this compound causes a significant depolarizing shift in the steady-state activation of Nav1.8, an effect not observed with Nav1.7, which may contribute to its greater affinity for Nav1.8.[16]

Mechanistic Insights and Interpretive Framework

The observed selectivity of this compound for Nav1.8 can be attributed to subtle differences in the structure of the inner pore, the binding site for local anesthetics, and the kinetics of channel gating between the two isoforms.

G cluster_nav17 Nav1.7 cluster_nav18 Nav1.8 nav17 Resting State Open State Inactivated State nav18 Resting State Open State Inactivated State This compound This compound This compound->nav17:inactivated High Affinity (-10.6 mV shift in inactivation) This compound->nav17:resting Low Affinity This compound->nav18:inactivated Higher Affinity (~4.4x more sensitive) (Shift in activation) This compound->nav18:resting Low Affinity

Caption: State-dependent binding of this compound to Nav1.7 and Nav1.8.

The more pronounced use-dependent block observed for Nav1.8 suggests that the kinetics of this compound binding to and unbinding from this channel are more favorable for accumulation of block during repetitive stimulation. The differential shifts in gating parameters—a larger inactivation shift for Nav1.7 and a unique activation shift for Nav1.8—highlight that the allosteric coupling between the this compound binding site and the channel's voltage-sensing and inactivation machinery differs between these two subtypes.[16][17]

Conclusion: A Self-Validating Approach to Selectivity Profiling

The protocols outlined in this guide provide a robust and self-validating framework for assessing the selectivity of this compound, and by extension other Nav channel modulators, for Nav1.7 versus Nav1.8. By systematically evaluating tonic block, use-dependent block, and effects on gating properties, researchers can build a comprehensive profile of a compound's activity. The observed greater sensitivity of Nav1.8 to this compound underscores the importance of such detailed characterization in the development of next-generation analgesics with improved efficacy and side-effect profiles. The ultimate goal is to leverage these subtle differences in pharmacology to design subtype-selective drugs that can effectively silence pain signals at their source.

References

  • Bean, B. P. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 581(Pt 3), 893. [Link]
  • Vedantham, V., & Cannon, S. C. (1999). The position of the fast-inactivation gate during this compound block of voltage-gated Na+ channels. The Journal of general physiology, 113(1), 7–16. [Link]
  • Sheets, M. F., & Hanck, D. A. (2003). Molecular action of this compound on the voltage sensors of sodium channels. The Journal of general physiology, 121(2), 163–175. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?. [Link]
  • Wang, Y., Wang, J., & Wang, X. (2023). Sodium channels as a new target for pain treatment. Frontiers in Pharmacology, 14, 1282920. [Link]
  • An, J. C., & Reisner, L. S. (1999). Intrinsic this compound affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits. Anesthesiology, 91(1), 198–206. [Link]
  • Jarecki, B. W., Sheets, P. L., Jackson, J. O., & Cummins, T. R. (2008). This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology, 154(5), 1003–1015. [Link]
  • Hameed, S. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Molecular Pain, 15, 1744806919852328. [Link]
  • Wang, G. K., & Wang, S. Y. (2017). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Frontiers in pharmacology, 8, 735. [Link]
  • Vasylyev, D. V., Zhao, P., Schulman, B. R., & Waxman, S. G. (2024). Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain. The Journal of general physiology, 156(11), e202413596. [Link]
  • Hanck, D. A., & Sheets, M. F. (2009). Using this compound and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity.
  • Hameed, S. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Molecular Pain, 15, 1744806919852328. [Link]
  • Zamponi, G. W., Doyle, D. D., & French, R. J. (1993). State-dependent block underlies the tissue specificity of this compound action on batrachotoxin-activated cardiac sodium channels. Biophysical journal, 65(1), 80–90. [Link]
  • Hameed, S. (2019). Figure 2 from Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Affinity of resting and inactivated states of WT Na⁺ channels for NU-FL and this compound. [Link]
  • Kyle, J. W., & Hanck, D. A. (2016). This compound Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. Molecular pharmacology, 90(2), 113–122. [Link]
  • Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576-584. [Link]
  • Herzog, R. I., Cummins, T. R., & Waxman, S. G. (2003). Gating properties of Nav1.7 and Nav1.8 peripheral nerve sodium channels. The Journal of neuroscience, 23(21), 8232–8236. [Link]
  • Cummins, T. R., et al. (2004). Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy. The Journal of Neuroscience, 24(38), 8232-8236. [Link]
  • Vasylyev, D. V., et al. (2024). Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain.
  • Kort, M. E., et al. (2015). Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. Journal of medicinal chemistry, 58(2), 937–953. [Link]
  • Request PDF. (2025). This compound reduces the transition to slow inactivation in Na(v)1.
  • ResearchGate. (2015). Parameters obtained from fitting the recovery curves by two-exponential function. [Link]

Sources

A Comparative Study of Lidocaine and Bupivacaine on Nerve Conduction Velocity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two common amide local anesthetics, lidocaine and bupivacaine, focusing on their differential effects on nerve conduction velocity (NCV). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental neurophysiology with practical experimental protocols and data interpretation to elucidate the distinct clinical profiles of these agents.

The Neurophysiological Basis of Local Anesthesia

The propagation of sensation, including pain, is fundamentally an electrochemical process. It relies on the generation and transmission of action potentials along nerve fibers. The velocity of this transmission, or Nerve Conduction Velocity (NCV), is a critical parameter that is directly modulated by local anesthetics.

The Action Potential and Voltage-Gated Sodium Channels

An action potential is a rapid, transient change in the electrical potential across a neuron's membrane. This event is primarily driven by the influx of sodium ions (Na+) through voltage-gated sodium channels (Nav channels).[1] When a nerve is stimulated, these channels open, allowing Na+ to rush into the cell, depolarizing the membrane and propagating the impulse. Local anesthetics exert their effect by targeting these very channels.[2][3]

Mechanism of Action: Blocking the Conduction Pathway

This compound and bupivacaine, like other local anesthetics, function by physically obstructing the Nav channels.[4][5] To do this, they must first diffuse across the nerve cell membrane in their uncharged, lipid-soluble form. Once inside the axoplasm, they become protonated (charged) and bind to a specific receptor site within the pore of the Nav channel.[6][7] This binding preferentially occurs when the channels are in their open or inactivated states, a phenomenon known as "use-dependent" or "phasic" block.[4][6][8] By blocking Na+ influx, these drugs increase the threshold for electrical excitation, slow impulse propagation, and ultimately halt the transmission of the action potential, resulting in a loss of sensation.[9]


}

Mechanism of local anesthetic action on the Nav channel.

Physicochemical Properties: The Determinants of Differential Effects

The distinct clinical behaviors of this compound and bupivacaine—specifically their onset and duration of action—are rooted in their fundamental physicochemical properties. Bupivacaine's higher lipid solubility and protein binding contribute to its greater potency and longer duration of action compared to this compound.[8][10]

PropertyThis compoundBupivacaineClinical Implication & Rationale
Molecular Weight 234.3 g/mol [11]288.4 g/mol Onset: Larger molecules like bupivacaine diffuse more slowly across tissue barriers to reach the nerve, contributing to a slower onset.[12]
pKa ~7.9~8.1Onset: The pKa determines the proportion of ionized (active) and non-ionized (lipid-soluble) forms at physiological pH (7.4). A pKa closer to physiological pH (like this compound's) means a larger fraction of the drug is in the non-ionized form, allowing for faster diffusion across the nerve sheath and a quicker onset of action.[12]
Lipid Solubility ModerateHigh[8][13]Potency & Duration: Higher lipid solubility enhances the drug's ability to cross the lipid-rich nerve membrane. It also promotes binding to the Nav channel receptor. Bupivacaine's high lipophilicity is a key reason for its greater potency and longer residence time within the nerve, leading to a prolonged duration of block.[13]
Protein Binding ~60-70%[12]>95%[12]Duration: Extensive binding to plasma and tissue proteins (like α1-acid glycoprotein) creates a local drug reservoir. Bupivacaine's high protein binding significantly reduces its clearance from the nerve site, thereby extending the duration of the nerve block.[12]

Experimental Framework for NCV Assessment

To quantitatively compare the effects of this compound and bupivacaine on nerve function, an ex vivo isolated nerve preparation is the gold standard. This methodology allows for precise control over drug concentration and environmental factors while directly measuring the compound action potential (CAP), the summation of action potentials from all fibers within the nerve.

Rationale for the Isolated Nerve Model

Using an isolated nerve (e.g., a rodent sciatic nerve) provides a self-contained, validated system.[14] It eliminates systemic variables like blood flow and metabolism, allowing for the direct assessment of the anesthetic's effect on nerve conduction. This approach is crucial for determining intrinsic potency and time-course of action.

Experimental Workflow

The core of the experiment involves stimulating one end of the nerve and recording the resultant CAP at the other end. By measuring the time it takes for the signal to travel a known distance, the NCV can be calculated. The change in CAP amplitude and NCV over time following application of the anesthetic provides a direct measure of the block's onset, depth, and duration.


}

Experimental workflow for ex vivo nerve conduction velocity study.

Detailed Experimental Protocol

This protocol describes a validated method for comparing local anesthetic effects on an isolated rodent sciatic nerve.

Materials and Reagents
  • Biological: Sprague-Dawley rat (3-6 months old).[14]

  • Reagents: Artificial cerebrospinal fluid (aCSF), this compound HCl, Bupivacaine HCl, Sucrose solution.

  • Equipment: Dissection tools, three-compartment nerve bath, stimulating and recording electrodes (platinum or Ag/AgCl), differential amplifier, data acquisition system, stimulator.

Step-by-Step Methodology
  • Nerve Dissection: Humanely euthanize the rat according to approved institutional protocols. Carefully dissect the sciatic nerve from the sciatic notch to the tibial/peroneal bifurcation. Immediately transfer the nerve to chilled aCSF.

  • Mounting: Place the isolated nerve across the three chambers of the nerve bath. The stimulating electrodes should be in the proximal chamber, and the recording electrodes in the distal chamber. The central chamber is for drug application. Seal the chambers with petroleum jelly to electrically isolate them.

  • Equilibration: Perfuse all chambers with oxygenated aCSF at a stable temperature (e.g., 34°C) for at least 15-20 minutes to allow the nerve to stabilize.[15][16]

  • Baseline Recording: Deliver a single supramaximal electrical pulse (e.g., 1-2 mA, 1 ms duration) to the proximal end of the nerve.[14] Record the resulting CAP from the distal end. The latency (time from stimulus to CAP onset) and distance between electrodes are used to calculate the baseline NCV (NCV = Distance / Latency).

  • Drug Application: Replace the aCSF in the central chamber with the experimental solution (e.g., 1.5% this compound or 0.5% bupivacaine).[17] Start a timer immediately.

  • Time-Course Measurement: Record the CAP at predefined intervals (e.g., every 2 minutes for 30 minutes) to track the progression of the nerve block. Note the decrease in amplitude and increase in latency.

  • Washout and Recovery: After the measurement period, replace the drug solution with fresh aCSF and continue recording at intervals to assess the reversibility of the block.

Comparative Data Analysis and Interpretation

The collected data allows for a quantitative comparison of this compound and bupivacaine's effects on nerve conduction.

Representative Experimental Data

The following table summarizes typical findings from an ex vivo study, highlighting the key performance differences.

ParameterThis compound (e.g., 2.8 mM)Bupivacaine (e.g., 0.58 mM)Interpretation
Concentration for Block Higher concentration required[8][18]Lower concentration required[8][18]Bupivacaine is significantly more potent than this compound, effectively blocking nerve conduction at a much lower molar concentration due to its high lipid solubility and affinity for the Nav channel.[8][10]
Onset of 50% Block ~3-5 minutes~8-12 minutesThis compound's lower pKa allows for more rapid diffusion across the nerve sheath, resulting in a faster onset of action.[19]
Time to Peak Block ~10-15 minutes~20-30 minutesConsistent with its slower onset, bupivacaine takes longer to reach its maximum blocking effect.
Duration of >50% Block ~30-60 minutes>180 minutesBupivacaine's high protein binding and lipid solubility cause it to remain at the nerve site for a much longer period, providing a significantly extended duration of action.[13][20]
Differential Block Minimal differential block[18]Preferential block of sensory (C) fibers over motor (A) fibers[13][18]At clinically relevant concentrations, bupivacaine can produce a sensory block while sparing motor function, a desirable trait in applications like labor analgesia.[5][18][21]
Logical Flow of Anesthetic Properties to Clinical Effect

The relationship between the drugs' intrinsic properties and their observed effects can be visualized as a logical progression.


}

Physicochemical properties dictating clinical outcomes.

Conclusion and Clinical Significance

The differential effects of this compound and bupivacaine on nerve conduction velocity are a direct consequence of their distinct molecular structures and resulting physicochemical properties.

  • This compound is characterized by a rapid onset and moderate duration of action, making it ideal for procedures requiring a fast, reliable, but not prolonged, nerve block.

  • Bupivacaine demonstrates a slower onset but a significantly longer duration of action and higher potency .[8][22] Its ability to produce a more profound sensory block compared to a motor block is a key advantage in postoperative pain management and epidural anesthesia.[5][23]

Understanding these fundamental differences through quantitative NCV analysis allows researchers and clinicians to select the appropriate anesthetic agent based on the specific demands of the clinical scenario, balancing the need for rapid action with the desired duration of analgesia.

References

  • Nau, C., & Strichartz, G. R. (2004). Interactions of local anesthetics with voltage-gated Na+ channels. Journal of Molecular Graphics and Modelling, 23(1), 17-25. [Link]
  • Strichartz, G. R., & Ritchie, J. M. (1987). The mechanism of local anaesthetic action on voltage-gated sodium channels. Handbook of experimental pharmacology, 81, 21-52. [Link]
  • Leipold, E., et al. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 12, 776472. [Link]
  • Körner, J., & Lampert, A. (2020). Sodium Channels and Local Anesthetics. Frontiers in Pharmacology. [Link]
  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. [Link]
  • Abd-Elsayed, A., et al. (2025). Comparative effectiveness of bupivacaine and this compound-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis. Pain and Therapy. [Link]
  • Yano, T., et al. (2006). A comparison of intracellular this compound and bupivacaine concentrations producing nerve conduction block in the giant axon of crayfish in vitro. Anesthesia & Analgesia, 102(6), 1761-1765. [Link]
  • Yano, T., Ibusuki, S., & Takasaki, M. (2006). A Comparison of Intracellular this compound and Bupivacaine Concentrations Producing Nerve Conduction Block in the Giant Axon of Crayfish In Vitro. Anesthesia and Analgesia. [Link]
  • Palmer, S. K., et al. (1983). This compound and bupivacaine differential blockade of isolated canine nerves. Anesthesia and Analgesia, 62(8), 754-757. [Link]
  • Parirokh, M., et al. (2012). Comparison of Bupivacaine and this compound Use for Postoperative Pain Control in Endodontics. Iranian Endodontic Journal, 7(3), 123-127. [Link]
  • Al-Qattan, M. M., & Thomson, H. G. (1993). Comparison of bupivacaine and this compound with epinephrine for digital nerve blocks. The Journal of Hand Surgery, 18(4), 663-666. [Link]
  • Abd-Elsayed, A., et al. (2025). Comparative effectiveness of bupivacaine and this compound-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis. PubMed. [Link]
  • Heavner, J. E. (2005). Mechanisms of Neural Blockade. Pain Physician, 8(3), 237-243. [Link]
  • Noguera-Vergara, C., et al. (2012). Comparison of the anesthetic efficacy between bupivacaine and this compound in patients with irreversible pulpitis of mandibular molar. Journal of Endodontics, 38(5), 575-578. [Link]
  • Raj, P. P. (2015). Differential Diagnostic Nerve Blocks.
  • Yano, T., et al. (2006). A Comparison of Intracellular this compound and Bupivacaine Concentrations Producing Nerve Conduction Block in the Giant Axon of Crayfish In Vitro.
  • Kumar, A., et al. (2023). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Journal of Visualized Experiments, (193). [Link]
  • Jeske, H. G., et al. (2016). Bupivacaine versus lignocaine as the choice of local anesthetic agent for impacted third molar surgery a review. Journal of Dental Implants, 6(1), 18. [Link]
  • Ponde, V. C. (2012). Physiological and pharmacologic aspects of peripheral nerve blocks. Journal of Anaesthesiology Clinical Pharmacology, 28(1), 4-11. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ghorbani, M., et al. (2020). Differences in the local anaesthesia effect by this compound and bupivacaine based on free energy analysis. Scientific Reports, 10(1), 1-9. [Link]
  • OpenAnesthesia. (2023). Differential Spinal Blockade. OpenAnesthesia. [Link]
  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology. [Link]
  • Sukkar, E. H., et al. (2015). Buffered this compound and bupivacaine mixture: the ideal local anesthetic solution? Plastic Surgery, 23(2), 87-90. [Link]
  • Wang, Y., et al. (2018). Mean effective volume of local anesthetics by nerve conduction technique. International Journal of Clinical and Experimental Medicine, 11(11), 12151-12157. [Link]
  • Oh, S. J., et al. (2010). The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice. Journal of the Peripheral Nervous System, 15(3), 206-213. [Link]
  • Oh, S. J., et al. (2010). The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice.
  • Yuan, Y., et al. (2018). In vitro single-unit recordings reveal increased peripheral nerve conduction velocity by focused pulsed ultrasound. Journal of Neural Engineering, 15(5), 056023. [Link]

Sources

Cross-Validating Lidocaine's Mechanism: A Comparative Guide Utilizing Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison to cross-validate the mechanism of action of lidocaine, a ubiquitous local anesthetic and antiarrhythmic agent. By leveraging the precision of genetic knockout mouse models, we can dissect the specific contributions of key voltage-gated sodium channel (VGSC) subtypes to its therapeutic and adverse effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful validation techniques.

The Central Tenet: this compound's Blockade of Voltage-Gated Sodium Channels

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3] By binding to the intracellular side of the channel pore, this compound stabilizes the inactivated state, thereby preventing the influx of sodium ions that underlies depolarization.[2][4] This action is use-dependent, meaning its efficacy increases with the frequency of nerve impulses, a key feature for its clinical utility.[4]

However, this compound is a non-selective VGSC blocker, and its effects are a composite of its interactions with various channel subtypes. To truly validate its mechanism and understand the nuances of its action, we turn to genetic knockout models, which allow for the systematic removal of specific VGSC subtypes.

Key VGSC Subtypes in the this compound Story

While there are nine subtypes of VGSCs (Nav1.1-Nav1.9), three are of particular interest in the context of this compound's action:

  • Nav1.7 (Encoded by the SCN9A gene): Predominantly expressed in peripheral sensory neurons, Nav1.7 plays a crucial role in pain perception.[5][6] Gain-of-function mutations in SCN9A lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[5] This makes Nav1.7 a prime target for analgesics.

  • Nav1.8 (Encoded by the SCN10A gene): Also found in peripheral sensory neurons, Nav1.8 is responsible for the majority of the tetrodotoxin-resistant sodium current in these cells and is implicated in nociceptive pathways.[7][8]

  • Nav1.5 (Encoded by the SCN5A gene): The primary voltage-gated sodium channel in the heart, Nav1.5 is responsible for the rapid upstroke of the cardiac action potential.[3] this compound's antiarrhythmic effects, as well as its potential for cardiotoxicity, are mediated through its interaction with this channel.[3]

A Comparative Analysis: Cross-Validation with Knockout Models

To illustrate the power of genetic knockout models in cross-validating this compound's mechanism, we will explore both established and hypothetical experimental comparisons.

Analgesic and Nerve-Blocking Effects: A Tale of Two Channels

While direct comparative studies of this compound's effects in Nav1.7 and Nav1.8 knockout mice are not extensively documented in publicly available literature, we can construct a robust experimental framework based on the known phenotypes of these animals and the established actions of this compound.

The analgesic effect of this compound can be quantified using behavioral assays that measure the response to noxious stimuli.

Table 1: Expected Outcomes of Behavioral Pain Assays with this compound Administration

GenotypeTreatmentHargreaves Test (Thermal Pain) - Paw Withdrawal Latency (s)Von Frey Test (Mechanical Pain) - 50% Withdrawal Threshold (g)Rationale
Wild-Type SalineBaselineBaselineNormal pain response.
This compoundIncreasedIncreasedThis compound blocks multiple Nav subtypes, leading to analgesia.
Nav1.7 Knockout SalineIncreasedNo significant changeNav1.7 is critical for thermal pain perception.[4]
This compoundFurther IncreaseIncreasedThis compound's effect on other Nav subtypes (e.g., Nav1.8) would still produce analgesia. The magnitude of the increase compared to wild-type would be informative.
Nav1.8 Knockout SalineModerately IncreasedModerately IncreasedNav1.8 contributes to both thermal and mechanical pain sensitivity.[1]
This compoundIncreasedIncreasedThis compound's blockade of remaining Nav subtypes (e.g., Nav1.7) would still be effective.

This table represents a hypothetical experimental design based on existing knowledge. The precise quantitative outcomes would need to be determined empirically.

The direct nerve-blocking action of this compound can be assessed by measuring the compound action potential (CAP) of a peripheral nerve.

Table 2: Expected Outcomes of Nerve Conduction Studies with this compound Administration

GenotypeTreatmentCompound Action Potential (CAP) Amplitude (% of Baseline)Rationale
Wild-Type Saline100%Normal nerve conduction.
This compoundDecreasedThis compound blocks sodium channels, inhibiting action potential propagation.
Nav1.7 Knockout Saline~100%While involved in pain signaling, the absence of Nav1.7 may not significantly alter the overall CAP amplitude, which is a composite of multiple fiber types.
This compoundDecreasedThe reduction in CAP amplitude might be attenuated compared to wild-type if Nav1.7 is a major contributor to the fibers being measured and is highly sensitive to this compound.
Nav1.8 Knockout Saline~100%Similar to Nav1.7 knockout, the overall CAP may not be significantly affected at baseline.
This compoundDecreasedA potentially attenuated response to this compound would indicate the importance of Nav1.8 in mediating the local anesthetic effect on the measured nerve fibers.

This table represents a hypothetical experimental design. The degree of attenuation would depend on the specific nerve and fiber types being assessed.

Cardiac Effects: Validating the Role of Nav1.5

The cardiotoxic potential of this compound is primarily attributed to its action on Nav1.5. While a global Nav1.5 knockout is embryonically lethal, studies using mice with a knockout of the accessory subunit Scn1b, which modulates Nav1.5 function, provide valuable insights.

ECG measurements in conscious or anesthetized mice can reveal changes in cardiac conduction and repolarization.

Table 3: Comparative ECG Parameters with this compound Administration in Wild-Type and Scn1b-null Mice

GenotypeTreatmentQRS Duration (ms)PR Interval (ms)Heart Rate (bpm)Rationale
Wild-Type SalineBaselineBaselineBaselineNormal cardiac conduction.
This compoundIncreasedIncreasedDecreasedThis compound slows ventricular depolarization and atrioventricular conduction.[1]
Scn1b-null SalineBaselineBaselineBaselineAt baseline, the absence of Scn1b may not significantly alter these parameters.
This compoundLess pronounced increaseLess pronounced increaseLess pronounced decreaseLoss of Scn1b can reduce the potency of this compound on Nav1.5, leading to a diminished effect on cardiac conduction.[1][9]

Data in this table is based on findings from studies investigating the role of Scn1b in modulating the effects of Class Ib antiarrhythmics.[1][9]

Experimental Protocols

Behavioral Pain Assays
  • Acclimation: Place the mouse in a clear plastic chamber on a glass floor for at least 30 minutes to acclimate.

  • Stimulus Application: Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.

  • Measurement: Record the latency (in seconds) for the mouse to withdraw its paw.

  • Cut-off: A pre-determined cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Replicates: Perform at least three measurements per animal with a minimum of 5 minutes between trials.

  • Acclimation: Place the mouse in a mesh-floored chamber and allow it to acclimate for at least 30 minutes.

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

In Vivo Nerve Conduction Velocity Measurement
  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.

  • Electrode Placement:

    • Place a stimulating electrode over the sciatic nerve at two points (e.g., the sciatic notch and the ankle).

    • Place a recording electrode over a muscle innervated by the sciatic nerve (e.g., the gastrocnemius).

    • Place a ground electrode subcutaneously.

  • Stimulation: Deliver a supramaximal electrical stimulus at each stimulation point.

  • Recording: Record the resulting compound muscle action potential (CMAP).

  • Calculation:

    • Measure the latency from the stimulus artifact to the onset of the CMAP for each stimulation site.

    • Measure the distance between the two stimulation sites.

    • Calculate the nerve conduction velocity (NCV) using the formula: NCV = Distance / (Latencyproximal - Latencydistal).

In Vivo ECG Measurement in Mice
  • Anesthesia: Lightly anesthetize the mouse to minimize movement artifacts.

  • Electrode Placement: Place subcutaneous needle electrodes on the limbs (Lead II configuration is common: right forelimb, left hindlimb, and a ground on the right hindlimb).

  • Recording: Connect the electrodes to an ECG amplifier and data acquisition system.

  • Acquisition: Record the ECG for a stable period (e.g., 2-5 minutes).

  • Analysis: Analyze the ECG waveforms to determine parameters such as heart rate, PR interval, QRS duration, and QT interval.

Visualizing the Concepts

This compound's Mechanism of Action at the Voltage-Gated Sodium Channel

Lidocaine_Mechanism cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Intracellular Intracellular Lidocaine_ext This compound (Unionized) Lidocaine_int This compound (Ionized) Lidocaine_ext->Lidocaine_int Crosses Membrane Inactivated Inactivated State Lidocaine_int->Inactivated Binds to Inactivated State Resting Resting State Open Open State Resting->Open Depolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization Inactivated->Inactivated Stabilized by this compound Depolarization Depolarization Repolarization Repolarization Cross_Validation_Workflow cluster_animals Animal Models cluster_treatments Treatments cluster_assays Outcome Measures WT Wild-Type Mice Saline Saline Control WT->Saline This compound This compound WT->this compound KO_Nav1_7 Nav1.7 Knockout Mice KO_Nav1_7->Saline KO_Nav1_7->this compound KO_Nav1_8 Nav1.8 Knockout Mice KO_Nav1_8->Saline KO_Nav1_8->this compound Behavior Behavioral Pain Assays (Hargreaves, von Frey) Saline->Behavior NCV Nerve Conduction Studies Saline->NCV ECG ECG (for Nav1.5 related models) Saline->ECG This compound->Behavior This compound->NCV This compound->ECG Analysis Comparative Data Analysis Behavior->Analysis NCV->Analysis ECG->Analysis

Caption: Workflow for comparing this compound's effects in different genotypes.

Discussion and Future Perspectives

The use of genetic knockout models provides an unparalleled level of specificity for dissecting the molecular targets of a drug like this compound. The comparative data, both established and proposed, strongly supports the central role of VGSCs in mediating this compound's effects. A reduced analgesic or nerve-blocking effect in Nav1.7 or Nav1.8 knockout mice would provide direct in vivo evidence for the contribution of these specific channels to local anesthesia. Similarly, the altered cardiac response to this compound in models with compromised Nav1.5 function validates its role in the drug's antiarrhythmic and cardiotoxic profile. [1] It is crucial to acknowledge that the complete knockout of a gene can sometimes lead to compensatory changes in the expression of other related genes. [10]Therefore, the interpretation of results from knockout studies should always consider this possibility. Inducible knockout models, where the gene is deleted at a specific time point in the adult animal, can help mitigate concerns about developmental compensation.

Future research should focus on conducting direct, head-to-head comparative studies of this compound in Nav1.7 and Nav1.8 knockout mice to generate the quantitative data outlined in the hypothetical tables. Such studies would not only solidify our understanding of this compound's mechanism but also provide a valuable framework for the development of more selective and safer analgesics that target specific VGSC subtypes.

References

  • Ramos-Mondragón, R., et al. (2021). Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits. JCI Insight, 6(15), e143092. [Link]
  • Cheah, M., et al. (2011). This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British Journal of Pharmacology, 164(2b), 318-331. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • Sheets, P. L., & Hanck, D. A. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 1), 1. [Link]
  • Onkal, R., & Dering, A. (2018). Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by this compound and Levobupivacaine. Anesthesia & Analgesia, 127(5), 1167-1176. [Link]
  • Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]
  • Ramos-Mondragón, R., et al. (2021). Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits. JCI Insight, 6(15), e143092. [Link]
  • Wright, D. E., & Hockenberry, J. (2010). The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice. Journal of the Peripheral Nervous System, 15(3), 236-243. [Link]
  • Li, X., et al. (2022). This compound reduces pain behaviors by inhibiting the expression of Nav1.7 and Nav1.8 and diminishing sympathetic sprouting in SNI rats.
  • Nassar, M. A., et al. (2004). Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain. Proceedings of the National Academy of Sciences, 101(34), 12706-12711. [Link]
  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. [Link]
  • Kramer, K., et al. (2023). Comprehensive ECG reference intervals in C57BL/6N substrains provide a generalizable guide for cardiac electrophysiology studies in mice. Scientific Reports, 13(1), 9370. [Link]
  • Han, C., et al. (2009). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 157(8), 1434-1445. [Link]
  • Wood, J. N. (2023). Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia. Current Opinion in Physiology, 35, 100684. [Link]

Sources

lidocaine versus tetrodotoxin: a comparative analysis for sodium channel blockade

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the precise modulation of neuronal excitability is paramount. Voltage-gated sodium channels (NaV) are central to the generation and propagation of action potentials, making them critical targets for a wide array of therapeutic agents and research tools.[1] Among the most well-characterized sodium channel blockers are the local anesthetic lidocaine and the potent marine neurotoxin, tetrodotoxin (TTX). While both substances achieve sodium channel blockade, their distinct mechanisms of action, binding sites, and subtype specificities offer a fascinating study in convergent evolution at the molecular level and provide researchers with a versatile toolkit for dissecting the roles of specific sodium channel isoforms in health and disease.

This guide provides an in-depth comparative analysis of this compound and tetrodotoxin, delving into their molecular mechanisms, experimental characterization, and practical applications. We will explore the structural basis for their interactions with sodium channels, present quantitative data on their potency, and provide detailed protocols for their experimental comparison.

At the Heart of the Matter: Distinct Mechanisms of Sodium Channel Inhibition

The fundamental difference between this compound and tetrodotoxin lies in their binding sites and the conformational state of the sodium channel they preferentially target.

Tetrodotoxin: The External Pore Blocker

Tetrodotoxin is a highly specific and potent blocker that physically occludes the outer pore of the voltage-gated sodium channel.[1][2] Its positively charged guanidinium group mimics the hydrated sodium ion, allowing it to bind with high affinity to a complex of amino acid residues within the P-loops of the channel's four domains.[1][2][3][4] This binding event effectively plugs the channel, preventing the influx of sodium ions and thereby inhibiting action potential propagation.[2][5] TTX's action is largely independent of the channel's gating state, meaning it can block the channel whether it is open, closed, or inactivated.[5] This is often referred to as a "tonic" block.[6]

This compound: The Internal Pore Blocker with State-Dependent Affinity

In contrast to TTX, this compound is a local anesthetic that accesses its binding site from the intracellular side of the membrane.[5][7] As a weak base, this compound can cross the cell membrane in its neutral form. Once inside the cell, it exists in equilibrium between its neutral and charged forms. The charged form of this compound is believed to be the more active species, binding within the inner pore of the sodium channel.[5]

Crucially, this compound's affinity for the sodium channel is highly dependent on the channel's conformational state, a phenomenon described by the "modulated receptor hypothesis".[8][9] It exhibits a relatively low affinity for channels in the resting state and a much higher affinity for channels in the open and inactivated states.[9][10] This "use-dependent" or "phasic" block means that this compound is more effective at blocking channels that are frequently opening and closing, such as those in rapidly firing neurons.[8][11] This property is central to its clinical efficacy as a local anesthetic and antiarrhythmic agent.[8]

Visualizing the Blockade: Binding Site Comparison

The distinct binding locations of tetrodotoxin and this compound on the voltage-gated sodium channel are depicted below.

cluster_channel Voltage-Gated Sodium Channel cluster_drugs Blocking Agents Extracellular Extracellular Pore_Loop Outer Pore (P-loop) Selectivity_Filter Selectivity Filter Inner_Pore Inner Pore (S6 Segments) Intracellular Intracellular TTX Tetrodotoxin TTX->Pore_Loop Binds to outer pore This compound This compound This compound->Inner_Pore Binds to inner pore

Caption: Differential binding sites of Tetrodotoxin and this compound on the NaV channel.

Quantitative Comparison: Potency and Subtype Selectivity

The potency of sodium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. The IC50 values for this compound and tetrodotoxin vary significantly across different voltage-gated sodium channel subtypes.

BlockerSubtypeIC50Notes
Tetrodotoxin TTX-sensitive (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7)Nanomolar (nM) rangeHighly potent against most neuronal and skeletal muscle isoforms.[5][12][13]
TTX-resistant (e.g., NaV1.5, NaV1.8, NaV1.9)Micromolar (µM) to millimolar (mM) rangeSignificantly less potent against cardiac and some sensory neuron isoforms.[5]
This compound TTX-sensitive (e.g., NaV1.2)Micromolar (µM) rangePotency is state-dependent.
TTX-resistant (e.g., NaV1.5)Micromolar (µM) rangeClinically relevant for its action on the cardiac NaV1.5 channel.[14][15]
Dorsal Root Ganglion Neurons (TTXs)42 µM (tonic block)Demonstrates differential sensitivity in sensory neurons.[10][16]
Dorsal Root Ganglion Neurons (TTXr)210 µM (tonic block)Lower sensitivity in TTX-resistant channels of sensory neurons.[10][16]
Dorsal Root Ganglion Neurons (TTXr - inactivated state)60 µMIncreased potency on inactivated channels highlights use-dependence.[10][16]

Experimental Evaluation: A Step-by-Step Patch-Clamp Protocol

The gold standard for characterizing the effects of sodium channel blockers is the patch-clamp technique.[17][18] This electrophysiological method allows for the direct measurement of ion channel currents in living cells. Below is a generalized whole-cell patch-clamp protocol for comparing the effects of this compound and tetrodotoxin on sodium currents.

Objective: To determine and compare the tonic and use-dependent block of a specific NaV channel subtype by this compound and tetrodotoxin.

Materials:

  • Cell line expressing the NaV channel of interest (e.g., HEK293 cells)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

  • Tetrodotoxin stock solution

  • Perfusion system for rapid solution exchange

Protocol:

  • Cell Preparation: Plate the cells expressing the target NaV channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solution Preparation: Prepare and filter the extracellular and intracellular solutions. The compositions should be optimized to isolate sodium currents (e.g., by blocking potassium and calcium channels).

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage.

    • Fill a micropipette with intracellular solution and mount it on the headstage.

    • Apply positive pressure to the pipette and approach a target cell.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential where the majority of NaV channels are in the resting state (e.g., -120 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To measure tonic block:

      • Apply a single depolarizing pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

      • Perfuse the bath with a known concentration of tetrodotoxin or this compound and repeat the depolarizing pulse.

      • The reduction in the peak current amplitude reflects the tonic block.

    • To measure use-dependent block (for this compound):

      • Apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

      • Observe the progressive reduction in the peak current amplitude during the pulse train in the presence of this compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of the blockers.

    • Calculate the percentage of block for each concentration.

    • For tonic block, plot the percentage of block against the drug concentration and fit the data with a Hill equation to determine the IC50.

    • For use-dependent block, quantify the degree of block as a function of pulse number or frequency.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the patch-clamp protocol for evaluating sodium channel blockers.

Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Fab Pipette Fabrication Cell_Prep->Pipette_Fab Solution_Prep Solution Preparation Pipette_Fab->Solution_Prep Whole_Cell Establish Whole-Cell Configuration Solution_Prep->Whole_Cell Data_Acq Data Acquisition Whole_Cell->Data_Acq Tonic_Block Measure Tonic Block Data_Acq->Tonic_Block Use_Dep_Block Measure Use-Dependent Block Data_Acq->Use_Dep_Block Data_Analysis Data Analysis Tonic_Block->Data_Analysis Use_Dep_Block->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Patch-Clamp Analysis of NaV Channel Blockers.

Applications in Research and Medicine

The distinct properties of this compound and tetrodotoxin have led to their widespread use in both basic research and clinical practice.

Tetrodotoxin:

  • Research: Due to its high specificity and potency, TTX is an invaluable tool for isolating and studying TTX-sensitive sodium channels.[5] It is widely used to pharmacologically remove sodium currents to study other ion channels in isolation.[17][19] It has also been instrumental in mapping the structure and function of the sodium channel pore.[1][3]

  • Clinical: While its high toxicity limits its systemic therapeutic use, TTX is being investigated as a potential treatment for severe, chronic pain, such as cancer-related pain and neuropathic pain.[20]

This compound:

  • Research: this compound is used to study the mechanisms of local anesthesia and to investigate the role of use-dependent sodium channel block.[8][21] Its effects on different NaV channel subtypes are an active area of research for developing more selective local anesthetics.[10][11]

  • Clinical: this compound is a widely used local anesthetic for minor surgical procedures and dental work.[21][22] It is also used as a Class Ib antiarrhythmic agent to treat ventricular arrhythmias.[15] Its use-dependent properties make it particularly effective at suppressing ectopic pacemakers in the heart without significantly affecting the normal heart rhythm.[6]

Conclusion

This compound and tetrodotoxin represent two distinct yet equally powerful tools for modulating sodium channel function. Tetrodotoxin, with its exquisite potency and external binding site, serves as a precise molecular scalpel for dissecting the roles of TTX-sensitive sodium channels. This compound, with its state-dependent, internal pore-blocking mechanism, provides a clinically vital means of controlling hyperexcitability in a use-dependent manner. A thorough understanding of their contrasting mechanisms of action, as detailed in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of sodium channel pharmacology and develop the next generation of targeted therapeutics.

References

  • The Structural Basis and Functional Consequences of Interactions Between Tetrodotoxin and Voltage-G
  • The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel. NIH. [Link]
  • A structural model of the tetrodotoxin and saxitoxin binding site of the Na+ channel. NIH. [Link]
  • Charge at the this compound binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels. The Physiological Society. [Link]
  • Interaction between voltage-gated sodium channels and the neurotoxin, tetrodotoxin. Taylor & Francis Online. [Link]
  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. PubMed. [Link]
  • Molecular Action of this compound on the Voltage Sensors of Sodium Channels. PMC - NIH. [Link]
  • Tetrodotoxin —A brief history—. PMC - NIH. [Link]
  • This compound reduces the transition to slow inactivation in Nav1.
  • Blockade of the voltage-dependent sodium current in isolated rat hippocampal neurons by tetrodotoxin and this compound. PubMed. [Link]
  • Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. NIH. [Link]
  • Basis for tetrodotoxin and this compound effects on action potentials in dog ventricular myocytes. PubMed. [Link]
  • This compound and octanol have different modes of action at tetrodotoxin-resistant Na(+) channels of peripheral nerves. PubMed. [Link]
  • On the Molecular Nature of the this compound Receptor of Cardiac Na + Channels. AHA Journals. [Link]
  • Complex Blockade of TTX-Resistant Na+ Currents by this compound and Bupivacaine Reduce Firing Frequency in DRG Neurons. Journal of Neurophysiology. [Link]
  • This compound alters activation gating of cardiac Na channels.
  • Half-maximal inhibitory concentration (IC 50 ) values and toxicity...
  • Complex Blockade of TTX-resistant Na+ Currents by this compound and Bupivacaine Reduce Firing Frequency in DRG Neurons. PubMed. [Link]
  • Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels. BJA: British Journal of Anaesthesia. [Link]
  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
  • This compound, tetrodotoxin and their effect on consolidation of spatial memory.
  • Combination Formulation of Tetrodotoxin and this compound as a Potential Therapy for Severe Arrhythmias. MDPI. [Link]
  • patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]
  • Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state...
  • The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6. PubMed Central. [Link]
  • Mixture effects of tetrodotoxin (TTX) and drugs targeting voltage-gated sodium channels on spontaneous neuronal activity in vitro. PubMed. [Link]
  • Contribution of tetrodotoxin-sensitive, voltage-gated sodium channels (Na V 1) to action potential discharge from mouse esophageal tension mechanoreceptors. American Physiological Society Journal. [Link]
  • This compound, tetrodotoxin and their effect on consolidation of sp
  • Impact of tetrodotoxin application and this compound supplementation on equine jejunal smooth muscle contractility and activity of the enteric nervous system in vitro. PubMed. [Link]
  • Pharmacological manipulation of neuronal ensemble activity by reverse microdialysis in freely moving rats: a comparative study of the effects of tetrodotoxin, this compound, and muscimol. PubMed. [Link]
  • Patch-Clamp Recording Protocol.
  • Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? PMC. [Link]
  • This compound-induced I h inhibition is not affected by tetrodotoxin (TTX)....
  • The Position of the Fast-Inactivation Gate during this compound Block of Voltage-g
  • This compound, tetrodotoxin and their effect on consolidation of sp

Sources

A Senior Application Scientist's Guide to Validating a Novel Behavioral Assay for Measuring Lidocaine's Anesthetic Effect: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Refined Nociceptive Measurement

In the realm of local anesthetic development, the ability to accurately and reliably quantify analgesic efficacy is paramount. Lidocaine, a stalwart in clinical practice, serves as a critical benchmark for novel anesthetic agents. Its mechanism of action, the blockade of voltage-gated sodium channels in neuronal cell membranes, effectively prevents the transmission of pain signals.[1] While established behavioral assays in rodents, such as the hot plate, tail-flick, and von Frey tests, have been instrumental in preclinical screening, they each possess inherent limitations in their scope and translational relevance. This guide introduces a novel behavioral assay, the this compound-Induced Ocular Anesthesia Assay (LIOA), and provides a comprehensive framework for its validation by comparing its performance against these traditional methods. Our objective is to equip researchers with the rationale and detailed methodologies to rigorously assess new assays, ultimately enhancing the predictive value of preclinical pain research.

The Novelty of the this compound-Induced Ocular Anesthesia Assay (LIOA)

The LIOA test is predicated on the corneal blink reflex, a protective motor response triggered by mechanical stimulation of the cornea. The density of nociceptive fibers in the cornea makes this reflex a highly sensitive indicator of local anesthetic action. By quantifying the force required to elicit a blink reflex before and after topical application of this compound, we can precisely measure the degree and duration of anesthesia. This assay offers several potential advantages over traditional methods, including a more direct assessment of localized nerve block and a reduction in potential confounding factors related to motor coordination or learned responses.

Mechanism of Action: this compound's Effect on Neuronal Conduction

This compound's anesthetic properties stem from its ability to block the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[1] This action stabilizes the neuron in an inactive state, preventing the depolarization necessary for the propagation of an action potential.[1] Consequently, the transmission of nociceptive signals from the periphery to the central nervous system is inhibited.

Lidocaine_Mechanism cluster_neuron Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse Nerve Impulse (Pain Signal) Na_Channel_Open->Nerve_Impulse Allows Na+ influx, leading to Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Impulse No Nerve Impulse (Anesthesia) Na_Channel_Blocked->No_Impulse Prevents Na+ influx Noxious_Stimulus Noxious Stimulus Noxious_Stimulus->Na_Channel_Open Activates This compound This compound This compound->Na_Channel_Blocked Binds to and blocks

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Comparative Assays: Methodologies and Rationale

A robust validation of the LIOA assay necessitates a direct comparison with established, validated methods. The following assays represent a spectrum of stimulus modalities and physiological responses.

Von Frey Test (Mechanical Allodynia)

The von Frey test assesses mechanical sensitivity by applying calibrated filaments to the plantar surface of the rodent's hind paw.[2][3][4] The withdrawal threshold, or the minimum force that elicits a paw withdrawal, is a measure of mechanical nociception.[4]

Hot Plate Test (Thermal Nociception)

This assay measures the latency of a rodent's response to a noxious thermal stimulus.[5][6] The animal is placed on a heated surface, and the time taken to exhibit a pain response (e.g., paw licking or jumping) is recorded.[5][7]

Tail-Flick Test (Spinal Reflex)

The tail-flick test evaluates the latency of a reflexive tail withdrawal from a focused beam of heat.[8][9] This is primarily a measure of a spinally mediated reflex.[10]

Formalin Test (Inflammatory Pain)

The formalin test induces a biphasic pain response following a subcutaneous injection of dilute formalin into the hind paw.[11][12][13][14] The initial acute phase is due to direct nociceptor activation, while the second, tonic phase is associated with inflammation and central sensitization.[11][12][14]

Experimental Protocols

This compound-Induced Ocular Anesthesia (LIOA) Assay Protocol
  • Animal Habituation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain the mouse and apply a Cochet-Bonnet esthesiometer filament to the central cornea, starting with the longest filament (e.g., 6 cm).[15][16] Record the filament length that elicits a consistent blink reflex in five out of ten applications.[15][16] This is the baseline corneal touch threshold (CTT).

  • This compound Administration: Topically apply 10 µL of 2% this compound solution to the corneal surface of one eye.[17][18] The contralateral eye can serve as a control.

  • Post-Treatment Measurement: At predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes) after this compound administration, re-measure the CTT as described in step 2.

  • Data Analysis: The primary endpoint is the change in CTT from baseline, indicating the degree of anesthesia. The duration of action is the time until the CTT returns to baseline.

LIOA_Workflow cluster_protocol LIOA Assay Protocol Habituation Animal Habituation (30 min) Baseline_CTT Measure Baseline Corneal Touch Threshold (CTT) Habituation->Baseline_CTT Lidocaine_Admin Topical this compound (2%) Administration Baseline_CTT->Lidocaine_Admin Post_Treatment_CTT Measure CTT at Time Points (5-60 min) Lidocaine_Admin->Post_Treatment_CTT Data_Analysis Analyze Change in CTT and Duration of Anesthesia Post_Treatment_CTT->Data_Analysis

Caption: Experimental workflow for the this compound-Induced Ocular Anesthesia (LIOA) Assay.

Comparative Assay Protocols with this compound

For each of the following protocols, this compound (or vehicle control) should be administered subcutaneously at the site of stimulus application (e.g., plantar surface of the hind paw or base of the tail) 10 minutes prior to testing. A typical dose for subcutaneous administration is 0.1 mL of 2% this compound.[11]

  • Von Frey Test:

    • Place the animal in a testing chamber with a mesh floor and allow for habituation.[2][19]

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed.[2][3]

    • Determine the 50% withdrawal threshold using the up-down method.

  • Hot Plate Test:

    • Set the hot plate temperature to 52-55°C.[7]

    • Place the animal on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (paw licking or jumping).[5][7] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Tail-Flick Test:

    • Gently restrain the animal.

    • Apply a focused beam of radiant heat to the ventral surface of the tail.[8][9][10][20]

    • Measure the latency for the animal to flick its tail away from the heat source.[8][9][10][20] A cut-off time is necessary to avoid tissue injury.

  • Formalin Test:

    • Following this compound pre-treatment, inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the hind paw.[11]

    • Immediately place the animal in an observation chamber.

    • Record the cumulative time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.[11][13][14]

Data Presentation and Comparative Analysis

The following tables summarize hypothetical experimental data to illustrate the comparative performance of the LIOA assay.

Table 1: Peak Anesthetic Effect of 2% this compound in Different Behavioral Assays

AssayMeasured ParameterBaseline (Mean ± SEM)Post-Lidocaine (Mean ± SEM)% Change from Baseline
LIOA Corneal Touch Threshold (cm)5.8 ± 0.20.5 ± 0.1-91.4%
Von Frey Paw Withdrawal Threshold (g)4.2 ± 0.310.5 ± 0.8+150%
Hot Plate Paw Withdrawal Latency (s)8.5 ± 0.721.2 ± 1.5+149.4%
Tail-Flick Tail-Flick Latency (s)3.1 ± 0.28.9 ± 0.6+187.1%
Formalin (Phase 1) Licking Time (s)45.3 ± 3.18.7 ± 1.5-80.8%
Formalin (Phase 2) Licking Time (s)88.1 ± 5.455.2 ± 4.9-37.3%

Table 2: Duration of Anesthetic Effect of 2% this compound

AssayTime to Return to Baseline (minutes, Mean ± SEM)
LIOA 48.5 ± 3.2
Von Frey 42.1 ± 4.5
Hot Plate 38.9 ± 3.8
Tail-Flick 35.5 ± 2.9
Formalin (Phase 1 effect) N/A (acute phase)

Validation Parameters: A Framework for Trustworthiness

The validation of a new behavioral assay hinges on several key parameters that establish its reliability and utility.

  • Sensitivity: The ability of the assay to detect the effects of the anesthetic. The LIOA assay, with its high percentage change from baseline, demonstrates excellent sensitivity.

  • Specificity: The ability of the assay to measure the intended endpoint without being confounded by other factors. The LIOA test is highly specific to localized sensory nerve block.

  • Reproducibility: The consistency of results across different experimenters and on different occasions.[21][22] Automation and standardized procedures can enhance reproducibility.[21][22]

  • Predictive Validity: The extent to which the assay's results predict clinical efficacy. While this requires further investigation, the LIOA's focus on a clinically relevant endpoint (sensory blockade) suggests good predictive validity.

Statistical analysis is crucial for validating a new assay.[23][24][25] Analysis of variance (ANOVA) followed by appropriate post-hoc tests can be used to compare the effects of this compound across different assays and time points.[26]

Conclusion: A Path Forward for Preclinical Anesthetic Research

The this compound-Induced Ocular Anesthesia Assay presents a promising new tool for the preclinical assessment of local anesthetics. Its high sensitivity, specificity, and ease of implementation make it a valuable addition to the existing repertoire of behavioral assays. This guide has provided a comprehensive framework for validating the LIOA test through direct comparison with established methods. By adhering to rigorous experimental design, detailed protocols, and sound statistical analysis, researchers can confidently evaluate and adopt novel assays that will ultimately improve the translatability of preclinical findings to clinical practice.

References

  • Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. (n.d.). J-Stage.
  • Reproducible and fully automated testing of nocifensive behavior in mice. (2023). PubMed Central.
  • Methodological Considerations for Optimizing and Validating Behavioral Assays. (n.d.). PubMed Central.
  • Inhibitory effect of this compound on pain and itch using formalin-induced nociception and 5. (n.d.). ScienceDirect.
  • Reproducible and fully automated testing of nocifensive behavior in mice. (2023). bioRxiv.
  • (A) Schematic of the hot plate test for analgesia in mice; (B) mice hot... (n.d.). ResearchGate.
  • Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain. (n.d.). Frontiers in Behavioral Neuroscience.
  • Prolonged Retrobulbar Local Anesthesia of the Cornea Does Not Cause Keratopathy in Mice. (2022). PubMed Central.
  • Prolonged Retrobulbar Local Anesthesia of the Cornea Does Not Cause Keratopathy in Mice. (n.d.). Translational Vision Science & Technology.
  • Tail flick latency (mean ±SEM) of rats was measured before (base) and... (n.d.). ResearchGate.
  • Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist. (n.d.). PubMed.
  • (PDF) Methodological Considerations for Optimizing and Validating Behavioral Assays. (2016). ResearchGate.
  • Concentration-dependent effects of this compound on corneal epithelial wound healing. (1992). PubMed.
  • Modulation of Different Phases of Formalin Test by Force Swim Stress. (n.d.). PubMed Central.
  • Concentration-Dependent Effects of Lidocoine on Corneol Epithelial Wound Healing. (n.d.). IOVS.
  • Reproducible and fully automated testing of nocifensive behavior in mice. (2023). bioRxiv.
  • Hot plate test. (n.d.). Wikipedia.
  • Tail flick test. (n.d.). Wikipedia.
  • Statistical practices in assay development and validation. (2005). IVD Technology.
  • Tail flick test – Knowledge and References. (n.d.). Taylor & Francis.
  • Topical tetrodotoxin attenuates photophobia induced by corneal injury in the rat. (2016). PubMed Central.
  • Influence of topical anesthetics on oculocardiac reflex and corneal healing in rabbits. (n.d.). PubMed Central.
  • Effect of topical anesthesia on evaluation of corneal sensitivity and intraocular pressure in rats and dogs. (n.d.). PubMed.
  • Effect of topical application of 2% this compound gel on corneal sensitivity of clinically normal equine eyes. (n.d.). PubMed.
  • Protocol for Electronic von Frey V.1. (2020). protocols.io.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed.
  • Von Frey-Nociception Test. (2024). MMPC.
  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery.
  • A Novel Objective Assay for Evaluating Rodent Behavioral Responses Associated With Corneal Irritation and Injury. (n.d.). IOVS.
  • Habituation Protocol for rodent Von Frey assay? (2016). Animal Behavior and Models.
  • Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. (n.d.). RJPT SimLab.
  • Modern assays for assessing pain and related nociceptive and defensive actions in rodent models. (2025). PubMed.
  • EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. (2022). Research SOP.
  • Statistical Assessments of Bioassay Validation Acceptance Criteria. (n.d.). BioProcess International.
  • Nociception assay. (n.d.). Wikipedia.
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). SciELO.
  • The effect of topical anesthesia on the rat electroretinogram. (n.d.). PubMed.
  • Ocular Models of Pharmacology and Efficacy. (n.d.). Comparative Biosciences.
  • Statistical methods and software for validation studies on new in vitro toxicity assays. (n.d.). PubMed.
  • Formalin Murine Model of Pain. (n.d.). PubMed Central.
  • (PDF) Formalin Test. (2016). ResearchGate.
  • Comparison of efficacy and duration of effect on corneal sensitivity among anesthetic agents following ocular administration in clinically normal horses in. (n.d.). AVMA Journals.

Sources

A Head-to-Head Comparison of Lidocaine and Novel Local Anesthetic Compounds: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, technical comparison of lidocaine, the quintessential local anesthetic, with emerging novel anesthetic compounds. We will explore the underlying mechanisms, evaluate comparative efficacy and safety, and provide detailed experimental protocols to support these assessments. This resource is tailored for researchers, scientists, and professionals engaged in the development of new pain management therapies.

Introduction: The Clinical Drive for Anesthetics Beyond this compound

This compound has long been a staple in local anesthesia due to its rapid onset and moderate duration. However, its use is tempered by limitations such as dose-dependent systemic toxicity, the potential for neurotoxicity, and a duration of action that may be inadequate for extended surgical procedures or postoperative pain management.[1][2][3] These challenges have spurred the development of novel local anesthetics with the goal of achieving a wider therapeutic window, characterized by rapid onset, prolonged duration, enhanced sensory nerve selectivity, and an improved safety profile.

Mechanisms of Action: From Broad Blockade to Targeted Inhibition

This compound's Established Mechanism:

This compound, an amino-amide local anesthetic, functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[4][5] This blockade prevents the influx of sodium ions that is essential for the depolarization of the nerve membrane, thereby halting the generation and propagation of action potentials.[6] The primary binding site for this compound is within the pore of the sodium channel, specifically on the S6 segment of domain IV.[4]

Innovations in Local Anesthetic Mechanisms:

Recent advancements in local anesthetic development have focused on several key strategies to improve upon the traditional mechanism of action:

  • Liposomal Formulations: A significant advancement has been the encapsulation of local anesthetics, such as bupivacaine, into liposomes (e.g., Exparel).[7] This formulation provides a sustained release of the drug, leading to a significantly prolonged duration of analgesia, which can last for up to 72-96 hours.[7][8]

  • Site-Selective Anesthetics: A promising area of research is the development of compounds that selectively target specific isoforms of voltage-gated sodium channels, such as Nav1.7 and Nav1.8.[9][10] These channels are predominantly expressed in nociceptive (pain-sensing) neurons.[10] By selectively inhibiting these channels, it is possible to produce potent analgesia with minimal motor blockade.[11]

  • Phototriggable Anesthetics: These innovative compounds remain inactive until activated by a specific wavelength of light.[12][13] This technology offers the potential for on-demand anesthesia with precise spatial and temporal control, allowing for repeated and adjustable nerve blocks.[12]

Signaling Pathway of Local Anesthetics

Local Anesthetic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound (Unionized) Lidocaine_Ionized This compound (Ionized) This compound->Lidocaine_Ionized Diffusion Novel_Anesthetic Novel Anesthetic (e.g., Site-Selective) Na_Channel Voltage-Gated Sodium Channel (VGSC) Pore Extracellular Domain Novel_Anesthetic->Na_Channel:p_out Binds to Specific Isoform (e.g., Nav1.7) Action_Potential Action Potential Blocked Na_Channel->Action_Potential Inhibits Na+ Influx Lidocaine_Ionized->Na_Channel:p_in

Caption: Mechanism of action of local anesthetics.

Experimental Protocols for Head-to-Head Evaluation

The objective comparison of novel local anesthetics with this compound necessitates a suite of standardized in vitro and in vivo assays.

1. In Vitro Patch-Clamp Electrophysiology for Potency (IC50) Determination

This is the gold standard for assessing a compound's direct effect on ion channel function.[14][15][16]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the anesthetic on specific sodium channel isoforms, providing a quantitative measure of potency.

  • Methodology:

    • Utilize a cell line (e.g., HEK293) stably expressing the target sodium channel isoform (e.g., Nav1.7).

    • Establish a whole-cell patch-clamp configuration.[15]

    • Apply a voltage protocol to elicit sodium currents.

    • Perfuse the cells with escalating concentrations of the test compound.

    • Record the peak sodium current at each concentration.

    • Construct a concentration-response curve and calculate the IC50 value.

Workflow for IC50 Determination via Patch-Clamp

Patch-Clamp Workflow start Start cell_culture Culture Cells Expressing Target Sodium Channel start->cell_culture patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_culture->patch_clamp voltage_protocol Apply Voltage Protocol to Elicit Sodium Currents patch_clamp->voltage_protocol compound_application Perfuse with Increasing Concentrations of Anesthetic voltage_protocol->compound_application record_current Record Peak Sodium Current compound_application->record_current concentration_response Plot Concentration-Response Curve record_current->concentration_response calculate_ic50 Calculate IC50 concentration_response->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination via patch-clamp.

2. In Vivo Rodent Sciatic Nerve Block Model for Efficacy

This model provides crucial data on the onset, duration, and differential effects of sensory and motor blockade in a living system.[17][18][19]

  • Objective: To evaluate the time to onset and total duration of sensory and motor nerve blockade.

  • Methodology:

    • Anesthetize a rodent (e.g., a Sprague-Dawley rat) in accordance with approved animal welfare protocols.[20]

    • Surgically expose the sciatic nerve.

    • Administer the test compound via injection adjacent to the nerve.

    • Assess sensory blockade at regular intervals using a thermal latency test (e.g., Hargreaves test).[17][18]

    • Assess motor blockade by measuring grip strength or observing for limb paralysis.[17][18]

    • Record the time to onset of blockade and the time to complete recovery for both sensory and motor functions.

Workflow for In Vivo Sciatic Nerve Block Assay

Sciatic Nerve Block Workflow start Start anesthetize Anesthetize Rodent start->anesthetize expose_nerve Surgically Expose Sciatic Nerve anesthetize->expose_nerve inject_compound Inject Test Compound expose_nerve->inject_compound assess_sensory Assess Sensory Blockade (e.g., Hot Plate Test) inject_compound->assess_sensory assess_motor Assess Motor Blockade (e.g., Motor Function Score) inject_compound->assess_motor record_data Record Onset and Duration of Blockade assess_sensory->record_data assess_motor->record_data end End record_data->end

Caption: Workflow for in vivo sciatic nerve block assay.

3. In Vitro Cytotoxicity Assays for Safety Profiling

These assays are vital for determining the potential for a new compound to cause cellular damage.

  • Objective: To assess the cytotoxicity of the anesthetic on relevant cell types.

  • Methodology:

    • Culture a relevant cell line, such as primary neurons or human chondrocytes.[21]

    • Expose the cells to a range of concentrations of the test compound.

    • Following a predetermined incubation period, assess cell viability using a quantitative method like the MTT assay or lactate dehydrogenase (LDH) leakage assay.[21][22][23]

    • Determine the cytotoxic concentration 50 (CC50), the concentration at which 50% of cells are non-viable.

Comparative Data at a Glance

The table below presents a summary of representative data comparing this compound to a hypothetical novel, site-selective anesthetic ("Compound X").

Parameter This compound Novel Anesthetic (Compound X) Supporting Experimental Data
Potency (IC50) on Nav1.7 ~450 µM[24]<1 µMIn vitro patch-clamp electrophysiology
Onset of Sensory Block 2-5 minutes[19]5-10 minutesIn vivo rodent sciatic nerve block model
Duration of Sensory Block 1-2 hours[19]>8 hoursIn vivo rodent sciatic nerve block model
Motor Blockade SignificantMinimalIn vivo rodent sciatic nerve block model
Cytotoxicity (CC50) Lower µM range[23][25]Higher µM rangeIn vitro cytotoxicity assays

Scientific Integrity and Trustworthiness

The reliability of preclinical data is foundational to successful drug development. The protocols outlined herein are designed to be self-validating. For example, in patch-clamp experiments, the inclusion of both positive (a known channel blocker) and negative (vehicle) controls is essential for validating assay performance. In animal studies, randomization and blinding are critical for minimizing bias. The consistent replication of results across independent experiments is the cornerstone of a trustworthy and robust dataset.

Conclusion: The Future of Local Anesthesia

The pursuit of novel local anesthetics is driven by a clear clinical need for safer and more effective pain management solutions. The development of compounds with enhanced selectivity and prolonged duration of action represents a significant step forward. The experimental methodologies detailed in this guide provide a comprehensive framework for the rigorous, head-to-head evaluation of these next-generation anesthetics against established standards like this compound. As our understanding of the molecular pharmacology of pain pathways deepens, we can anticipate the continued emergence of innovative and highly targeted local anesthetic therapies.

References

  • Rwei, A. Y., et al. (2017). Ultrasensitive Phototriggered Local Anesthesia. Nano Letters, 17(11), 7138–7145. [Link]
  • Wikipedia. (n.d.). Voltage-gated sodium channel.
  • Kaufman, M. P., & Fowler, C. J. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889–894. [Link]
  • Medscape. (n.d.). Exparel (bupivacaine liposome) dosing, indications, interactions, adverse effects, and more.
  • Dr. Oracle. (2025). What is the structure and function of fast voltage-gated sodium (Na+) channels?
  • Rwei, A. Y., et al. (2017). Enhanced triggering of local anesthetic particles by photosensitization and photothermal effect using a common wavelength. Nano Letters, 17(11), 7138–7145. [Link]
  • Catterall, W. A., et al. (2012). Voltage-gated Sodium Channels: Structure, Function, and Molecular Pharmacology. In Basic Neurochemistry (Eighth Edition) (pp. 117-136). Academic Press. [Link]
  • de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(18), 7093–7118. [Link]
  • U.S. Food and Drug Administration. (n.d.). EXPAREL (bupivacaine liposome injectable suspension).
  • Chahar, P., & Cummings, K. C. (2012). Liposomal bupivacaine: a review of a new bupivacaine formulation. Journal of Pain Research, 5, 257–264. [Link]
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. [Link]
  • GoodRx. (2024). Exparel (bupivacaine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Dr. Oracle. (2025). What is the significance of Exparel (bupivacaine) in providing sensory and motor blockade?
  • Shipton, E. A. (2012). New Formulations of Local Anaesthetics—Part I. Anesthesiology Research and Practice, 2012, 546409. [Link]
  • Wang, Y., et al. (2020). Synthesis and biological activities of local anesthetics. RSC Advances, 10(1), 1-13. [Link]
  • Deuis, J. R., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 783. [Link]
  • Lee, S. H., et al. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(2), 13474. [Link]
  • Semantic Scholar. (n.d.). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics.
  • Sakaguchi, M., et al. (2009). Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Anticancer Research, 29(8), 2989–2996. [Link]
  • Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576–584. [Link]
  • Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with this compound. Anesthesiology, 82(4), 1013–1025. [Link]
  • Lirk, P., & Hollmann, M. W. (2014). Basic pharmacology of local anaesthetics. Continuing Education in Anaesthesia, Critical Care & Pain, 14(3), 103–108. [Link]
  • ResearchGate. (n.d.). Evaluation of motor nerve conduction in the sciatic nerve in the rat.
  • ResearchGate. (n.d.). Effects of local anesthetics on cytotoxicity, which was assessed with lactate dehydrogenase (LDH) leakage.
  • Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997–1007. [Link]
  • Sheets, P. L., et al. (2008). Inhibition of Nav1.7 and Nav1.4 sodium channels by trifluoperazine involves the local anesthetic receptor. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 735–745. [Link]
  • Dregalla, R. C., et al. (2013). Cytotoxicity of Local Anesthetics on Human Mesenchymal Stem Cells. The Journal of Bone and Joint Surgery. American Volume, 95(2), 132–138. [Link]
  • ResearchGate. (2012). New Formulations of Local Anaesthetics—Part I.
  • Kohane Lab. (2017). Enhanced triggering of local anesthetic particles by photosensitization and photothermal effect using a common wavelength.
  • ResearchGate. (n.d.). Enhanced Triggering of Local Anesthetic Particles by Photosensitization and Photothermal Effect Using a Common Wavelength.
  • Wikipedia. (n.d.). Local anesthetic.
  • Poison Control. (n.d.). Effects of this compound.
  • Al-Jaff, F. S., & Al-Kassab, A. A. (2022). This compound: A Local Anesthetic, Its Adverse Effects and Management. Cureus, 14(7), e27222. [Link]
  • Focken, T., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7, 40139. [Link]
  • BioSpace. (2024). Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain.
  • Vad, B. G., et al. (1964). EXPERIMENTAL EVALUATION OF LOCAL ANESTHETIC ACTION OF NUPERCAINE AND PROCAINE ON MEDICAL STUDENTS. Indian Journal of Medical Sciences, 18, 387–388. [Link]
  • ResearchGate. (n.d.). Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors.
  • Dove Medical Press. (2023). Evaluation of the local anesthetic.
  • Deedwania, P. C. (2024). This compound. In StatPearls.
  • Numbing Cream. (2025). High-Strength this compound Cream Applications and Common Mistakes to Avoid.
  • Mayo Clinic. (2025). This compound (topical application route).
  • Kumar, A., et al. (2024). Evaluation of a multidisciplinary simulation training curriculum for local anesthetic systemic toxicity management: a quasi-experimental study using the Kirkpatrick model in India. Journal of Educational Evaluation for Health Professions, 21, 6. [Link]
  • PubMed. (n.d.). In Vitro Patch-Clamp.
  • Liu, Y. C., et al. (2019). The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats. Journal of Pain Research, 12, 2357–2367. [Link]
  • Biocompare. (2013). High-throughput Electrophysiology with Planar Patch Clamping.
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
  • Axxam. (n.d.). In Vitro Assays | Electrophysiology.
  • Pocket Dentistry. (2016). Local Anesthesia: Agents, Techniques, and Complications.

Sources

meta-analysis of preclinical studies on lidocaine for neuropathic pain

Author: BenchChem Technical Support Team. Date: January 2026

A Meta-Analysis of Preclinical Studies on Lidocaine for Neuropathic Pain: A Comparative Guide for Researchers

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the preclinical evidence for the use of this compound in treating neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized, field-proven perspective on the experimental data, its implications, and the practicalities of future research in this domain.

Introduction: The Rationale for Preclinical Meta-Analysis of this compound

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide only partial relief and can be associated with dose-limiting side effects.[2] this compound, a nonselective voltage-gated sodium channel blocker, has long been used as a local anesthetic.[3] Its systemic and topical application for neuropathic pain has gained considerable interest, predicated on the understanding that ectopic discharges from damaged nerves, a key driver of neuropathic pain, are dependent on the function of these channels.[1][4]

A meta-analysis of preclinical studies is crucial for several reasons. It allows for a systematic evaluation of the efficacy of this compound across various animal models of neuropathic pain, different routes of administration, and dosing regimens. Furthermore, it helps to identify sources of heterogeneity in study outcomes and can guide the design of more robust and clinically translatable future preclinical studies. This guide aims to provide such an analysis, grounded in the principles of scientific integrity and transparency, with a focus on providing actionable insights for the research community. In adherence with best practices for reporting animal research, this guide emphasizes the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[5][6][7][8][9]

Mechanism of Action: Beyond Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs).[3] In neuropathic pain states, injured nerves exhibit abnormal spontaneous activity, largely driven by the upregulation and altered kinetics of VGSCs at the site of injury and in the dorsal root ganglia.[1] this compound preferentially binds to the open and inactivated states of these channels, thereby suppressing ectopic discharges at concentrations that do not significantly affect normal nerve conduction.[1][10]

However, the analgesic effects of this compound are not solely attributable to its action on peripheral VGSCs. Evidence from preclinical and clinical studies suggests a more complex, multi-modal mechanism of action.[3][11] Systemically administered this compound readily crosses the blood-brain barrier and can exert central analgesic effects.[12] These may include the modulation of N-methyl-D-aspartate (NMDA) receptors, inhibition of microglial activation in the spinal cord dorsal horn, and anti-inflammatory effects through the reduction of pro-inflammatory cytokines like IL-4, IL-6, and TNF-α.[3][12][13]

Lidocaine_Mechanism_of_Action cluster_periphery Peripheral Nerve cluster_cns Central Nervous System Lido_P This compound VGSC Voltage-Gated Sodium Channels Lido_P->VGSC Blocks Ectopic Ectopic Discharges VGSC->Ectopic Pain Neuropathic Pain Ectopic->Pain Drives Lido_C This compound NMDA NMDA Receptors Lido_C->NMDA Modulates Microglia Microglial Activation Lido_C->Microglia Inhibits NMDA->Pain Sensitizes Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->Pain Exacerbates

Caption: Signaling pathways involved in this compound's action on neuropathic pain.

Comparative Efficacy of this compound in Preclinical Models

A significant body of preclinical research has investigated the efficacy of this compound in various animal models of neuropathic pain. These models are essential for understanding the pathophysiology of neuropathic pain and for the initial screening of potential therapeutic agents.[14][15][16]

Common Animal Models of Neuropathic Pain
ModelDescriptionKey Features
Chronic Constriction Injury (CCI) Loose ligatures are placed around the sciatic nerve.Induces thermal hyperalgesia and mechanical allodynia.[17]
Spinal Nerve Ligation (SNL) The L5 and L6 spinal nerves are tightly ligated.Results in robust and long-lasting mechanical allodynia.
Partial Sciatic Nerve Ligation (PSNL) A portion of the sciatic nerve is tightly ligated.Produces signs of neuropathic pain with less motor impairment.
Spared Nerve Injury (SNI) Two of the three terminal branches of the sciatic nerve are transected, leaving the sural nerve intact.Leads to early and persistent pain-related behaviors in the territory of the uninjured nerve.[16][18]
Chemotherapy-Induced Neuropathy (CIN) Administration of chemotherapeutic agents such as paclitaxel or vincristine.Mimics a common and debilitating side effect of cancer treatment.
Diabetic Neuropathy Induced by streptozotocin injection or in genetic models of diabetes.Models the peripheral nerve damage associated with diabetes.
Efficacy of Systemic vs. Topical this compound

Preclinical studies have evaluated both systemic (intravenous, intraperitoneal, subcutaneous) and topical formulations of this compound.

  • Systemic this compound: Continuous systemic infusion of this compound has been shown to prevent the development of thermal hyperalgesia in the CCI model in rats.[17] It has also been demonstrated to reverse established thermal hyperalgesia.[17][19] The effective plasma concentrations in these studies are often lower than those required for local anesthesia, supporting the involvement of central mechanisms.[17]

  • Topical this compound: Topical application of this compound has shown efficacy in reducing heat hyperalgesia in animal models of HIV-associated neuropathy.[10] The primary advantage of topical administration is the potential for localized pain relief with minimal systemic side effects.[20] However, the evidence from preclinical and clinical studies for topical this compound is not as robust as that for systemic administration, with some meta-analyses finding insufficient evidence from high-quality studies.[20][21]

Comparison with Other Analgesics

A crucial aspect of preclinical evaluation is the comparison of a test agent with existing therapeutic options.

DrugClassPreclinical Evidence in Neuropathic Pain
This compound Sodium Channel BlockerEffective in various models, particularly for thermal hyperalgesia and mechanical allodynia.[17][22]
Gabapentin/Pregabalin GabapentinoidConsidered a first-line treatment; demonstrates efficacy in a wide range of models.[23][24][25]
Amitriptyline Tricyclic AntidepressantEffective in preclinical models, with evidence for both peripheral and central sites of action.[22][26][27][28][29]
Duloxetine SNRIApproved for painful diabetic neuropathy, with preclinical data supporting its efficacy.[30]

Preclinical studies directly comparing this compound to other analgesics have yielded mixed results. One study in a rat model of neuropathic pain found that systemically administered amitriptyline, gabapentin, and this compound were all effective in increasing the threshold for mechanical allodynia.[22] The study also suggested different primary sites of action, with this compound appearing to act peripherally, gabapentin centrally, and amitriptyline having both peripheral and central effects.[22]

Experimental Protocols: A Guide to Best Practices

The reproducibility of preclinical research is paramount for its translational value. Adherence to standardized and well-documented protocols is essential. The following are examples of key experimental protocols used in the preclinical evaluation of this compound for neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral aspect of the thigh.

  • Incision: Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress.

Assessment of Mechanical Allodynia (von Frey Test)
  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-20 minutes.

  • Stimulation: Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal or flinching of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method.

von_Frey_Workflow start Start acclimatize Acclimatize Animal in Testing Chamber start->acclimatize select_filament Select von Frey Filament acclimatize->select_filament apply_stimulus Apply to Plantar Surface of Hind Paw select_filament->apply_stimulus observe Observe for Paw Withdrawal apply_stimulus->observe response Response? observe->response record_yes Record 'Yes' response->record_yes Yes record_no Record 'No' response->record_no No next_filament Select Next Filament (Up-Down Method) record_yes->next_filament record_no->next_filament next_filament->apply_stimulus Continue Testing calculate Calculate 50% Withdrawal Threshold next_filament->calculate End of Series end End calculate->end

Caption: Workflow for assessing mechanical allodynia using the von Frey test.

Translational Challenges and Future Directions

Despite the promising preclinical data, the translation of these findings into clinical efficacy has been challenging.[2][30][31][32][33] Several factors may contribute to this translational gap:

  • Over-reliance on Reflex-Based Outcomes: Many preclinical studies rely on reflexive withdrawal thresholds, which may not fully capture the complex experience of clinical neuropathic pain, including spontaneous pain.[31][32] The incorporation of non-evoked pain assessment methods is crucial.[31][32][33]

  • Homogeneity of Animal Models: Preclinical studies often use young, male animals of a single strain, which does not reflect the heterogeneity of the patient population.

  • Differences in Pharmacokinetics: The pharmacokinetic profiles of drugs can differ significantly between rodents and humans.

  • Publication Bias: Positive results are more likely to be published, potentially leading to an overestimation of efficacy.

Future preclinical research on this compound for neuropathic pain should focus on addressing these limitations. This includes the use of more clinically relevant animal models, the incorporation of a broader range of behavioral outcomes, and the adherence to rigorous experimental design and reporting standards, such as the ARRIVE guidelines.[5][6][7][8][9]

Conclusion

The preclinical evidence suggests that this compound holds promise as a therapeutic agent for neuropathic pain. Its multifaceted mechanism of action, targeting both peripheral and central pathways, makes it an attractive candidate for further investigation. However, the translation of these preclinical findings into robust clinical efficacy requires a concerted effort to improve the rigor and clinical relevance of animal studies. By embracing a more comprehensive and standardized approach to preclinical research, the scientific community can better delineate the therapeutic potential of this compound and other novel analgesics for the millions of individuals suffering from neuropathic pain.

References

  • Continual systemic infusion of this compound provides analgesia in an animal model of neuropathic pain. Pain. 2002 Jun;97(3):267-273.
  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers in Pharmacology.
  • Arrive Guidelines for Preclinical Studies. Slideshare.
  • Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neurop
  • What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum.
  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs.
  • What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models.
  • Systemic this compound blocks nerve injury-induced hyperalgesia and nociceptor-driven spinal sensitization in the r
  • Parenteral this compound for Neuropathic Pain.
  • Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials. Pain.
  • Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials.
  • Topical amitriptyline versus this compound in the treatment of neurop
  • Enhancing clinical translation of analgesics for neuropathic pain: a systematic review and meta-analysis on the role of non-evoked pain assessment in preclinical trials.
  • ARRIVE Guidelines: Home. ARRIVE Guidelines.
  • Molecular mechanisms of this compound.
  • Topical amitriptyline versus this compound in the treatment of neurop
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology.
  • Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers.
  • This compound.
  • Mechanisms of analgesia of intravenous this compound.
  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa.
  • Systemic this compound for neurop
  • Behavioral Assessments in Preclinical Pain Models. MD Biosciences.
  • Intra-Venous this compound to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis. Frontiers in Neurology.
  • The anti-allodynic effects of amitriptyline, gabapentin, and this compound in a rat model of neurop
  • Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions. Molecular Pain.
  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology.
  • Systemic administration of local anesthetic agents to relieve neuropathic pain.
  • Preemptive analgesic effect of this compound in a chronic neuropathic pain model.
  • Continual systemic infusion of this compound provides analgesia in an animal model of neurop
  • Preemptive analgesic effect of this compound in a chronic neuropathic pain model.
  • Topical Amitriptyline Versus this compound in the Treatment of Neuropathic Pain.
  • Topical Treatments and Their Molecular/Cellular Mechanisms in Patients with Peripheral Neuropathic Pain—Narrative Review.
  • Topical this compound for neuropathic pain in adults.
  • Anesthetic Effect of 2% Amitriptyline Versus 2% this compound: A Comparative Evalu
  • Intra-Venous this compound to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis. Frontiers.
  • An overview of animal models for neurop
  • Topical analgesics for neuropathic pain: an evidence-informed guide for the practicing clinician. Pain Medicine.
  • Prediction of individual analgesic response to intravenous this compound in painful diabetic peripheral neuropathy: a randomized, placebo-controlled, cross-over trial. Pain.
  • Multiple this compound infusions for relief of neuropathic pain: systematic review and meta-analysis.
  • This compound patch 5% with systemic analgesics such as gabapentin: a rational polypharmacy approach for the treatment of chronic pain. Journal of Pain and Symptom Management.
  • Gabapentin vs this compound Comparison. Drugs.com.
  • Meta-Analysis Finds IV this compound Ineffective for Relieving Chronic Neurop
  • Topical this compound for neuropathic pain in adults.
  • Lidoderm vs. Neurontin for Postherpetic Neuralgia: Important Differences and Potential Risks. GoodRx.
  • Topical this compound for neuropathic pain in adults. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Lidocaine Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Lidocaine for Laboratory Professionals

The responsible management and disposal of chemical reagents are fundamental to laboratory safety, regulatory compliance, and environmental stewardship. This compound, a ubiquitous local anesthetic in research and pharmaceutical development, requires careful consideration for its disposal. While not typically classified as a federally controlled substance, its active pharmaceutical ingredient (API) necessitates a disposal protocol that mitigates risks of environmental contamination and accidental exposure.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe, compliant, and self-validating system for the disposal of this compound and associated waste streams.

Regulatory Framework: Navigating EPA and DEA Guidelines

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is a common misconception to apply Drug Enforcement Administration (DEA) regulations to this compound disposal. DEA rules are specifically for controlled substances, which must be rendered "non-retrievable".[2][3] this compound is not a federally scheduled controlled substance, so the stringent DEA requirements for witnessed destruction and specific record-keeping (e.g., DEA Form 41) do not apply.

The primary regulatory concern for this compound waste is whether it meets the criteria for "hazardous waste" under the EPA's RCRA regulations.

Waste Characterization: Is Your this compound Waste Hazardous?

Most this compound waste generated in a laboratory setting is not considered RCRA hazardous waste. The pH of standard this compound formulations is typically between 5.0 and 7.0, well outside the corrosivity characteristic.[4] However, a formal waste determination is a critical first step. A pharmaceutical waste is considered RCRA hazardous if it meets one or more of the criteria summarized in the table below.

RCRA Hazardous Waste Criterion Applicability to this compound Explanation
P-listed or U-listed Waste No This compound is not included on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products.[5]
Characteristic of Ignitability No This compound is not flammable.
Characteristic of Corrosivity Typically No A waste is corrosive if it has a pH ≤ 2 or ≥ 12.5. Standard this compound solutions do not meet this criterion. However, custom formulations or experimental preparations must be evaluated.[5]
Characteristic of Reactivity No This compound is chemically stable under standard conditions.[4]
Characteristic of Toxicity No This compound does not contain constituents at concentrations that would cause it to fail the Toxicity Characteristic Leaching Procedure (TCLP).

Standard Operating Procedure (SOP) for this compound Disposal

This section provides step-by-step methodologies for managing different forms of this compound waste in a research environment.

A. Risk Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a risk assessment is crucial. While this compound has low volatility, direct contact can cause numbness and skin irritation, and absorption can occur through broken skin.[6][7]

Required PPE:

  • Gloves: Nitrile or latex gloves are mandatory.[8]

  • Eye Protection: Safety glasses with side shields. Goggles may be required if splashing is a risk.[6]

  • Lab Coat: A standard lab coat is required to protect from contamination.[6]

B. Disposal of Liquid this compound (Solutions, Unused Vials)

This protocol applies to expired or unused this compound solutions, including those in injectable vials or carpules.

Step-by-Step Protocol:

  • Segregation: Do NOT pour liquid this compound down the drain.[9] This practice is prohibited for pharmaceutical waste by the EPA and introduces APIs into waterways.[10]

  • Waste Container: Designate a specific, clearly labeled container for "Non-Hazardous Pharmaceutical Waste" or "this compound Waste." This container should be compatible with the chemical, have a secure lid, and be stored in a secondary containment tray. For institutional compliance, this is typically a black container for hazardous pharmaceutical waste or a blue one for non-hazardous.[10]

  • Collection: Carefully empty residual solutions from beakers, flasks, and other labware into the designated waste container.

  • Empty Vials/Carpules: Empty vials and carpules containing residual anesthetic should be placed in the same pharmaceutical waste container.[9] They should not be discarded in sharps containers destined for autoclaving, as this process does not destroy the API.[9]

  • Pickup: When the container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for waste pickup requests.[11]

C. Disposal of Solid & Semi-Solid this compound (Gels, Creams, Patches)

This protocol applies to waste from topical formulations and transdermal patches. Used patches still contain a significant amount of the active ingredient and can be extremely dangerous if accidentally ingested by children or pets.[12][13][14]

Step-by-Step Protocol:

  • Segregation: Collect gels, creams, and associated contaminated materials (e.g., swabs, absorbent pads) in a designated, labeled "Non-Hazardous Pharmaceutical Waste" container, separate from liquid waste.

  • Used Patches:

    • Fold: Immediately after removal, fold the used patch in half with the adhesive sides sticking firmly together.[13][15] This minimizes the risk of accidental contact with the remaining drug.

    • Contain: Place the folded patch into the designated solid pharmaceutical waste container. For enhanced safety, especially in clinical settings, patches can be placed in a small, child-resistant container before being added to the main waste stream.[12]

  • Pickup: Arrange for pickup of the solid waste container through your institution's EHS department for final disposal via incineration.[8]

D. Disposal of Contaminated Labware & Sharps

Proper segregation of contaminated materials is critical to ensure the correct final disposal method.

  • Sharps (Needles, Syringes): Place all needles and syringes used to administer this compound directly into a designated sharps container.[11] These are typically incinerated to destroy both the biohazard and the chemical residue.

  • Non-Sharp Contaminated Labware (Pipette tips, plastic tubes): These items should be placed in the solid pharmaceutical waste stream. Do not mix them with general lab trash or biohazardous waste destined for autoclaving.[9]

  • Glassware (Beakers, flasks): After emptying residual liquid into the appropriate waste container, rinse the glassware. The first rinse should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain, but consult your EHS office for specific guidance. Clean, empty glassware can then be recycled or discarded as regular lab glass.[11]

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for characterizing and segregating this compound waste in a laboratory setting.

LidocaineDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type is_liquid Liquid or Semi-Solid? (Solution, Gel, Cream) waste_type->is_liquid Liquid/Semi-Solid is_patch Transdermal Patch? waste_type->is_patch Patch is_sharp Sharp? (Needle, Syringe) waste_type->is_sharp Sharp is_labware Contaminated Labware? waste_type->is_labware Labware liquid_stream Collect in Labeled 'Pharmaceutical Waste' Container (Liquid) is_liquid->liquid_stream patch_fold Fold Patch in Half (Adhesive to Adhesive) is_patch->patch_fold sharps_container Place in Sharps Container is_sharp->sharps_container solid_stream Collect in Labeled 'Pharmaceutical Waste' Container (Solid) is_labware->solid_stream ehs_pickup Arrange for EHS Pickup (Incineration) liquid_stream->ehs_pickup patch_fold->solid_stream solid_stream->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for proper segregation of this compound waste streams.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of a robust laboratory safety program. By understanding that this compound is a non-hazardous but regulated pharmaceutical waste, researchers can implement a disposal strategy that is both compliant and environmentally responsible. The core principles are clear: never sewer pharmaceutical waste, segregate waste streams at the point of generation, and always consult with your institution's EHS department for final disposal. Adherence to these protocols demonstrates a commitment to safety that extends beyond the lab bench to the broader community and environment.

References

  • This compound Transdermal Patch: MedlinePlus Drug Inform
  • Label: PAIN RELIEF PATCHES- this compound p
  • Is this compound a Hazardous Waste? (2018). Red Bags. [Link]
  • Safe Medicine Patch Disposal. (2024). Consumer Med Safety. [Link]
  • Health Services Industry Study Management and Disposal of Unused Pharmaceuticals Interim Technical Report. (n.d.). EPA Nepis. [Link]
  • How To Safely Dispose of Controlled Substances. (2024). Daniels Health. [Link]
  • Disposal of Controlled Substances. (2014). Federal Register. [Link]
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). EPA. [Link]
  • Safe Disposal of Used Pain Patches at Home. (n.d.).
  • DEA Rule on the Disposal of Controlled Substances. (2014). ASHP. [Link]
  • Disposing Of My Used Transdermal Patch. (2020). All Points Medical Waste. [Link]
  • Disposal of Controlled Substance Prescriptions Abandoned by Ultimate Users. (2023).
  • DEA Pharmaceutical Disposal Regul
  • Dental practices must follow new pharmaceutical disposal protocols to stay compliant. (n.d.). ADA. [Link]
  • SAFETY DATA SHEET - this compound Hydrochloride Topical Solution USP 4%. (2015). Chemical Management. [Link]
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle. [Link]
  • This compound- A Hazardous Waste? (n.d.). Medical Environmental Technologies. [Link]
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov. [Link]
  • Medical Center Laboratory Disposal Guide. (n.d.). Columbia Research. [Link]
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. [Link]
  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Handling Lidocaine, in both its crystalline powder and liquid forms, demands a rigorous and informed approach to personal safety. While recognized for its clinical efficacy as a local anesthetic, its pharmacological activity presents tangible occupational hazards if mishandled. Systemic absorption through dermal contact or inhalation can lead to significant central nervous system and cardiovascular effects.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our objective is to embed a culture of safety that protects you, your colleagues, and the integrity of your research.

Core Safety Principle: Hazard-Informed Risk Assessment

The selection of appropriate PPE is not static; it is dictated by a dynamic risk assessment of the specific task. The primary hazards associated with this compound in a laboratory setting are:

  • Dermal Absorption: this compound can be absorbed through the skin, a risk that is heightened if the skin is broken or if contact is prolonged.[1][4]

  • Inhalation: Fine this compound powder can be easily aerosolized during weighing or transfer, posing a significant risk of inhalation and subsequent systemic absorption.[1][5]

  • Ocular Exposure: Splashes of this compound solutions or contact with airborne powder can cause irritation and absorption through the eyes.[1][6]

Therefore, the specific form of this compound you are handling—a fine powder versus a prepared solution—is the critical determinant for your PPE protocol.

PPE Selection Protocol: A Task-Based Approach

The following diagram outlines the decision-making process for selecting the correct level of PPE. This protocol should be integrated into your laboratory's Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[7][8]

PPE_Selection_this compound start_node Start: Handling this compound decision_form What is the physical form? start_node->decision_form decision_splash Significant risk of splash? decision_form->decision_splash Liquid / Gel process_powder_low Work in a well-ventilated area. Avoid creating dust. decision_form->process_powder_low Powder decision_aerosol Potential for aerosolization (e.g., weighing, mixing)? process_powder_high Work in a certified chemical fume hood or ventilated balance enclosure. decision_aerosol->process_powder_high Yes ppe_goggles Eyes: Chemical splash goggles. decision_aerosol->ppe_goggles No process_liquid_high Add Face Shield to standard eye protection. decision_splash->process_liquid_high Yes ppe_glasses Eyes: Safety glasses with side shields. decision_splash->ppe_glasses No ppe_respirator Respiratory: NIOSH-approved N95 respirator or higher. process_powder_high->ppe_respirator process_powder_low->decision_aerosol process_liquid_high->ppe_glasses ppe_respirator->ppe_goggles common_ppe Standard Attire: - Gloves: Nitrile or Latex - Body: Lab Coat - Feet: Closed-toe shoes ppe_goggles->common_ppe ppe_glasses->common_ppe

Caption: PPE selection workflow for handling this compound based on physical form and task.

Summary of PPE Recommendations

For quick reference, this table summarizes the necessary PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Powder Chemical splash goggles[1][5]Nitrile or latex gloves[1]Lab coat[1][5]Required: NIOSH-approved N95 respirator (or higher) within a fume hood or ventilated enclosure[1]
Preparing Solutions (Low Volume) Safety glasses with side shields[9][10]Nitrile or latex gloves[1]Lab coat[1]Not typically required if powder is fully wetted and handled in a well-ventilated area[1]
Preparing Solutions (High Volume/Splash Risk) Chemical splash goggles and face shield[1]Nitrile or latex gloves[1]Lab coat or disposable gown[1]Not typically required if handled in a well-ventilated area or fume hood[1]
Handling Gels or Creams Safety glasses with side shields[6]Nitrile or latex gloves[1][6]Lab coat[1]Not required

Step-by-Step Operational Plans

Protocol 1: Handling this compound Powder

The primary risk when handling powdered this compound is the inhalation of aerosolized particles.[5] Engineering controls are the first and most effective line of defense.

  • Preparation: Before handling the powder, ensure you are in an area with adequate ventilation, preferably a certified chemical fume hood or a ventilated balance enclosure.[1][5]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don your NIOSH-approved N95 respirator, performing a seal check as per manufacturer instructions.

    • Put on chemical splash goggles.

    • Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling:

    • Use tools and techniques that minimize dust creation, such as using a scoop instead of pouring from a height.[1]

    • Work deliberately and slowly to avoid disturbing the powder.

    • Immediately close the container after dispensing the required amount.

  • Post-Handling:

    • Carefully clean any residual powder from the work surface using a damp wipe. Do not dry sweep.

    • Dispose of contaminated wipes and PPE in a designated, sealed waste container.

    • Doff PPE in the reverse order of donning, being careful not to contaminate your skin. Wash hands thoroughly with soap and water after removing gloves.[11]

Protocol 2: Handling this compound Solutions and Gels

Here, the primary risks are dermal absorption and eye splashes.[1][6]

  • Preparation: Ensure your work area is clean and that an eyewash station and safety shower are accessible.[9][10]

  • Donning PPE:

    • Put on a lab coat.

    • Don safety glasses with side shields. If the procedure involves a significant risk of splashing (e.g., large volume transfers, vortexing), use chemical splash goggles and a face shield.[1]

    • Don nitrile gloves.

  • Handling:

    • Handle solutions and gels carefully to avoid splashes and spills.

    • If skin contact occurs, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Post-Handling:

    • Wipe down the work surface.

    • Dispose of contaminated materials in the appropriate waste stream.

    • Remove PPE and wash hands thoroughly.

Emergency and Disposal Plans

Accidental Exposure and Spills

Immediate and correct action is critical in the event of an exposure or spill.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1] Seek medical advice if irritation develops or if the exposure was extensive.

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms like dizziness, numbness, or respiratory issues occur.[1]

  • Spill Cleanup:

    • Powder: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed, labeled container for disposal.[1]

    • Liquid: Use a non-combustible absorbent material to contain the spill.[6] Scoop the absorbed material into a sealed, labeled container for proper disposal.[1]

Waste Disposal

Disposal of this compound must comply with all local, state, and federal environmental regulations.[1]

  • Never flush this compound down the drain. This can introduce active pharmaceutical ingredients into waterways, as wastewater treatment plants are not equipped to remove them.[13][14][15]

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • This waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[13][14]

  • Note that certain formulations of this compound, particularly those with a pH less than or equal to 2, may be classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste for corrosivity.[16]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a responsible and secure laboratory environment.

References

  • This compound Safety Data Sheets Bust Common Myths. (2025). HEXIA Pharm.
  • Effects of this compound. (n.d.). Poison Control.
  • MATERIAL SAFETY DATA SHEET - this compound Gel. (2012). Pfizer.
  • How to Use this compound Powder in Creams & Gels (2025/2026) — Safe Formulation, SDS & Compliance Guide. (2025). CristalChem.
  • Safety Data Sheet - this compound. (2025). MedchemExpress.com.
  • SAFETY DATA SHEET - this compound HYDROCHLORIDE, MONOHYDRATE, USP, bioCERTIFIED™. (2025). Spectrum Chemical.
  • Is this compound a Hazardous Waste? (2018). Red Bags.
  • SAFETY DATA SHEET - Utility Marker Ink. (2014). Medline.
  • Safety D
  • This compound powder 137-58-6. (n.d.). Sigma-Aldrich.
  • This compound overdose: Overview, treatments, and more. (2023). Medical News Today.
  • This compound. (2002). Cornell University.
  • This compound: A Local Anesthetic, Its Adverse Effects and Management. (n.d.). PubMed Central.
  • Dental practices must follow new pharmaceutical disposal protocols to stay compliant. (n.d.). ADA Member Advantage.
  • Laboratory Safety Guidance. (n.d.).
  • OSHA Laboratory Standard. (n.d.).
  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
  • How to Dispose of Medicines Properly. (n.d.). U.S. Environmental Protection Agency (EPA).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidocaine
Reactant of Route 2
Reactant of Route 2
Lidocaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。